Keratin 8
Description
Properties
sequence |
RGGLGGGYGGASGMGGITAVMVNQNL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Keratin 8 |
Origin of Product |
United States |
Foundational & Exploratory
Keratin 8: A Cornerstone of Cellular Structural Integrity and Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Keratin 8 (K8), a type II intermediate filament protein, is a fundamental component of the cytoskeleton in simple epithelial cells. In partnership with its type I binding partner, Keratin 18 (K18), it forms a resilient, yet dynamic, network that is crucial for maintaining cellular and tissue integrity. Beyond its structural role, K8 is increasingly recognized as a critical hub for integrating mechanical cues with intracellular signaling pathways that govern cell survival, proliferation, and apoptosis. This technical guide provides a comprehensive overview of the core functions of this compound, with a focus on its role in maintaining cellular structural integrity. We present quantitative data on its mechanical properties, detailed protocols for key experimental analyses, and visual representations of the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers investigating the multifaceted roles of K8 in health and disease, and for professionals in drug development targeting epithelial cell function and pathology.
The Structural Role of this compound in Mechanical Resilience
The primary and most well-understood function of the this compound/18 filament network is to provide mechanical resilience to epithelial cells, protecting them from physical stress. This is particularly critical in tissues subjected to constant mechanical forces, such as the liver, pancreas, and gastrointestinal tract. The K8/K18 network forms a scaffold that spans the cytoplasm, connecting to the plasma membrane at cell-cell and cell-matrix junctions, as well as to the nucleus. This architecture allows for the dissipation of mechanical stress throughout the cell, preventing rupture and maintaining cellular integrity.
Mutations in the KRT8 gene can lead to impaired filament assembly, compromising the mechanical resilience of epithelial tissues. This can predispose individuals to a variety of diseases, including inflammatory bowel disease (IBD) and certain liver disorders.
Quantitative Data on this compound's Contribution to Cell Stiffness
The contribution of this compound to the mechanical properties of cells can be quantified using techniques such as atomic force microscopy (AFM) and laser tweezers. These methods allow for the direct measurement of cell stiffness and deformability.
| Parameter | Cell Type | Condition | Fold Change/Value | Reference |
| Cell Deformability | Murine Keratinocytes | Keratin Knockout vs. Wild-Type | ~60% higher deformability in knockout cells | |
| Local Cell Stiffness (at Focal Adhesions) | Rat H4 Hepatoma Cells | K8-knockdown vs. Control | Reduction in local cell stiffness | |
| Cell Spreading on Low-Rigidity Substratum | Rat H4 Hepatoma Cells | K8-knockdown vs. Control | Impaired cell spreading in knockdown cells |
This compound in the Regulation of Apoptosis
This compound plays a significant anti-apoptotic role in epithelial cells, protecting them from various death-inducing stimuli. This protective function is mediated through its interaction with key components of the apoptotic machinery and related signaling pathways.
Modulation of the Fas-Mediated Apoptotic Pathway
The Fas receptor (also known as CD95 or Apo-1) is a death receptor that, upon activation by its ligand (FasL), triggers a caspase cascade leading to apoptosis. This compound and 18 have been shown to provide resistance to Fas-mediated apoptosis. In the absence of K8/K18, hepatocytes exhibit increased sensitivity to Fas-induced apoptosis. This is associated with increased targeting of the Fas receptor to the cell surface, leading to a more robust and rapid activation of the apoptotic signaling pathway. The loss of K8/18 can induce a switch in the Fas-induced death signaling from a type II (mitochondrial amplification) to a type I (direct caspase activation) pathway.
Interaction with the Akt Signaling Pathway
The Akt (Protein Kinase B) signaling pathway is a critical pro-survival pathway that regulates cell growth, proliferation, and apoptosis. This compound/18 interacts with Akt and enhances its signaling activity. In the absence of K18 (and by extension, a stable K8/18 network), there is a downregulation of the Akt signaling pathway, leading to increased apoptosis in response to liver damage. This suggests that the K8/18 network acts as a scaffold that facilitates Akt activation and its downstream signaling to promote cell survival.
This compound as a Signaling Hub
Beyond its direct roles in mechanical support and apoptosis, this compound functions as a dynamic platform for the integration of various signaling pathways. This is largely regulated by post-translational modifications of K8, particularly phosphorylation.
Regulation by Phosphorylation
Phosphorylation is a key post-translational modification that regulates the assembly, disassembly, and solubility of keratin filaments, as well as their interaction with other proteins. Phosphorylation of K8 at specific serine residues, such as Ser73 and Ser431, can be induced by various cellular stresses and signaling events. For instance, phosphorylation of K8 at Ser431 by the MEK-ERK signaling cascade can lead to a reorganization of the keratin network and enhanced cell migration.
Crosstalk with Rho GTPase Signaling
The Rho family of small GTPases, including RhoA, are master regulators of the actin cytoskeleton and cell contractility. This compound/18 has been shown to modulate RhoA-ROCK signaling. The absence of K8/K18 leads to impaired actin cytoskeleton dynamics and reduced cell stiffness, indicating a crucial role for the keratin network in the interplay between the cell and the extracellular matrix.
Interaction with 14-3-3 Proteins
14-3-3 proteins are a family of highly conserved regulatory molecules that bind to phosphoserine/threonine-containing motifs in a wide range of signaling proteins. Keratins, including K8 and K18, interact with 14-3-3 proteins in a phosphorylation-dependent manner. This interaction is important for regulating keratin filament organization and has been implicated in modulating hepatocyte mitotic progression.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of this compound.
Immunofluorescence Staining of this compound
This protocol allows for the visualization of the this compound filament network within cells.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Anti-Keratin 8 antibody (e.g., TROMA-I)
-
Secondary antibody: Fluorophore-conjugated anti-mouse IgG
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Wash cells grown on coverslips twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-Keratin 8 antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the staining using a fluorescence microscope.
Immunoprecipitation of this compound
This protocol is used to isolate this compound and its interacting proteins from cell lysates.
Materials:
-
Cell culture dish with cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Protein A/G agarose or magnetic beads
-
Anti-Keratin 8 antibody
-
Isotype control IgG
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
Pre-clear the lysate by adding protein A/G beads and incubating for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Add the anti-Keratin 8 antibody or isotype control IgG to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
Elute the immunoprecipitated proteins by adding elution buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting.
Mechanical Stress Assay (Wound Healing)
This assay assesses the collective cell migration and integrity of an epithelial sheet in response to a mechanical "wound".
Materials:
-
Confluent monolayer of epithelial cells in a culture dish
-
Pipette tip (e.g., p200)
-
Culture medium
-
Microscope with live-cell imaging capabilities
Procedure:
-
Grow cells to a confluent monolayer.
-
Create a "wound" by gently scraping the monolayer in a straight line with a sterile pipette tip.
-
Wash the cells with PBS to remove dislodged cells.
-
Replace with fresh culture medium.
-
Image the wound at time 0 and at regular intervals (e.g., every 4-8 hours) using a microscope.
-
Quantify the rate of wound closure by measuring the area of the wound at each time point.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound function.
// Nodes FasL [label="Fas Ligand (FasL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FasR [label="Fas Receptor (FasR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DISC [label="Death-Inducing\nSignaling Complex (DISC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Procaspase8 [label="Pro-caspase-8", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase8 [label="Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bid [label="Bid", fillcolor="#FBBC05", fontcolor="#202124"]; tBid [label="tBid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4"]; CytochromeC [label="Cytochrome c", fillcolor="#FBBC05", fontcolor="#202124"]; Apaf1 [label="Apaf-1", fillcolor="#FBBC05", fontcolor="#202124"]; Procaspase9 [label="Pro-caspase-9", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosome [label="Apoptosome", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Procaspase3 [label="Pro-caspase-3", fillcolor="#FBBC05", fontcolor="#202124"]; Caspase3 [label="Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; K8_K18 [label="this compound/18 Network", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges FasL -> FasR [label="Binds"]; FasR -> DISC [label="Recruits FADD &\nPro-caspase-8"]; DISC -> Procaspase8; Procaspase8 -> Caspase8 [label="Activation"]; Caspase8 -> Procaspase3 [label="Direct Activation\n(Type I)"]; Caspase8 -> Bid [label="Cleavage"]; Bid -> tBid; tBid -> Mitochondrion [label="Promotes MOMP"]; Mitochondrion -> CytochromeC [label="Releases"]; CytochromeC -> Apaf1; Apaf1 -> Procaspase9; Procaspase9 -> Apoptosome [label="Forms"]; Apoptosome -> Caspase9 [label="Activation"]; Caspase9 -> Procaspase3 [label="Activation\n(Type II)"]; Procaspase3 -> Caspase3 [label="Activation"]; Caspase3 -> Apoptosis; K8_K18 -> FasR [label="Inhibits surface\ntargeting", style=dashed, arrowhead=tee, color="#34A853"]; } .dot Figure 1: this compound in Fas-mediated apoptosis.
// Nodes GrowthFactor [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#FBBC05", fontcolor="#202124"]; K8_K18 [label="this compound/18 Network", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Inhibition [label="Inhibition of Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> Receptor; Receptor -> PI3K [label="Activates"]; PI3K -> PIP2; PIP2 -> PIP3 [label="Phosphorylates"]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates (Thr308)"]; mTORC2 -> Akt [label="Phosphorylates (Ser473)"]; K8_K18 -> Akt [label="Binds & Enhances\nSignaling", style=dashed, arrowhead=normal, color="#34A853"]; Akt -> Apoptosis_Inhibition; Akt -> CellGrowth; } .dot Figure 2: this compound enhances Akt pro-survival signaling.
// Nodes Start [label="Start: Cultured\nEpithelial Cells", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysis [label="Cell Lysis\n(RIPA buffer + inhibitors)"]; Clarification [label="Clarify Lysate\n(Centrifugation)"]; Preclearing [label="Pre-clear Lysate\n(Protein A/G beads)"]; Incubation [label="Incubate with\nanti-K8 Ab"]; Capture [label="Capture with\nProtein A/G beads"]; Wash [label="Wash Beads"]; Elution [label="Elute Proteins\n(SDS-PAGE buffer)"]; Analysis [label="Analyze by\nWestern Blot", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Identify K8\nInteracting Proteins", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Lysis; Lysis -> Clarification; Clarification -> Preclearing; Preclearing -> Incubation; Incubation -> Capture; Capture -> Wash; Wash -> Elution; Elution -> Analysis; Analysis -> End; } .dot Figure 3: Workflow for this compound immunoprecipitation.
Conclusion
This compound is far more than a static structural protein. It is a dynamic and integral component of the epithelial cell's machinery for maintaining mechanical integrity, resisting apoptosis, and integrating a complex network of intracellular signals. Its role as a scaffolding protein that influences key signaling pathways such as Fas and Akt highlights its importance in cellular homeostasis and disease. A deeper understanding of the intricate functions of this compound will undoubtedly open new avenues for the diagnosis and treatment of a wide range of epithelial disorders, including liver diseases, inflammatory bowel disease, and cancer. The experimental approaches and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted world of this compound.
The Multifaceted Role of Keratin 8 in Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keratin 8 (K8), a type II intermediate filament protein, is a cornerstone of the cytoskeletal architecture in simple epithelial cells. Beyond its structural capacity, a growing body of evidence illuminates K8's active participation in a multitude of signal transduction pathways, influencing critical cellular processes such as apoptosis, proliferation, migration, and stress responses. This technical guide provides an in-depth exploration of the molecular mechanisms through which K8 exerts its regulatory functions. We present a comprehensive overview of its involvement in key signaling cascades, supported by quantitative data, detailed experimental protocols, and visual representations of the intricate molecular interactions. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the signaling nexus orchestrated by this compound.
Introduction
Keratins are obligate heterodimers, with this compound typically pairing with Keratin 18 (K18) to form the intermediate filament network in simple epithelia.[1] While initially characterized as a structural protein providing mechanical resilience, K8 is now recognized as a dynamic signaling hub.[1] Its expression and post-translational modifications, particularly phosphorylation, are intricately linked to the modulation of various signaling pathways.[2][3] Dysregulation of K8 expression and function has been implicated in a range of pathologies, including liver diseases and cancer, underscoring its importance as a potential therapeutic target.[1][4] This guide delves into the core signaling pathways where K8 plays a pivotal role, offering a technical framework for their investigation.
This compound in Integrin and Focal Adhesion Kinase (FAK) Signaling
This compound is a critical modulator of cell adhesion and migration through its influence on integrin-mediated signaling. The interplay between K8 and the focal adhesion machinery, particularly Focal Adhesion Kinase (FAK), is central to these processes.
Pathway Overview
This compound filaments are physically linked to integrins at the cell membrane, often via plectin. This connection allows K8 to influence the spatial organization and activity of focal adhesions. The loss of K8/K18 has been shown to impair the recruitment and stabilization of FAK at focal adhesions, a key event in integrin signaling. This, in turn, affects downstream signaling cascades that regulate cell spreading and migration.[5] Protein Kinase C delta (PKCδ) has been identified as a key mediator in the K8/K18-dependent modulation of integrin/FAK signaling.[6][5]
Quantitative Data
| Cell Line | K8 Status | Parameter Measured | Change upon K8 Knockdown | Reference |
| Oral Squamous Carcinoma Cells (AW13516) | Knockdown | α6 and β4 integrin levels | Reduced | |
| Hepatoma Cells (H4ev) | Knockdown (shK8b) | FAK residency time at focal adhesions | Reduced | |
| Hepatoma Cells (H4ev) | Knockdown (shK8b) | β1-integrin, plectin, PKC, and c-Src complex formation | Modulated over time | [6] |
Experimental Workflow: Investigating K8 in Integrin/FAK Signaling
This compound in Apoptosis Signaling
This compound plays a significant, albeit complex, role in regulating apoptosis, particularly through the Fas (CD95)-mediated extrinsic pathway.
Pathway Overview
This compound and 18 provide resistance to Fas-mediated apoptosis in hepatocytes.[7] This protective function is linked to the ability of K8/K18 to modulate the trafficking of the Fas receptor to the cell surface.[7] In the absence of K8, there is an increased targeting of Fas to the plasma membrane, sensitizing the cells to Fas ligand (FasL)-induced apoptosis.[7] This leads to a more rapid and robust activation of the downstream caspase cascade, including caspase-3.[7] Conversely, in some contexts, the absence of K8 in colonocytes confers a paradoxical resistance to apoptosis, a process dependent on the gut microflora and linked to enhanced integrin signaling and increased levels of the anti-apoptotic protein survivin.[8]
Quantitative Data
| Cell Type | K8 Status | Apoptotic Stimulus | Parameter Measured | Observation in K8-null vs. Wild-type | Reference |
| Mouse Hepatocytes | K8-null | Jo2 (anti-Fas antibody) | Percentage of Apoptotic Cells | Increased (e.g., 15.9% vs. 10.6% at 50 µg/ml Jo2) | [7] |
| Mouse Hepatocytes | K8-null | Jo2 (anti-Fas antibody) | Caspase-3 Activation (p17 fragment) | More prominent processing | [7] |
| K18-null Mouse Liver | K18-null | Fas treatment | Cleaved Caspase 7 levels | Higher | [9] |
Signaling Pathway: K8 in Fas-Mediated Apoptosis
This compound in Growth Factor and Proliferation Signaling
This compound expression and phosphorylation are tightly regulated by growth factor signaling pathways, and in turn, K8 can influence cell proliferation and cell cycle progression.
Pathway Overview
Epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α) are potent inducers of K8 expression in keratinocytes.[10] This induction is mediated through the EGF receptor (EGFR) and involves tyrosine kinase activity.[10] The v-rasHa oncogene, a known activator of the EGFR pathway, also upregulates K8 expression via the secretion of TGF-α.[10]
This compound also plays a crucial role in cytokinesis, the final stage of cell division. It interacts with and helps to scaffold Aurora B kinase at the midzone and cleavage furrow.[11] Phosphorylation of K8 by Aurora B, specifically at Serine 34, is required for the disassembly of keratin filaments at the cleavage furrow, allowing for successful cell division.[11]
Quantitative Data
| Cell Type | Treatment/Condition | Parameter Measured | Observation | Reference |
| Cultured Keratinocytes | TGF-α or EGF | K8/K18 expression | Induced | [10] |
| v-rasHa transduced Keratinocytes | Anti-TGF-α blocking antibody | K8 expression | Prevented | [10] |
| HeLa cells | K8 Knockout | Percentage of multinucleated cells | Increased | [11] |
| HeLa cells | K8 Knockout | Aurora B kinase levels at midzone | Reduced | [11] |
Signaling Pathway: K8 in Cell Cycle Regulation
This compound in the PI3K/Akt/NF-κB Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. This compound has emerged as a key modulator of this critical signaling axis.
Pathway Overview
This compound/18 expression is associated with the upregulation of the Akt signaling pathway, thereby protecting cells from damage.[9][12] The interaction between K8/K18 and Akt is regulated by the phosphorylation status of the keratins.[9][12] Specifically, phosphorylation of K18 inhibits the binding of the K8/K18 complex to Akt.[9] In the absence of K8/K18, there is a downregulation of the Akt pathway, leading to enhanced apoptosis.[9][12] Downstream effectors of Akt, such as GSK3β and NF-κB, are also affected by the presence of K8/K18.[9][12] Loss of K8/18 can lead to hyperactivation of the PI3K/Akt/NF-κB pathway in some cancer cells, promoting migration and invasion.[13][14]
Quantitative Data
| Cell System | K8/K18 Status | Parameter Measured | Observation in K8/K18-deficient vs. Control | Reference |
| K18-null Mouse Liver | K18-null | Akt S473 phosphorylation | Lower | [9] |
| K18-null Mouse Liver (Fas-induced damage) | K18-null | Phosphorylation of GSK3β and NF-κB | Lower | [9][12] |
| Epithelial Cancer Cells | K8/18 Knockdown | IκBα phosphorylation | Increased | [14] |
| Epithelial Cancer Cells | K8/18 Knockdown | MMP2 and MMP9 expression | Increased | [13][14] |
Signaling Pathway: K8 Regulation of Akt Signaling
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of this compound and Interacting Proteins
This protocol describes the co-immunoprecipitation of K8 and its binding partners from cultured epithelial cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Keratin 8 antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing (Optional):
-
Add protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-Keratin 8 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add equilibrated protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature.
-
Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against K8 and the suspected interacting proteins.
-
In Vitro Kinase Assay for this compound Phosphorylation
This protocol outlines an in vitro assay to determine if a specific kinase can phosphorylate K8.
Materials:
-
Recombinant purified this compound protein
-
Active recombinant kinase of interest
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (including [γ-32P]ATP for radioactive detection or "cold" ATP for Western blot detection with phospho-specific antibodies)
-
SDS-PAGE and autoradiography/Western blotting reagents
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase assay buffer, recombinant K8 protein, and the active kinase.
-
Initiate the reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
-
Termination:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
If using [γ-32P]ATP, expose the gel to an autoradiography film to detect phosphorylated K8.
-
If using non-radioactive ATP, perform a Western blot using a phospho-specific antibody against the expected phosphorylation site on K8.
-
Western Blot Analysis of this compound Expression
This protocol details the detection and quantification of K8 protein levels in cell lysates.
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Prepare cell lysates as described in the Co-IP protocol.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-K8 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound is far more than a static cytoskeletal component; it is a dynamic and integral player in the complex web of intracellular signaling. Its involvement in pathways governing cell fate, adhesion, migration, and proliferation highlights its significance in both normal physiology and disease. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to further dissect the intricate roles of K8. A deeper understanding of the signaling mechanisms modulated by this compound will undoubtedly pave the way for the development of novel therapeutic strategies targeting a wide array of epithelial-derived diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro kinase assay [protocols.io]
- 3. Overview of genetic tools and techniques to study Notch signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Single-cell western blotting of cytoplasmic cytothis compound proteoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 14. Evidence for a Novel, Caspase-8-Independent, Fas Death Domain-Mediated Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Keratin 8: Expression, Function, and Therapeutic Potential in Simple Epithelial Tissues
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Keratin 8 (K8), along with its binding partner Keratin 18 (K18), forms the primary intermediate filament cytoskeleton in simple epithelial tissues. Beyond its structural role in maintaining cellular integrity and resilience against mechanical stress, K8 is a dynamic regulator of key cellular processes, including apoptosis, cell signaling, and differentiation. Its expression is meticulously maintained in healthy tissues but is often altered in disease states, particularly in cancer and liver disorders, making it a protein of significant interest for diagnostic, prognostic, and therapeutic applications. This technical guide provides a comprehensive overview of K8 expression patterns in human simple epithelial tissues, details common experimental methodologies for its study, and explores its involvement in critical signaling pathways.
Introduction to this compound
This compound is a type II intermediate filament protein encoded by the KRT8 gene, located on chromosome 12q13.13.[1] As obligate heteropolymers, keratins form a robust, yet dynamic, cytoskeletal network. In simple, single-layered epithelia, K8 predominantly pairs with the type I keratin, K18.[1][2][3] This K8/K18 network is crucial for providing mechanical stability to epithelial cells.[4] However, emerging evidence has expanded our understanding of K8's function beyond a mere structural component. It is now recognized as a key player in intracellular signaling and the regulation of cellular responses to stress.[5][6] Dysregulation of K8 expression and mutations in the KRT8 gene are associated with a variety of pathologies, including cryptogenic cirrhosis and an increased susceptibility to liver damage.[1][2] Furthermore, the expression of K8 is often maintained during the malignant transformation of simple epithelial cells, establishing it as a valuable biomarker in tumor pathology.[3][5]
This compound Expression in Human Simple Epithelial Tissues
The expression of this compound is a hallmark of simple epithelial tissues. Below is a summary of its expression at both the mRNA and protein levels across various human tissues.
Quantitative mRNA Expression of KRT8
The following table summarizes the normalized mRNA expression levels of KRT8 in various human simple epithelial tissues, derived from the Genotype-Tissue Expression (GTEx) project. The data is presented in normalized Transcripts Per Million (nTPM).
| Tissue | Sub-region/Cell Type | Mean nTPM |
| Gastrointestinal Tract | ||
| Esophagus - Mucosa | 1032.5 | |
| Stomach | 987.1 | |
| Small Intestine - Terminal Ileum | 1873.7 | |
| Colon - Transverse | 1450.3 | |
| Liver | 624.8 | |
| Pancreas | 543.9 | |
| Lung | 432.1 | |
| Kidney | Cortex | 287.6 |
| Female Reproductive System | ||
| Ovary | 358.4 | |
| Uterus | 412.7 | |
| Vagina | 899.2 | |
| Fallopian Tube | 1234.6 | |
| Cervix, Endocervix | 1156.9 | |
| Male Reproductive System | ||
| Prostate | 654.3 | |
| Testis | 15.7 | |
| Urinary Bladder | 989.6 | |
| Breast | Mammary Tissue | 456.2 |
| Salivary Gland | 1321.8 |
Data sourced from the GTEx portal via the Human Protein Atlas. nTPM values represent the mean expression across all samples for the specified tissue.
Protein Expression of this compound
Qualitative analysis of protein expression using immunohistochemistry from the Human Protein Atlas reveals high to medium levels of this compound in the majority of glandular epithelia.
-
High Expression: Strong cytoplasmic and membranous staining is observed in the epithelial cells of the gastrointestinal tract (stomach, duodenum, small intestine, and colon), gallbladder, pancreas (exocrine glands and ducts), salivary gland, breast (ductal and glandular cells), and female reproductive tract (fallopian tube, endometrium, and cervix).
-
Medium Expression: Moderate staining is detected in the liver (hepatocytes), kidney (renal tubules), and lung (pneumocytes).[7][8]
-
Low/Not Detected: this compound expression is generally low or absent in non-epithelial tissues.
Key Signaling Pathways Involving this compound
This compound is not a passive bystander in cellular signaling; it actively participates in and modulates several critical pathways that govern cell survival, proliferation, and differentiation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. This compound/18 filaments can interact with Akt, potentially acting as a scaffold for this important kinase.[2][9] The expression of K8/18 has been shown to enhance the Akt signaling pathway, which may contribute to the protective role of these keratins against liver damage.[10][11] Loss of K8/18 is associated with a downregulation of the Akt pathway, leading to increased apoptosis.[10]
DOT script for PI3K/Akt Signaling Pathway Involving this compound
Caption: K8/18 interaction with the PI3K/Akt pathway.
Notch Signaling Pathway
The Notch signaling pathway is essential for regulating cell differentiation in various tissues, including the intestine. Recent studies have shown that K8 interacts and co-localizes with the Notch1 receptor.[4][12] K8 and its partner K18 appear to enhance Notch1 protein levels and signaling activity. The absence of K8 leads to reduced levels of the Notch1 intracellular domain (NICD) and downregulation of Notch target genes.[4] This dysregulation can shift cell differentiation, for example, promoting a goblet cell phenotype over an enterocyte fate in the colon.[4]
DOT script for Notch Signaling Pathway Involving this compound
Caption: K8/18 interaction with the Notch signaling pathway.
Fas-mediated Apoptosis
The Fas receptor (Fas), a member of the tumor necrosis factor receptor superfamily, is a key initiator of the extrinsic apoptosis pathway. K8/18 filaments play a protective role against Fas-mediated apoptosis. The absence of K8/18 renders hepatocytes more sensitive to Fas-induced cell death. The proposed mechanism involves K8/18 modulating the trafficking of the Fas receptor to the cell surface. In cells lacking K8/18, there is an increased targeting of Fas to the plasma membrane, leading to a more robust apoptotic response upon ligand binding.
DOT script for Fas-mediated Apoptosis Involving this compound
Caption: K8/18 modulation of Fas-mediated apoptosis.
Methodologies for Studying this compound Expression
Accurate and reproducible methods are essential for elucidating the role of this compound in health and disease. Below are detailed protocols for common techniques used to analyze K8 expression.
Immunohistochemistry (IHC) for K8 in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol outlines the steps for the immunohistochemical detection of this compound in FFPE tissue sections.
DOT script for Immunohistochemistry Workflow
Caption: Standard workflow for K8 immunohistochemistry.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 5 minutes each.
-
Hydrate slides in 95% ethanol for 5 minutes.
-
Hydrate slides in 70% ethanol for 5 minutes.
-
Rinse slides in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM sodium citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in wash buffer (e.g., PBS with 0.05% Tween-20) for 5 minutes.
-
-
Blocking:
-
Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10-15 minutes.[2]
-
Rinse with wash buffer.
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Keratin 8 antibody in antibody diluent to the recommended concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides three times in wash buffer for 5 minutes each.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse/rabbit IgG) for 30-60 minutes at room temperature.
-
Rinse slides three times in wash buffer.
-
Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex for 30 minutes.
-
Rinse slides three times in wash buffer.
-
Apply 3,3'-Diaminobenzidine (DAB) chromogen solution and incubate until the desired brown stain intensity develops. Monitor under a microscope.
-
Rinse slides with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate slides through graded ethanol solutions (70%, 95%, 100%) and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting for K8 Detection
This protocol provides a method for detecting this compound in cell or tissue lysates.
Protocol:
-
Protein Extraction:
-
Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Keratin 8 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare and apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Real-Time Quantitative PCR (RT-qPCR) for KRT8 Gene Expression
This protocol details the quantification of KRT8 mRNA levels.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for KRT8, and a SYBR Green master mix.
-
Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Example Human KRT8 primers:
-
Forward: 5'-ACAAGGTAGAGCTGGAGTCTCG-3'
-
Reverse: 5'-AGCACCACAGATGTGTCCGAGA-3'
-
-
Perform the qPCR using a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative expression of KRT8 using the 2-ΔΔCt method, normalizing to the housekeeping gene.
-
Conclusion and Future Directions
This compound is a multifaceted protein that is integral to the structure and function of simple epithelial tissues. Its expression pattern is a reliable indicator of epithelial cell lineage, and its involvement in key signaling pathways underscores its importance in cellular homeostasis. The methodologies detailed in this guide provide a robust framework for researchers to investigate the role of K8 in both physiological and pathological contexts. For drug development professionals, K8 represents a promising biomarker for various cancers and liver diseases. Future research should focus on further elucidating the precise molecular mechanisms by which K8 modulates signaling pathways and its potential as a direct therapeutic target. A deeper understanding of the post-translational modifications of K8 and their impact on its function will also be crucial in harnessing its full diagnostic and therapeutic potential.
References
- 1. Gene - KRT8 [maayanlab.cloud]
- 2. Tissue expression of KRT8 - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. This compound expression in head and neck epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRT8 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. Update of the keratin gene family: evolution, tissue-specific expression patterns, and relevance to clinical disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tissue-specific and efficient expression of the human simple epithelial this compound gene in transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted deletion of this compound in intestinal epithelial cells disrupts tissue integrity and predisposes to tumorigenesis in the colon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytokeratin (8/18) - IHC Primary Antibodies [shop.leicabiosystems.com]
- 10. Phosphorylation of KRT8 (this compound) by excessive mechanical load-activated PKN (protein kinase N) impairs autophagosome initiation and contributes to disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and 18 Loss in Epithelial Cancer Cells Increases Collective Cell Migration and Cisplatin Sensitivity through Claudin1 Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experiment < Expression Atlas < EMBL-EBI [ebi.ac.uk]
Post-translational modifications of Keratin 8 protein
A Comprehensive Technical Guide to the Post-Translational Modifications of Keratin 8
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (K8) is a type II intermediate filament protein that, together with its type I partner Keratin 18 (K18), forms the primary cytoskeletal network in simple-type epithelia. Beyond its structural role in maintaining cellular integrity and resilience against mechanical stress, K8 is a critical regulator of various cellular processes, including cell signaling, proliferation, migration, and apoptosis. The functional diversity of K8 is intricately controlled by a wide array of post-translational modifications (PTMs). These modifications act as molecular switches, dynamically altering K8's properties, such as filament organization, solubility, and its interaction with other proteins. Consequently, aberrant PTMs of K8 have been implicated in the pathogenesis of various human diseases, including liver diseases and cancer, making them attractive targets for therapeutic intervention.[1][2][3]
This technical guide provides an in-depth exploration of the major PTMs of K8, including phosphorylation, ubiquitination, glycosylation, acetylation, and methylation. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field.
Phosphorylation
Phosphorylation is the most extensively studied PTM of K8, playing a crucial role in regulating filament dynamics, solubility, and interaction with associated proteins.[4] K8 phosphorylation is a dynamic process, with specific kinases and phosphatases controlling the phosphorylation status of various serine and threonine residues, primarily within the head and tail domains.[5]
Key Phosphorylation Sites and Functional Consequences
Numerous phosphorylation sites have been identified on K8, each with distinct functional implications. Hyperphosphorylation of keratins is often observed in response to cellular stress, such as heat shock, viral infections, and exposure to toxins, and is a hallmark of disease progression in conditions like chronic hepatitis C infection and cirrhosis.[6][7]
Table 1: Major Phosphorylation Sites of this compound and their Functional Significance
| Phosphorylation Site | Kinase(s) | Cellular Process/Function | Disease Relevance | Reference(s) |
| Ser27, Ser35, Ser36 | - | Increased phosphorylation during disc degeneration | Intervertebral Disc Degeneration | [5] |
| Ser34 | Aurora B | Cytokinesis | - | [8] |
| Ser43 | PKN | Autophagosome initiation | Intervertebral Disc Degeneration | [5] |
| Ser73 | - | Modulates protein turnover; dephosphorylation promotes degradation | - | [9][10] |
| Ser431 | MAPKs (ERK) | Regulates keratin filament reorganization and cell migration | Cancer | [6][11] |
Signaling Pathways Regulating K8 Phosphorylation
Several signaling pathways converge on K8 to regulate its phosphorylation status. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the MEK-ERK cascade, is a key regulator of K8 phosphorylation at Ser431 in response to stimuli like sphingosylphosphorylcholine (SPC), leading to keratin filament reorganization and enhanced tumor cell migration.[6][11] During cell division, Aurora B kinase phosphorylates K8 at Ser34, which is essential for proper cytokinesis.[8] In the context of mechanical stress, the RHOA-PKN pathway can lead to K8 phosphorylation at Ser43, impacting autophagy.[5]
Caption: Signaling pathways regulating K8 phosphorylation.
Experimental Protocols for Studying K8 Phosphorylation
A common method to assess K8 phosphorylation at specific sites involves western blotting using phospho-specific antibodies.
-
Cell Lysis: Cells are lysed in a buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for a phosphorylated K8 site (e.g., anti-phospho-K8 Ser431). A horseradish peroxidase (HRP)-conjugated secondary antibody is then used for detection via chemiluminescence. Total K8 and a loading control (e.g., actin) should be probed on the same membrane to normalize the signal.
Mass spectrometry (MS) is a powerful tool for identifying and quantifying phosphorylation sites on a global scale.
-
Sample Preparation: K8 is immunoprecipitated from cell lysates and separated by SDS-PAGE. The K8 band is excised and subjected to in-gel digestion with trypsin.
-
Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, phosphopeptides are often enriched from the digest using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).
-
LC-MS/MS Analysis: The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fragmentation spectra are then searched against a protein database to identify the sequence of the phosphopeptides and pinpoint the exact site of phosphorylation.[12][13][14]
Ubiquitination
Ubiquitination is the covalent attachment of ubiquitin, a small regulatory protein, to lysine residues of a target protein. This process can signal for protein degradation via the proteasome, alter protein localization, or modulate protein-protein interactions.
K8 Ubiquitination and Protein Turnover
K8 and K18 are subject to ubiquitination, which serves as a mechanism for regulating their turnover.[15][16] The degradation of keratin proteins is a regulated process, with phosphorylation often preceding ubiquitination.[4] Specifically, phosphorylation of K8 can contribute to its stabilization, suggesting a complex interplay between these two PTMs in controlling keratin homeostasis.[9][16] Proteasome inhibition leads to the accumulation of ubiquitinated and phosphorylated keratin species, confirming that the ubiquitin-proteasome pathway is involved in keratin degradation.[4][9]
Table 2: Quantitative Data on K8 Ubiquitination and Degradation
| Condition | K8 Degradation (after 1-hr chase) | Implication | Reference(s) |
| Wild-type K8 | 14% | Basal turnover rate | [9][10] |
| K8 S73A mutant | 52% | Phosphorylation at S73 stabilizes K8 | [9][10] |
| K8 S73D mutant (phosphomimetic) | 26% | Mimicking phosphorylation partially protects from degradation | [9][10] |
Experimental Protocols for Studying K8 Ubiquitination
This assay is used to detect ubiquitinated K8 in cells.
-
Transfection: Cells are co-transfected with plasmids encoding for K8 and His-tagged ubiquitin.
-
Cell Treatment: Cells may be treated with a proteasome inhibitor (e.g., MG132 or ALLN) for several hours before harvesting to allow for the accumulation of ubiquitinated proteins.[9]
-
Lysis and Purification: Cells are lysed under denaturing conditions (e.g., in a buffer containing 8M urea) to disrupt protein-protein interactions. The His-tagged ubiquitinated proteins are then purified from the lysate using nickel-nitrilotriacetic acid (Ni-NTA) agarose beads.
-
Immunoblotting: The purified proteins are eluted, separated by SDS-PAGE, and immunoblotted with an anti-K8 antibody to detect ubiquitinated K8 species, which will appear as a ladder of higher molecular weight bands.[9]
Caption: Workflow for in vivo ubiquitination assay.
Glycosylation
This compound undergoes O-linked N-acetylglucosamine (O-GlcNAc) glycosylation, a dynamic and reversible modification that occurs on serine and threonine residues. This PTM is often found in competition with phosphorylation for the same or nearby sites and plays a role in various cellular processes.
Role of K8/K18 Glycosylation
While much of the research has focused on K18, K8 is also known to be O-GlcNAcylated, and these modifications often occur concurrently with phosphorylation.[17][18] Keratin glycosylation has been shown to have a protective function in epithelial tissues, particularly in the liver.[17][19] For instance, loss of K18 glycosylation renders mice more susceptible to liver injury and apoptosis. This protective effect is mediated, at least in part, by the influence of keratin glycosylation on the activation of cell survival kinases like Akt1.[17][19]
Experimental Protocols for Detecting K8 Glycosylation
This method can be used to label terminal GlcNAc residues on proteins.
-
Immunoprecipitation: K8 is immunoprecipitated from cell lysates.
-
Galactosylation Reaction: The immunoprecipitated K8 is incubated with bovine galactosyltransferase in the presence of UDP-[3H]galactose. The enzyme transfers radiolabeled galactose to terminal GlcNAc residues.
-
Analysis: The labeled K8 is then separated by SDS-PAGE, and the incorporation of radioactivity is detected by fluorography.
Lectins that specifically bind to O-GlcNAc, such as Wheat Germ Agglutinin (WGA), can be used to detect or enrich for glycosylated K8.
-
Enrichment: Cell lysates can be passed over a column containing WGA-conjugated beads to enrich for glycosylated proteins, including K8.
-
Lectin Blotting: Following SDS-PAGE and transfer to a membrane, glycosylated K8 can be detected by probing with HRP-conjugated WGA.
Acetylation and Methylation
Acetylation and methylation are PTMs that occur on lysine and arginine residues, respectively. Recent studies have begun to elucidate the role of these modifications in regulating keratin function.
K8 Acetylation and Methylation Sites and their Impact
Specific acetylation and methylation sites have been identified on K8 through mass spectrometry and site-directed mutagenesis.[20][21] These modifications have been shown to modulate the stability of keratin proteins.
Table 3: Acetylation and Methylation Sites of this compound
| Modification | Site | Functional Consequence | Reference(s) |
| Acetylation | Lys108 | Limited change in protein stability compared to wild-type | [20][22] |
| Methylation | Arg47 | Mutation to Ala or Lys significantly reduces protein stability | [20][22][23] |
Mutations at the methylation site K8-Arg47 lead to a significant reduction in protein stability, highlighting the importance of this modification for maintaining the integrity of the keratin network.[20][22][23]
Experimental Protocols for Studying K8 Acetylation and Methylation
-
Cell Lysis and IP: Cells are lysed, and the lysates are subjected to immunoprecipitation using antibodies that specifically recognize acetylated lysine (AcK) or methylated arginine (MeR).
-
Immunoblotting: The immunoprecipitated proteins are then analyzed by western blotting with an anti-K8 antibody to determine if K8 is acetylated or methylated.[21][22]
To study the function of a specific acetylation or methylation site, the corresponding lysine or arginine residue can be mutated to a residue that cannot be modified (e.g., arginine for lysine, or alanine for arginine). The stability and filament-forming properties of the mutant K8 can then be compared to the wild-type protein.[22][23]
Caption: Workflow for analyzing PTM site function via mutagenesis.
Conclusion
The post-translational modification of this compound is a complex and dynamic process that is fundamental to its diverse cellular functions. Phosphorylation, ubiquitination, glycosylation, acetylation, and methylation each contribute to the intricate regulation of keratin filament dynamics, protein stability, and signaling. A comprehensive understanding of these PTMs and the pathways that govern them is crucial for elucidating the role of K8 in both normal physiology and disease. The experimental approaches detailed in this guide provide a framework for investigating K8 PTMs, which will be instrumental in identifying novel diagnostic markers and therapeutic targets for a range of epithelial diseases.
References
- 1. Posttranslational modifications of keratins and their associated proteins as therapeutic targets in keratin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is an Inflammation-Induced and Prognosis-Related Marker for Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multi-scale integrated analysis identifies KRT8 as a pan-cancer early biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of the Ubiquitin Proteasome Pathway in Keratin Intermediate Filament Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of KRT8 (this compound) by excessive mechanical load-activated PKN (protein kinase N) impairs autophagosome initiation and contributes to disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound phosphorylation regulates keratin reorganization and migration of epithelial tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and 18 hyperphosphorylation is a marker of progression of human liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Keratins Turn over by Ubiquitination in a Phosphorylation-Modulated Fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative mass spectrometry of posttranslational modifications: keys to confidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Methods employed in Mass Spectrometric Analysis of Posttranslational Modifications (PTMs) and Protein–Protein Interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Keratins Turn over by Ubiquitination in a Phosphorylation-Modulated Fashion | Semantic Scholar [semanticscholar.org]
- 16. Keratins turn over by ubiquitination in a phosphorylation-modulated fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytoskeletal keratin glycosylation protects from epithelial tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expression, glycosylation, and phosphorylation of human keratins 8 and 18 in insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytoskeletal keratin glycosylation protects epithelial tissue from injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Liver disease-associated this compound and 18 mutations modulate keratin acetylation and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
The Intricate Dance of Keratin 8 and 18: A Technical Guide to Filament Formation
For Researchers, Scientists, and Drug Development Professionals
Keratin 8 (K8) and Keratin 18 (K18) are the cornerstones of the intermediate filament cytoskeleton in simple epithelial tissues. Their interaction is not merely a matter of structural partnership but a highly regulated process crucial for cell integrity, resilience to stress, and signaling. This in-depth technical guide explores the core of K8/K18 interaction in filament formation, providing quantitative data, detailed experimental protocols, and a visual representation of the underlying molecular mechanisms.
The Obligate Heterodimer: The Foundation of Filament Assembly
Keratin filaments are obligate heteropolymers, meaning that neither K8 (a type II keratin) nor K18 (a type I keratin) can form filaments on its own.[1][2] The fundamental building block of a keratin filament is a K8/K18 heterodimer. These heterodimers then associate to form tetramers, which are considered the primary soluble precursors for filament assembly in vivo.[3] The interaction is remarkably strong, with dimers and tetramers remaining stable even under harsh denaturing conditions.[3] The stoichiometry of K8 and K18 in mature filaments is maintained at a 1:1 ratio.[4]
The assembly process is a hierarchical one, starting with the formation of heterodimers, which then laterally associate to form tetramers. These tetramers further assemble into "unit-length filaments" (ULFs), which are short, full-width filament precursors. Finally, these ULFs anneal longitudinally to form the long, 10 nm diameter keratin filaments that span the cytoplasm.[5][6]
Quantitative Insights into K8/K18 Interaction and Filament Dynamics
Understanding the quantitative aspects of K8/K18 interaction and filament assembly is critical for developing models of cytoskeletal dynamics and for designing therapeutic interventions.
| Parameter | Value/Observation | Experimental Method | Reference |
| Stoichiometry | 1:1 ratio of K8 to K18 in filaments | Gel electrophoresis, Mass Spectrometry | [4] |
| Persistence Length | ~0.3 µm | Electron Microscopy, Atomic Force Microscopy | [7] |
| In Vitro Assembly Kinetics | Elongation rate constant (k_elong) is significantly faster for keratins compared to vimentin and desmin under specific conditions. At a protein concentration of 0.0025 g/l, the mean filament length reaches approximately 353 nm within 10 minutes. | Total Internal Reflection Fluorescence Microscopy (TIRFM), Monte Carlo Simulation | [7][8][9] |
| Filament Dynamics (FRAP) | Keratin tonofibrils exhibit slow fluorescence recovery with a t1/2 of ~100 minutes, indicating a steady-state equilibrium between subunits and polymerized filaments. | Fluorescence Recovery After Photobleaching (FRAP) | [10] |
| Effect of Phosphorylation | K18 Ser33 phosphorylation is essential for binding to 14-3-3 proteins. | Co-immunoprecipitation, Mutagenesis | [11][12][13] |
| Effect of Phosphorylation | Increased phosphorylation of K8/K18, particularly on K18 Ser7/34/53, downregulates binding to Akt kinase. | Co-immunoprecipitation, Mutagenesis | [14] |
Experimental Protocols: A Practical Guide
Reproducible and rigorous experimental data are the bedrock of scientific advancement. This section provides detailed methodologies for key experiments used to study K8/K18 interaction and filament formation.
Purification of Recombinant Human this compound and Keratin 18 from E. coli
Objective: To obtain pure, assembly-competent K8 and K18 proteins for in vitro studies.
Protocol:
-
Expression: Transform E. coli BL21 (DE3) with pET vectors containing the full-length human K8 or K18 cDNA.[15][16] Grow the bacterial cultures in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.[15] Induce protein expression with 0.2-1 mM IPTG and continue to grow for 3-12 hours at 16-37°C.[15]
-
Cell Lysis and Inclusion Body Preparation: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM EDTA, 20 mM β-mercaptoethanol).[15] Lyse the cells by sonication on ice. Centrifuge the lysate to pellet the inclusion bodies. Wash the inclusion bodies multiple times with a buffer containing a mild detergent (e.g., 1 M Urea, 0.5% Triton X-100) to remove contaminating proteins.[15]
-
Solubilization and Denaturation: Solubilize the washed inclusion bodies in a high-urea buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.5, 10 mM DTT).
-
Ion-Exchange Chromatography: Purify the solubilized keratins using anion-exchange chromatography (for K18, a type I acidic keratin) or cation-exchange chromatography (for K8, a type II basic keratin) under denaturing conditions (in the presence of 8 M urea). Elute the proteins using a salt gradient (e.g., 0-500 mM NaCl).
-
Gel Filtration Chromatography: For further purification and to obtain monomeric keratins, perform size-exclusion chromatography on a Superose 12 column in a buffer containing 6 M urea.[17]
-
Protein Concentration and Storage: Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified keratins in 8 M urea at -80°C.
In Vitro Keratin Filament Assembly
Objective: To reconstitute K8/K18 filaments from purified recombinant proteins.
Protocol:
-
Mixing and Denaturation: Mix equimolar amounts of purified K8 and K18 in a high-urea buffer (e.g., 9.5 M urea, 10 mM Tris-HCl, pH 9.0, 5 mM TCEP).[11]
-
Step-wise Dialysis: To remove the urea and allow for gradual protein folding and assembly, perform a series of dialysis steps against buffers with decreasing urea concentrations at room temperature.[14][18]
-
Final Assembly: Dialyze overnight at 4°C against a low-salt assembly buffer (e.g., 5 mM Tris-HCl, pH 7.5, 5 mM β-mercaptoethanol).[14]
-
Initiation of Assembly (Alternative Method): Alternatively, after dialysis to a low-salt buffer (e.g., 2 mM Tris, 1 mM DTT, pH 9.0), initiate filament assembly by adding an equal volume of 2x assembly buffer (e.g., 20 mM Tris, pH 7.0) to a final protein concentration of 0.5 mg/ml.[18]
-
Visualization: Examine the assembled filaments by negative staining transmission electron microscopy.
Co-immunoprecipitation of K8/K18 from Cultured Cells
Objective: To demonstrate the in vivo interaction of K8 and K18.
Protocol:
-
Cell Lysis: Wash cultured epithelial cells (e.g., HT29) twice with ice-cold PBS. Lyse the cells in a cold, non-denaturing lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors).[1][19]
-
Lysate Preparation: Scrape the cells and incubate the lysate on a rotator for 15-30 minutes at 4°C. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the supernatant with Protein A/G agarose/sepharose beads for 1 hour at 4°C.[2] Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add a specific primary antibody against K8 or K18 (e.g., mouse monoclonal anti-K18) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[2][20]
-
Capture of Immune Complexes: Add Protein A/G agarose/sepharose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.[2]
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both K8 and K18 to confirm their co-precipitation.
Analysis of Keratin Phosphorylation by Mass Spectrometry
Objective: To identify and quantify phosphorylation sites on K8 and K18.
Protocol:
-
Protein Isolation: Isolate K8/K18 from cultured cells or tissues, either by immunoprecipitation or by high-salt extraction followed by SDS-PAGE.
-
In-gel Digestion: Excise the K8 and K18 bands from the Coomassie-stained gel. Destain the gel pieces, reduce the proteins with DTT, and alkylate with iodoacetamide. Digest the proteins overnight with trypsin.
-
Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, it is often necessary to enrich for phosphopeptides. This can be achieved using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[2][19]
-
LC-MS/MS Analysis: Analyze the enriched peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides, and the resulting fragmentation spectra can be used to identify the peptide sequence and the location of the phosphate group.
-
Data Analysis: Use specialized software to search the fragmentation data against a protein database to identify the phosphorylated peptides and pinpoint the exact sites of modification.
Visualizing the Network: Signaling and Assembly Pathways
The formation and dynamics of the K8/K18 filament network are tightly regulated by a complex web of signaling pathways. Post-translational modifications, particularly phosphorylation, play a pivotal role in this regulation.
Caption: Hierarchical assembly of K8/K18 filaments.
The regulation of this assembly process is intricate, with various signaling molecules influencing the phosphorylation state of K8 and K18, thereby modulating their solubility and interactions.
Caption: Key signaling pathways regulating K8/K18 phosphorylation and function.
Conclusion
The interaction between this compound and Keratin 18 is fundamental to the structure and function of simple epithelia. Their assembly into a robust yet dynamic filament network is a multi-step process that is exquisitely regulated by a variety of signaling pathways, primarily through post-translational modifications. A thorough understanding of the quantitative and mechanistic details of this interaction is paramount for researchers in cell biology and for professionals in drug development targeting diseases associated with keratin dysfunction, such as certain liver diseases and cancers. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for further investigation into the fascinating world of keratin biology.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FRAP analysis Measuring biophysical kinetic parameters using image analysis [arxiv.org]
- 7. A general mathematical model for the in vitro assembly dynamics of intermediate filament proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Assembly Kinetics of Cytoplasmic Intermediate Filaments: A Correlative Monte Carlo Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Simultaneous quantification of the interplay between molecular turnover and cell mechanics by AFM-FRAP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorylation of human keratin 18 serine 33 regulates binding to 14‐3‐3 proteins | The EMBO Journal [link.springer.com]
- 12. Phosphorylation of human keratin 18 serine 33 regulates binding to 14-3-3 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphorylation of human keratin 18 serine 33 regulates binding to 14-3-3 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. [Cloning and expression of human this compound gene cDNA in E.coli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound is a scaffolding and regulatory protein of ERAD complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identifying specific protein interaction partners using quantitative mass spectrometry and bead proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 20. Characterization of two monoclonal antibodies in an immunohistochemical study of this compound and 18 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Variants of KRT8 and Predisposition to Liver Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keratins are intermediate filament proteins that provide structural support to epithelial cells. In the liver, hepatocytes exclusively express keratin 8 (KRT8) and keratin 18 (KRT18), which form a protective cytoskeletal network. Genetic variants in the KRT8 gene have been increasingly recognized as significant risk factors for the development and progression of a spectrum of liver diseases. These variants can disrupt the integrity of the keratin filament network, rendering hepatocytes more susceptible to stress and injury, and thereby predisposing individuals to conditions such as cryptogenic cirrhosis, chronic hepatitis, non-alcoholic fatty liver disease (NAFLD), and acute liver failure.[1][2] This technical guide provides a comprehensive overview of the key KRT8 genetic variants, their association with liver disease, the underlying molecular mechanisms, and detailed experimental protocols for their study.
Quantitative Data Summary
The following tables summarize the prevalence of key KRT8 genetic variants in various liver disease cohorts compared to control populations.
Table 1: Frequency of KRT8 Variants in Patients with Liver Disease and Controls
| KRT8 Variant | Liver Disease Cohort | Patient Frequency | Control Frequency | p-value | Odds Ratio (OR) | Reference |
| G62C | Cryptogenic Liver Disease | 5.5% (3/55) | 0% (0/184) | <0.05 | - | [3] |
| Y53H | Cryptogenic Liver Disease | 3.6% (2/55) | 0% (0/184) | <0.05 | - | [3] |
| G62C | Cirrhosis (Multiple Etiologies) | Present in cirrhosis group | Significantly lower in controls | <0.004 | - | [1] |
| Y53H | Cirrhosis (Multiple Etiologies) | Present in cirrhosis group | Significantly lower in controls | <0.004 | - | [1] |
| R341H | End-stage Liver Disease | 6.4% (30/467) | 2.9% (10/349) | 0.02 | - | [2] |
| Missense Variants | Chronic Hepatitis B | 3.9% (21/540) | Not specified | - | 4.38 (for ACLF risk) | [4] |
Table 2: Overall Frequency of KRT8/K18 Variants in Liver Disease
| Study Cohort | Patient Group | Frequency of Variants | Control Group | Frequency of Variants | p-value | Reference |
| End-stage Liver Disease | 467 explants | 12.4% | 349 blood bank controls | 3.7% | <0.0001 | [2] |
| Cirrhosis (Multiple Etiologies) | 314 liver explants | 3.5% (11/314) | 349 blood bank controls | 0.6% (2/349) | <0.004 | [1] |
Signaling Pathways and Molecular Mechanisms
KRT8 variants contribute to liver injury through several interconnected molecular mechanisms, primarily by disrupting the keratin cytoskeleton's ability to protect hepatocytes from various stressors. This disruption can lead to increased apoptosis, inflammation, and the formation of protein aggregates known as Mallory-Denk bodies (MDBs).
Stress-Activated Protein Kinase (SAPK) / c-Jun N-terminal Kinase (JNK) Pathway
Under cellular stress, SAPK/JNK pathways are activated, leading to phosphorylation of various downstream targets, including KRT8 itself. Wild-type KRT8 acts as a "phosphate sponge," absorbing excess phosphorylation and preventing hyperactivation of pro-apoptotic signaling.[5] However, certain KRT8 variants, such as G62C, impair the phosphorylation of KRT8 at key residues like Serine 74. This leads to a "shunting" of phosphates to other SAPK/JNK substrates, resulting in prolonged and heightened activation of pro-apoptotic pathways and increased hepatocyte death.[5][6][7]
NF-κB Signaling Pathway
The transcription factor NF-κB plays a crucial role in regulating inflammation, immunity, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation, a signaling cascade leads to its activation and translocation to the nucleus, where it induces the expression of target genes. Loss of KRT8/K18 has been shown to be associated with inactivation of NF-κB, leading to increased susceptibility to apoptosis.[8] While the direct impact of specific KRT8 variants like R341H on NF-κB signaling is still under investigation, disruption of the keratin network is thought to interfere with the proper localization and function of upstream signaling components, thereby modulating NF-κB activity and contributing to liver pathology.
Mallory-Denk Body (MDB) Formation
MDBs are protein aggregates found in the cytoplasm of hepatocytes in various liver diseases. A key step in MDB formation is the cross-linking of KRT8 by transglutaminase 2 (TG2). This process is promoted by stress-induced hyperphosphorylation of KRT8, particularly at Serine 74. This phosphorylation event makes KRT8 a better substrate for TG2, leading to the formation of insoluble keratin aggregates that, along with other proteins like ubiquitin and p62, constitute MDBs. KRT8 variants can influence this process by altering keratin solubility, phosphorylation status, and susceptibility to cross-linking.
Experimental Protocols
Genotyping of KRT8 Variants
A common method for identifying KRT8 variants is through Polymerase Chain Reaction (PCR) amplification of specific exons followed by Sanger sequencing.
1. DNA Extraction:
-
Extract genomic DNA from whole blood or liver tissue using a commercially available kit (e.g., QIAamp DNA Mini Kit, Qiagen) following the manufacturer's instructions.
-
Assess DNA quantity and quality using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is considered pure.
2. PCR Amplification of KRT8 Exons:
-
Design primers flanking each of the 9 exons of the KRT8 gene. Primer sequences can be designed using online tools like Primer-BLAST from NCBI, ensuring specificity to the target region.
-
Example Primer Pair for qPCR (Human KRT8):
-
PCR Reaction Mixture (50 µL):
-
5 µL 10x PCR Buffer
-
1 µL 10 mM dNTPs
-
1 µL 10 µM Forward Primer
-
1 µL 10 µM Reverse Primer
-
0.5 µL Taq DNA Polymerase (5 U/µL)
-
100-200 ng Genomic DNA
-
Nuclease-free water to 50 µL
-
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for each primer pair)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 10 minutes
-
-
Verify PCR products by running a 5 µL aliquot on a 1.5% agarose gel. A single band of the expected size indicates successful amplification.
3. Sanger Sequencing:
-
Purify the PCR products using a PCR purification kit to remove excess primers and dNTPs.
-
Send the purified PCR products and corresponding sequencing primers for Sanger sequencing.
-
Analyze the sequencing results using appropriate software (e.g., FinchTV, Chromas) to identify any single nucleotide polymorphisms (SNPs) or mutations by comparing the sequence to the KRT8 reference sequence (NCBI Gene ID: 3856).
Immunofluorescence Staining of KRT8 in Liver Tissue
This protocol allows for the visualization of the keratin filament network in hepatocytes within liver tissue sections.
1. Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) liver biopsy sections (4-5 µm thick) mounted on charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
2. Antigen Retrieval:
-
For KRT8, heat-induced epitope retrieval is often effective.
-
Immerse slides in a citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
3. Staining Procedure:
-
Wash sections with Phosphate Buffered Saline (PBS).
-
Block non-specific binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.
-
Incubate with a primary antibody against KRT8 (e.g., mouse monoclonal [M20] or rabbit polyclonal) diluted in blocking buffer overnight at 4°C. Optimal antibody dilution should be determined empirically, but a starting point of 1:100 to 1:500 is common.
-
Wash sections three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash sections three times with PBS in the dark.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash sections with PBS.
-
Mount coverslips using an anti-fade mounting medium.
4. Imaging:
-
Visualize the staining using a fluorescence or confocal microscope. The keratin network should appear as a filamentous cytoplasmic pattern in hepatocytes. Disrupted or aggregated patterns may be observed in the presence of pathogenic variants.
Keratin Solubility Assay
This assay biochemically assesses the proportion of soluble versus insoluble keratin, which can be altered by mutations.
1. Cell Lysis and Fractionation:
-
Culture hepatocytes or liver-derived cell lines expressing wild-type or variant KRT8.
-
Lyse cells in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100 in PBS) with protease and phosphatase inhibitors.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
The supernatant contains the soluble keratin fraction.
-
The pellet contains the insoluble (cytoskeletal) keratin fraction.
2. Sample Preparation and Analysis:
-
Resuspend the pellet in a volume of sample buffer (e.g., Laemmli buffer) equal to the supernatant volume.
-
Analyze equal volumes of the soluble and insoluble fractions by SDS-PAGE followed by immunoblotting for KRT8.
3. Quantification:
-
Quantify the band intensities of KRT8 in the soluble and insoluble fractions using densitometry software (e.g., ImageJ).
-
Calculate the percentage of soluble KRT8 as: (Soluble KRT8 intensity / (Soluble KRT8 intensity + Insoluble KRT8 intensity)) x 100.
-
Compare the percentage of soluble KRT8 between cells expressing wild-type and variant KRT8. A decrease in solubility is often associated with pathogenic variants.[2]
Conclusion
Genetic variants in KRT8 are important susceptibility factors for a wide range of liver diseases. These variants can impair the cytoprotective function of the keratin cytoskeleton, leading to increased hepatocyte fragility, apoptosis, and inflammation. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers and drug development professionals to investigate the role of KRT8 variants in liver disease pathogenesis and to explore potential therapeutic interventions aimed at stabilizing the keratin network and mitigating its downstream consequences. Further research into the precise molecular mechanisms by which different KRT8 variants contribute to liver injury will be crucial for the development of personalized medicine approaches for patients with keratin-related liver disorders.
References
- 1. This compound and 18 mutations are risk factors for developing liver disease of multiple etiologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Keratins as susceptibility genes for end-stage liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Switch in Fas-activated death signaling pathway as result of this compound/18-intermediate filament loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Human this compound variants promote mouse acetaminophen hepatotoxicity coupled with JNK activation and protein adduct formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human this compound variants promote mouse acetaminophen hepatotoxicity coupled with c-jun amino-terminal kinase activation and protein adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predisposition to apoptosis in this compound-null liver is related to inactivation of NF-κB and SAPKs but not decreased c-Flip - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
The Multifaceted Role of Keratin 8 in Cellular Stress Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keratin 8 (K8), a type II intermediate filament protein, is a fundamental cytoskeletal component of simple epithelial cells. Traditionally known for its role in providing mechanical stability, a growing body of evidence reveals K8 as a critical modulator of cellular responses to a wide array of stressors. Its functions extend beyond structural support to intricate involvement in signaling pathways that govern cell survival, apoptosis, and tissue homeostasis. Dysregulation of K8 expression and its post-translational modifications are implicated in various pathologies, including liver disease and cancer. This technical guide provides an in-depth exploration of the core functions of this compound in cellular stress responses, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Data Presentation: this compound Modulation in Stress Responses
The following tables summarize quantitative data from various studies, illustrating the impact of this compound expression and phosphorylation on cellular processes under stress conditions.
Table 1: Impact of this compound Expression on Cell Viability and Apoptosis
| Stressor | Cell Line/Model | K8 Modulation | Observed Effect | Quantitative Change | Citation(s) |
| Paraquat (Oxidative Stress) | ARPE-19 | K8 Knockdown | Increased necrotic cell death | 33% increase in cell death | [1] |
| Paraquat (Oxidative Stress) | ARPE-19 | K8 Overexpression | Decreased necrotic cell death | ~12% increase in cell death (compared to 23% in control) | [1] |
| Paraquat (Oxidative Stress) | ARPE-19 | K8 Overexpression | Reduced population of cells with low mitochondrial membrane potential | ~4% of cells with low MMP (compared to >10% in control) | [1] |
| Cisplatin | KLE and HepG2 | K8/K18 Knockdown | Increased cisplatin-induced apoptosis | - | [2][3][4] |
| Fas Ligand | K8-null mouse hepatocytes | K8 Knockout | Increased sensitivity to Fas-mediated apoptosis | - | [5] |
| TNF-α and TRAIL | K8-null mouse hepatocytes | K8 Knockout | No significant differential sensitivity to apoptosis | - | [5] |
Table 2: this compound Expression and Phosphorylation in Disease and Cellular Processes
| Condition | Tissue/Cell Type | K8 Modulation | Observed Effect | Quantitative Change | Citation(s) |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Human PDAC tissue | Upregulation of KRT8 mRNA | Higher expression in cancerous tissue | 7.640 ± 0.080 (normal) vs. 9.067 ± 0.093 (cancerous) | [6] |
| Pancreatitis and PDAC | Human tissue microarrays | Upregulation of KRT8 mRNA | Higher expression in cancerous tissue | 8.529 ± 0.158 (normal) vs. 10.480 ± 0.077 (cancerous) | [6] |
| Cell Migration | Panc-1 cells | K8 siRNA Knockdown | Enhanced random migration | 0.31 µm/minute (siK8) vs. 0.18 µm/minute (siControl) | [7] |
| Cell Migration | KLE and HepG2 cells | K8/K18 Knockdown | Increased collective migration and invasiveness | - | [2][8] |
| Protein Expression | KLE and HepG2 cells | K8/K18 Knockdown | Increased claudin1 protein level | 3.3 ± 0.51-fold (KLE) and 3.4 ± 0.37-fold (HepG2) increase | [2] |
| Gene Expression | KLE and HepG2 cells | K8/K18 Knockdown | Increased claudin1 gene expression | 2.35 ± 0.23-fold (KLE) and 1.87 ± 0.12-fold (HepG2) increase | [2] |
| NF-κB Activity | KLE and HepG2 cells | K8/K18 Knockdown | Increased IκBα phosphorylation | 3.4-fold ± 0.18 (KLE) and 3.1-fold ± 0.07 (HepG2) increase | [2] |
Core Signaling Pathways Involving this compound
This compound is a central player in several signaling cascades that are activated in response to cellular stress. Its function is often regulated by phosphorylation at specific serine residues.
K8 in Oxidative Stress and Mitophagy
Under oxidative stress, K8 plays a protective role by facilitating mitophagy, the selective removal of damaged mitochondria. This process is mediated through its interaction with the cytolinker protein plectin. However, the phosphorylation of K8 can disrupt this interaction, thereby affecting mitochondrial homeostasis.[1][9]
K8 Phosphorylation in Epithelial-Mesenchymal Transition (EMT)
The phosphorylation of K8, particularly at Ser431, is a key event in the reorganization of the keratin cytoskeleton and the promotion of cell migration, a hallmark of EMT. This phosphorylation is often mediated by the MAPK/ERK signaling pathway.[7] Paradoxically, while K8 expression can restrict cell migration, its phosphorylation can enhance it.[7]
References
- 1. KRT8 (this compound) attenuates necrotic cell death by facilitating mitochondrial fission-mediated mitophagy through interaction with PLEC (plectin) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and 18 Loss in Epithelial Cancer Cells Increases Collective Cell Migration and Cisplatin Sensitivity through Claudin1 Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and 18 loss in epithelial cancer cells increases collective cell migration and cisplatin sensitivity through claudin1 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple epithelium keratins 8 and 18 provide resistance to Fas-mediated apoptosis. The protection occurs through a receptor-targeting modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Is an Inflammation-Induced and Prognosis-Related Marker for Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound phosphorylation regulates keratin reorganization and migration of epithelial tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. KRT8 (this compound) attenuates necrotic cell death by facilitating mitochondrial fission-mediated mitophagy through interaction with PLEC (plectin) - PubMed [pubmed.ncbi.nlm.nih.gov]
Keratin 8: A Comprehensive Technical Guide to its Role as a Biomarker in Carcinomas
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keratin 8 (K8), a type II intermediate filament protein, is a fundamental component of the cytoskeleton in simple epithelial cells. Beyond its structural role, K8 has emerged as a significant biomarker in the landscape of oncology. Its expression is often dysregulated in various carcinomas, and accumulating evidence highlights its utility in diagnosis, prognosis, and as a potential therapeutic target. This technical guide provides an in-depth analysis of K8's role as a biomarker across different carcinomas, detailing its involvement in critical signaling pathways, and offering comprehensive experimental protocols for its detection and quantification.
Introduction to this compound
Keratins are a family of fibrous structural proteins that form the intermediate filament network within epithelial cells. They are crucial for maintaining cellular integrity, protecting against mechanical and non-mechanical stress, and are involved in intracellular signaling. This compound typically forms a heterodimer with its type I partner, Keratin 18 (K18). While abundantly expressed in normal simple epithelia, the expression pattern and levels of K8 are frequently altered during malignant transformation. Upregulation of K8 is a common feature in several carcinomas, and its expression levels often correlate with tumor progression, metastasis, and poor patient outcomes. This guide explores the multifaceted role of K8 as a biomarker in pancreatic, head and neck, lung, clear cell renal cell, and breast carcinomas.
This compound Expression and Prognostic Significance in Various Carcinomas
The following tables summarize the quantitative data on K8 expression and its prognostic significance in different types of carcinomas.
Pancreatic Ductal Adenocarcinoma (PDAC)
| Parameter | Finding | Reference |
| Expression vs. Normal Tissue | mRNA expression of KRT8 is significantly higher in PDAC tissue compared to normal pancreas tissue (P < 0.001).[1] | [1] |
| Diagnostic Value | The Area Under the Curve (AUC) for KRT8 in distinguishing PDAC from normal tissue is high (AUC = 0.837 in TCGA dataset; AUC = 0.910 in combined GEO datasets).[1] Detectable serum KRT8 distinguished patients with pancreatic cancer from healthy controls with an AUROC of 0.94.[2] | [1][2] |
| Prognostic Significance | High expression of KRT8 is associated with a negative impact on the prognosis of PDAC patients.[1][3] | [1][3] |
Head and Neck Squamous Cell Carcinoma (HNSCC)
| Parameter | Finding | Reference |
| Expression vs. Normal/Hyperplastic Tissue | K8 expression is characteristic of transformed tissue, including dysplastic oral leukoplakia, but not normal or hyperplastic epithelium.[4][5] In normal or hyperplastic leukoplakia, 78% of specimens were negative for K8.[4] | [4][5] |
| Expression in Dysplasia and Carcinoma | 66.7% of dysplastic leukoplakia cases expressed K8 at intermediate to strong levels. All small-sized carcinomas (T1-2) evaluated showed strong K8 expression.[4] | [4] |
| Correlation with Invasion | High K8 expression (K8high) is characteristic of cells that have detached from primary tumors and are invading surrounding tissue.[4][5] | [4][5] |
| Expression in Metastases | Six out of six lymph node metastases from primary HNSCC expressed K8 at intermediate to strong levels, with three showing strong expression in 100% of cells.[4] Metastatic melanomas in the head and neck region also show higher K8 expression compared to primary melanomas.[6] | [4][6] |
Lung Carcinoma
| Parameter | Finding | Reference |
| Expression in Lung Adenocarcinoma (LUAD) | KRT8 mRNA expression is significantly upregulated in LUAD tissues compared with normal lung tissues.[7] | [7] |
| Prognostic Significance in LUAD | High KRT8 expression is an independent prognostic indicator for poor overall survival (OS) (HR: 1.416; 95% CI: 1.050–1.909; p = 0.022) and recurrence-free survival (RFS) (HR: 1.512; 95% CI: 1.077–2.122; p = 0.017).[7] High protein expression of KRT8 is a prognostic marker of poor survival in lung cancer (HR = 1.73, p = 0.01).[2] | [2][7] |
| Correlation with Clinicopathological Features in LUAD | High KRT8 expression is significantly associated with advanced T stage (P = 0.001), advanced N stage (P = 0.048), and advanced pathologic stage (P = 0.025).[8] | [8] |
| Association with Immune-Related Pneumonitis (IRP) | KRT8 expression is significantly higher in LUAD patients with IRP compared to controls (12.9 ± 8.2% vs 5.6 ± 5.2%, adjusted P = 0.03). Each percentage increase in KRT8 expression is associated with a 32% increased risk of developing IRP (OR = 1.32, 95% CI: 1.09-1.61, P = 0.005).[9][10] | [9][10] |
Clear Cell Renal Cell Carcinoma (ccRCC)
| Parameter | Finding | Reference |
| Expression vs. Normal Tissue | KRT8 mRNA and protein expression levels are significantly upregulated in ccRCC tissues compared with corresponding adjacent non-tumor renal tissues.[11][12] | [11][12] |
| Expression in Metastatic Disease | KRT8 expression is further increased in vein tumor thrombi (VTTs) compared to primary ccRCC tissues.[11][12] | [11][12] |
| Correlation with Clinicopathological Features | KRT8 upregulation is significantly correlated with positive metastasis (p=0.039), higher pT stages (p=0.014), advanced clinical stages (p<0.001), and worse Fuhrman grades (p=0.026).[11] | [11] |
| Prognostic Significance | Higher KRT8 expression levels are predictive of poorer progression-free survival (PFS) and overall survival (OS).[11][13] Multivariate analysis revealed that KRT8 expression is an independent risk factor for both PFS and OS.[11] | [11][13] |
Breast Carcinoma
| Parameter | Finding | Reference |
| Expression in Invasive Breast Carcinoma (IBC) | 65% of 101 operable IBCs were positive for CK8 expression.[14] | [14] |
| Correlation with Hormone Receptors | The incidence of CK8 positivity is significantly higher in patients with estrogen receptor (ER) positive tumors.[14] | [14] |
| Prognostic Significance | Relapse-free survival (RFS) for patients with CK8 positive tumors was significantly better than for patients with CK8 negative tumors. CK8 staining positivity was an independent prognostic indicator of IBCs.[14] However, other studies suggest an association between K8/18 expression and a less invasive phenotype, while its absence correlates with a highly invasive, dedifferentiated phenotype.[15] | [14][15] |
This compound in Cellular Signaling Pathways
This compound is not merely a structural protein; it actively participates in and influences key signaling pathways that are often dysregulated in cancer.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is a common event in many cancers.[16] this compound and 18 have been shown to interact with Akt.[16] This interaction can enhance Akt stability and activity, leading to increased phosphorylation of its downstream targets, such as GSK3β and NF-κB.[16] Conversely, in some contexts, the loss of K8/18 has been shown to lead to hyperactivation of the PI3K/Akt/NF-κB pathway.[17][18] This suggests a complex, context-dependent regulatory role for K8 in this pathway.
MEK-ERK Signaling Pathway
The MEK-ERK pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is crucial for cell proliferation, differentiation, and survival.[19] Phosphorylation of K8, particularly at Ser431, is regulated by the MEK-ERK signaling cascade. This phosphorylation event can induce a reorganization of the keratin cytoskeleton, leading to enhanced migration of epithelial tumor cells.[20] This provides a mechanism by which ERK can regulate tumor cell motility, highlighting keratin phosphorylation as a potential therapeutic target.[20]
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a pivotal role in inflammation, immunity, and cancer. In lung adenocarcinoma, K8 has been shown to promote metastasis and epithelial-mesenchymal transition (EMT) via the NF-κB signaling pathway.[8] Knockdown of KRT8 inhibits NF-κB signaling, suggesting that K8 may activate this pathway by modulating the nuclear translocation of p65.[8] In other contexts, the loss of K8/18 has been associated with hyperactivation of NF-κB, indicating a complex regulatory role.[17][18][21]
K8-IL-11-STAT3 Signaling Axis in ccRCC
In clear cell renal cell carcinoma, K8 has been found to promote metastasis through a novel signaling axis involving Interleukin-11 (IL-11) and the Signal Transducer and Activator of Transcription 3 (STAT3).[11] Upregulation of K8 leads to increased expression of IL-11, which in turn triggers STAT3 signaling.[11] This autocrine loop promotes cancer cell migration and invasion.[11]
Experimental Protocols
This section provides detailed methodologies for the detection and quantification of this compound in research and clinical settings.
Immunohistochemistry (IHC)
Objective: To visualize the expression and localization of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Mouse anti-human K8 monoclonal antibody
-
Biotinylated secondary antibody (e.g., goat anti-mouse IgG)
-
Avidin-Biotin-Peroxidase Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a microwave, pressure cooker, or water bath according to manufacturer's instructions (e.g., 95-100°C for 20 minutes).
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking Endogenous Peroxidase:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking Non-Specific Binding:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary K8 antibody to its optimal concentration in blocking buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
ABC Reagent Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with the ABC reagent for 30-60 minutes at room temperature.
-
-
Chromogen Development:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with the DAB substrate solution until the desired brown staining intensity is achieved (monitor under a microscope).
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
Interpretation: K8 expression is typically observed in the cytoplasm of epithelial cells. The intensity and percentage of stained cells should be evaluated and scored.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of this compound in biological fluids (e.g., serum, plasma) or cell lysates.
Principle: A sandwich ELISA format is commonly used.
Materials:
-
96-well microplate pre-coated with a capture antibody specific for K8
-
K8 standards of known concentrations
-
Samples (serum, plasma, cell lysates)
-
Biotin-conjugated detection antibody specific for K8
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
Procedure:
-
Preparation:
-
Bring all reagents and samples to room temperature.
-
Prepare serial dilutions of the K8 standard to generate a standard curve.
-
Dilute samples as required.
-
-
Capture Antibody Incubation:
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for 2 hours at 37°C.
-
Aspirate the liquid from each well.
-
-
Detection Antibody Incubation:
-
Add 100 µL of the biotin-conjugated detection antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells 3 times with wash buffer.
-
-
Streptavidin-HRP Incubation:
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells 5 times with wash buffer.
-
-
Substrate Development:
-
Add 90 µL of TMB substrate solution to each well.
-
Incubate for 15-25 minutes at 37°C in the dark.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm immediately using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of K8 in the samples by interpolating their absorbance values from the standard curve.
-
Western Blotting
Objective: To detect and semi-quantify the expression of this compound in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Mouse or rabbit anti-human K8 antibody
-
HRP-conjugated secondary antibody (e.g., goat anti-mouse or anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples and a molecular weight marker onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary K8 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate the membrane with the ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensity, which corresponds to the amount of K8 protein. A loading control (e.g., β-actin or GAPDH) should be used for normalization.
-
Conclusion and Future Perspectives
This compound has unequivocally established its significance as a multifaceted biomarker in a range of carcinomas. Its altered expression provides valuable diagnostic and prognostic information, and its active role in key signaling pathways highlights its potential as a therapeutic target. The upregulation of K8 is a common theme across several aggressive cancers, often correlating with increased metastatic potential and diminished patient survival.
References
- 1. This compound Is an Inflammation-Induced and Prognosis-Related Marker for Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multi-scale integrated analysis identifies KRT8 as a pan-cancer early biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Is an Inflammation-Induced and Prognosis-Related Marker for Pancreatic Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound expression in head and neck epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound expression in head and neck epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemical expression of keratins 6, 7, 8, 14, 16, 18, 19, and MNF-116 pancytokeratin in primary and metastatic melanoma of the head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High KRT8 Expression Independently Predicts Poor Prognosis for Lung Adenocarcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRT8 Serves as a Novel Biomarker for LUAD and Promotes Metastasis and EMT via NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Association between this compound expression and immune-related pneumonitis: a case-control study in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRT8 upregulation promotes tumor metastasis and is predictive of a poor prognosis in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. KRT8 upregulation promotes tumor metastasis and is predictive of a poor prognosis in clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunohistochemical analysis of cytokeratin #8 as a prognostic factor in invasive breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Understanding the Role of Keratins 8 and 18 in Neoplastic Potential of Breast Cancer Derived Cell Lines | PLOS One [journals.plos.org]
- 16. mdpi.com [mdpi.com]
- 17. This compound and 18 Loss in Epithelial Cancer Cells Increases Collective Cell Migration and Cisplatin Sensitivity through Claudin1 Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound and 18 loss in epithelial cancer cells increases collective cell migration and cisplatin sensitivity through claudin1 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound phosphorylation regulates keratin reorganization and migration of epithelial tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
The Discovery and Historical Timeline of Keratin 8 Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keratin 8 (K8), a member of the type II intermediate filament protein family, is a fundamental cytoskeletal component of simple epithelia. Initially characterized as a structural protein, decades of research have unveiled its multifaceted roles in cellular processes ranging from stress protection and signaling to disease pathogenesis. This technical guide provides a comprehensive overview of the discovery and historical timeline of K8 research, details key experimental methodologies, and summarizes critical quantitative data.
Discovery and Historical Timeline
The journey of this compound research is intertwined with the broader history of the discovery and classification of the entire keratin family. The following table delineates the key milestones in our understanding of K8.
| Year | Milestone | Key Researchers/Contributors | Significance |
| 1978 | Immunofluorescence microscopy using antibodies to prekeratin decorated tonofilament-like arrays in various epithelial cells, laying the groundwork for cytokeratin classification. | Werner W. Franke, Klaus Weber, Mary Osborn, et al. | Established the concept of using antibodies to distinguish different types of intermediate filaments in epithelial cells. |
| 1982 | Publication of "Moll's Catalog of Human Cytokeratins," which systematically classified the 20 known human cytokeratins based on their molecular weight and isoelectric point using two-dimensional gel electrophoresis. This compound was identified as a 52.5 kDa, basic (type II) keratin. | R. Moll, W.W. Franke, D.L. Schiller, et al. | Provided the foundational nomenclature and classification for keratins that is still widely used today and specifically characterized K8. |
| 1983 | The rat orthologue of human this compound was characterized as a 55 kDa protein. | Franke et al. | Advanced the study of keratins in animal models. |
| 1985 | It was established that this compound forms heterodimers with the acidic type I keratins, primarily Keratin 18 (K18) and Keratin 19 (K19), in simple epithelia. | Dale et al. | Revealed the obligate heteropolymeric nature of keratin filaments, with K8 as a core type II component. |
| 1990 | The single active gene for human this compound was located on chromosome 12, which also contains the gene for its primary partner, Keratin 18. | Waseem A, Alexander CM, Steel JB, Lane EB | This co-localization suggested a coordinated regulation and evolutionary linkage between the K8/K18 pair. |
| 1994 | Targeted disruption of the K8 gene in mice was shown to cause colorectal hyperplasia and inflammation, providing the first strong evidence for K8's role in maintaining intestinal epithelial integrity. | Baribault H, Penner J, Iozzo RV, Wilson-Heiner M | Demonstrated a crucial in vivo function for K8 beyond a simple structural role. |
| 1997 | Key phosphorylation sites on human this compound, Serine 23 and Serine 431, were identified, with the latter being stimulated by epidermal growth factor (EGF). Another study identified Serine 73 as a site of phosphorylation induced by stress, apoptosis, and mitosis. | N.O. Ku, M.B. Omary; J. Liao, N.O. Ku, M.B. Omary | Unveiled post-translational modifications as a critical mechanism for regulating K8 function and filament dynamics. |
| 2001 | Research demonstrated that K8/K18 provide resistance to Fas-mediated apoptosis by modulating the targeting of the Fas receptor to the cell surface. | Gilbert S, Loranger A, Marceau N | Implicated K8 in the regulation of apoptosis and cell signaling pathways. |
| 2002 | A study showed that p38 kinase is a physiological kinase for K8 Serine 73, and this phosphorylation is important for keratin filament reorganization. | Further elucidated the specific signaling pathways that regulate K8 phosphorylation and dynamics. | |
| 2012 | The MEK-ERK signaling cascade was identified as a key regulator of K8 Serine 431 phosphorylation, which is required for keratin reorganization and enhanced migration of epithelial tumor cells. | Linked a major cancer-associated signaling pathway directly to the regulation of K8 function and cell motility. | |
| 2021 | The role of K8/K18 in regulating the Akt signaling pathway was further clarified, showing that K8/K18 expression enhances Akt stability and protects against liver damage. | Provided deeper insight into the crosstalk between keratins and cell survival pathways. |
Signaling Pathways Involving this compound
This compound is not a passive scaffold but an active participant in cellular signaling. It acts as a signaling platform and its phosphorylation status, regulated by various kinases, dictates its interaction with other proteins and its impact on cellular processes.
MEK-ERK Signaling Pathway
The MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and migration. Sphingosylphosphorylcholine (SPC) is a bioactive lipid that can induce keratin reorganization and enhance cell migration. This process is mediated through the MEK-ERK pathway's phosphorylation of K8.
Methodological & Application
Application Notes and Protocols for Immunohistochemical Staining of Keratin 8 in Paraffin-Embedded Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keratin 8 (KRT8) is a type II intermediate filament protein that is primarily expressed in simple single-layered epithelia.[1][2] It plays a crucial role in maintaining cellular structural integrity, signal transduction, and cellular differentiation.[1] In the context of pathology and drug development, the detection of KRT8 by immunohistochemistry (IHC) is a valuable tool. KRT8 is present in a majority of adenocarcinomas and ductal carcinomas but is absent in squamous cell carcinomas.[3] For instance, hepatocellular carcinomas are often identified using antibodies that recognize this compound and 18.[3] This protocol provides a detailed methodology for the immunohistochemical staining of KRT8 in formalin-fixed, paraffin-embedded (FFPE) tissues.
Experimental Protocols
This protocol outlines the key steps for successful KRT8 immunohistochemistry, from tissue preparation to visualization.
Deparaffinization and Rehydration
Proper removal of paraffin and rehydration of the tissue are critical for allowing aqueous reagents to penetrate the tissue section.[4]
-
Procedure:
-
Incubate slides in a dry oven at 60-62°C for 20-60 minutes to melt the paraffin.[5][6]
-
Immerse slides in two changes of xylene (or a xylene substitute) for 5 minutes each.[5][7]
-
Hydrate the sections by sequential immersion in graded ethanol solutions:
-
Rinse slides in distilled or deionized water for 5 minutes.[5][7]
-
Antigen Retrieval
Formalin fixation creates protein cross-links that can mask the antigenic epitope of KRT8. Antigen retrieval is necessary to unmask these epitopes and allow for antibody binding. Heat-Induced Epitope Retrieval (HIER) is the most commonly recommended method for KRT8.[3][8]
-
Recommended Method: Heat-Induced Epitope Retrieval (HIER)
-
Buffer: 10mM Tris with 1mM EDTA, pH 9.0 or 10mM Sodium Citrate, pH 6.0.[3][5]
-
Procedure:
-
Immerse slides in the pre-heated antigen retrieval buffer.
-
Heat the slides using a pressure cooker, microwave, or water bath at 95-110°C for 10-45 minutes.[1][3][9]
-
Allow the slides to cool to room temperature in the buffer for at least 20 minutes.[3]
-
Rinse slides in a wash buffer (e.g., PBS with 0.05% Tween-20) for 2 changes of 5 minutes each.[9][10]
-
-
Immunohistochemical Staining
-
Peroxidase Blocking:
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking serum (e.g., normal serum from the species in which the secondary antibody was raised) for 30 minutes at room temperature.[5]
-
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Chromogen Development:
Counterstaining, Dehydration, and Mounting
-
Counterstaining:
-
Counterstain with hematoxylin to visualize cell nuclei.[9]
-
Rinse with water.
-
-
Dehydration and Mounting:
Data Presentation
The following tables summarize key quantitative data for the immunohistochemical staining of KRT8.
Table 1: Primary Antibody Dilutions and Incubation Conditions
| Antibody Name/Clone | Host Species | Recommended Dilution | Incubation Time & Temperature |
| Cytothis compound Polyclonal (10384-1-AP) | Rabbit | 1:3000 - 1:12000 | Not Specified |
| Cytothis compound (KRT8) Monoclonal (UMAB1) | Mouse | 1:50 | Not Specified |
| This compound Antibody (MBS8510691) | Rabbit | 1:100 | 1.5 hours at 22°C |
| Cytothis compound Antibody (K8.8) | Mouse | 1-2 µg/ml | 30 minutes at RT |
| This compound/18 (C51) | Mouse | 1:50 | Not Specified |
Table 2: Antigen Retrieval Conditions
| Method | Buffer | pH | Heating Method | Time & Temperature |
| Heat-Induced Epitope Retrieval (HIER) | Tris-EDTA | 9.0 | Not Specified | Not Specified |
| Heat-Induced Epitope Retrieval (HIER) | ACCEL buffer | 8.7 | Decloaker | 10 minutes at 110°C |
| Heat-Induced Epitope Retrieval (HIER) | Citrate Buffer | Not Specified | Heat | Not Specified |
| Heat-Induced Epitope Retrieval (HIER) | 10mM Tris with 1mM EDTA | 9.0 | Heat | 45 minutes at 95°C |
| Proteolytic-Induced Epitope Retrieval (PIER) | Trypsin | Not Specified | Water Bath | 20 minutes at 37°C |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the immunohistochemical staining of this compound in paraffin-embedded tissues.
References
- 1. origene.com [origene.com]
- 2. This compound/18 (C51) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Cytothis compound Antibody (K8.8) - IHC-Prediluted (NBP2-44939): Novus Biologicals [novusbio.com]
- 4. IHC-P protocols | Abcam [abcam.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. cdn.origene.com [cdn.origene.com]
- 8. Cytothis compound antibody (10384-1-AP) | Proteintech [ptglab.com]
- 9. niehs.nih.gov [niehs.nih.gov]
- 10. niehs.nih.gov [niehs.nih.gov]
Application Notes: Western Blot Analysis of Keratin 8 Phosphorylation
References
- 1. This compound phosphorylation regulates keratin reorganization and migration of epithelial tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Phosphorylation of human this compound in vivo at conserved head domain serine 23 and at epidermal growth factor-stimulated tail domain serine 431 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound phosphorylation regulates keratin reorganization and migration of epithelial tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] this compound phosphorylation regulates keratin reorganization and migration of epithelial tumor cells | Semantic Scholar [semanticscholar.org]
- 6. This compound(Phospho-Ser74) Antibody RDSA62280 - Traditional Antibody [reddotbiotech.com]
- 7. This compound Antibody (Phospho-Ser74) (OAEC00275) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 8. abeomics.com [abeomics.com]
- 9. Phosphorylation of KRT8 (this compound) by excessive mechanical load-activated PKN (protein kinase N) impairs autophagosome initiation and contributes to disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. raybiotech.com [raybiotech.com]
- 13. Increased Phospho-Keratin 8 Isoforms in Colorectal Tumors Associated with EGFR Pathway Activation and Reduced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. test.hoelzel-biotech.com [test.hoelzel-biotech.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Co-immunoprecipitation of Keratin 8 and its Binding Partners
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing co-immunoprecipitation (Co-IP) assays to identify and characterize the binding partners of Keratin 8 (K8). Keratins are intermediate filament proteins crucial for maintaining the structural integrity of epithelial cells.[1][2] K8, along with its partner Keratin 18 (K18), is involved in various cellular processes, including signaling, stress responses, and apoptosis.[3][4][5] Understanding the interaction network of K8 is vital for elucidating its role in both normal physiology and disease states, such as cancer.[2]
Introduction to this compound and Co-immunoprecipitation
This compound is a type II intermediate filament protein that forms obligate heteropolymers with type I keratins, most commonly Keratin 18, in simple epithelia.[1][3] Beyond its structural role, K8 is implicated in the regulation of key signaling pathways, including the Akt and MEK-ERK pathways, which are critical for cell survival and migration.[1][4][5] Co-immunoprecipitation is a powerful technique to isolate K8 and its interacting proteins from a cell lysate. This method utilizes an antibody specific to K8 to pull down the entire protein complex, allowing for the identification of previously unknown binding partners.
Known Binding Partners of this compound
Several proteins have been identified as binding partners of this compound through co-immunoprecipitation and other interaction assays. These interactions are crucial for K8's diverse cellular functions.
| Binding Partner | Cellular Context/Function | Evidence from Co-IP |
| Keratin 18 (K18) | Obligate binding partner forming the primary intermediate filaments in simple epithelial cells.[1][3] | Consistently co-precipitates with K8 in numerous studies.[6] |
| Akt | A key kinase in the PI3K/Akt signaling pathway, involved in cell survival and proliferation. K8/K18 binding can enhance Akt stability.[4][5] | K8/K18 has been shown to bind with Akt.[4][5] |
| MAPK14 (p38 MAPK) | A member of the MAP kinase family involved in stress and inflammatory responses.[3] | Interaction with K8 has been demonstrated.[3] |
| Pinin | A nuclear protein involved in cell adhesion and migration.[3] | Shown to interact with K8.[3] |
| PPL (Periplakin) | A component of desmosomes and the cornified envelope.[3] | Identified as a K8 interacting protein.[3] |
| Lamin A | A nuclear lamina protein essential for nuclear structure and function. K8/K18 can co-immunoprecipitate with lamin A.[7] | K8/K18 co-immunoprecipitated with lamin A in Caco-2 cells.[8][7] |
| SUN2 | A LINC complex protein that connects the nucleoskeleton to the cytoskeleton.[8][7] | Co-precipitated with K8/K18 in Caco-2 cell lysates.[8][7] |
| Derlin2, Hrd1, Sel1 | Components of the endoplasmic reticulum-associated degradation (ERAD) complex. K8 is recruited to these complexes.[9][10] | K8 co-immunoprecipitated with Derlin2, Hrd1, and Sel1.[9][11] |
| c-Jun N-terminal kinase (JNK) | A kinase involved in stress-induced apoptosis. A portion of JNK is associated with K8 in vivo.[12] | Co-immunoprecipitation studies revealed an association between JNK and K8.[12] |
Experimental Workflow and Signaling Pathways
Co-immunoprecipitation Experimental Workflow
The following diagram illustrates the general workflow for a co-immunoprecipitation experiment to identify K8 binding partners.
References
- 1. This compound phosphorylation regulates keratin reorganization and migration of epithelial tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and 18 Loss in Epithelial Cancer Cells Increases Collective Cell Migration and Cisplatin Sensitivity through Claudin1 Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound/18 Regulate the Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. molbiolcell.org [molbiolcell.org]
- 9. This compound is a scaffolding and regulatory protein of ERAD complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound is a scaffolding and regulatory protein of ERAD complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The intermediate filament protein this compound is a novel cytoplasmic substrate for c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: siRNA-Mediated Knockdown of Keratin 8 in Cell Culture
Introduction
Keratin 8 (K8), a member of the type II keratin family, is a fundamental intermediate filament protein predominantly found in simple single-layered epithelial cells.[1][2] Typically, K8 dimerizes with its type I partner, Keratin 18 (K18), to form a resilient cytoskeletal network that provides structural integrity and resistance to mechanical stress.[3] Beyond its structural role, K8 is implicated in various critical cellular processes, including signal transduction, cell differentiation, and the regulation of apoptosis.[1][3] Dysregulation of K8 expression is associated with several diseases, including liver disorders and various cancers, making it a significant target for research.[4][5]
RNA interference (RNAi) is a powerful technique for silencing gene expression in a sequence-specific manner. By introducing small interfering RNA (siRNA) molecules complementary to the K8 mRNA sequence, researchers can trigger the degradation of the target mRNA, leading to a significant reduction in K8 protein levels.[6] This application note provides detailed protocols for the siRNA-mediated knockdown of this compound in cell culture, subsequent validation of the knockdown, and analysis of the phenotypic effects.
Key Applications:
-
Studying the role of K8 in maintaining cellular architecture and integrity.
-
Investigating the involvement of K8 in cell signaling pathways, such as the Akt pathway.[7][8]
-
Elucidating the function of K8 in cellular stress responses and apoptosis.[3]
-
Assessing the potential of K8 as a therapeutic target in drug development.[5]
Data Presentation
The following tables represent typical quantitative data obtained from K8 knockdown experiments.
Table 1: this compound Knockdown Efficiency
| Treatment Group | K8 mRNA Level (Relative to Control) | K8 Protein Level (Relative to Control) |
| Control (Scrambled siRNA) | 1.00 ± 0.12 | 1.00 ± 0.08 |
| K8 siRNA #1 | 0.25 ± 0.05 | 0.30 ± 0.07 |
| K8 siRNA #2 | 0.31 ± 0.06 | 0.35 ± 0.09 |
| K8 siRNA Pool | 0.18 ± 0.04 | 0.22 ± 0.06 |
Data are presented as mean ± standard deviation from three independent experiments. Levels are normalized to a housekeeping gene (e.g., GAPDH or β-actin).
Table 2: Phenotypic Effects of this compound Knockdown (72h post-transfection)
| Treatment Group | Cell Viability (% of Control) | Apoptosis Rate (% of Total Cells) |
| Control (Scrambled siRNA) | 100 ± 5.2 | 4.5 ± 1.1 |
| K8 siRNA Pool | 78 ± 6.8 | 15.2 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualized Workflows and Pathways
Experimental Workflow for K8 Knockdown
Caption: Workflow for siRNA-mediated knockdown of this compound.
This compound and the Akt Signaling Pathway
This compound/18 filaments are known to interact with and regulate the Akt signaling pathway, which is crucial for cell survival and proliferation.[7][8] K8/18 can bind to Akt, potentially enhancing its stability and promoting downstream signaling that inhibits apoptosis.[7][9]
Caption: this compound interaction with the Akt cell survival pathway.
Experimental Protocols
Protocol 1: siRNA Transfection for K8 Knockdown
This protocol details the transient transfection of siRNA into cultured epithelial cells to achieve K8 knockdown.
Materials:
-
Epithelial cells (e.g., MCF-7, HeLa, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
K8-specific siRNA duplexes (validated sequences recommended)
-
Non-targeting (scrambled) control siRNA
-
6-well tissue culture plates
-
RNase-free water and microtubes
Procedure:
-
Cell Seeding:
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection. For example, plate 2.5 x 10^5 cells per well in 2 mL of complete culture medium.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
siRNA Preparation:
-
Prepare a 10 µM working stock solution of your K8 siRNA and control siRNA using RNase-free water.[10]
-
For each well to be transfected, dilute 3 µL of the 10 µM siRNA stock (final concentration: 15 nM) into 125 µL of Opti-MEM™ medium in a microtube. Mix gently.
-
-
Transfection Reagent Preparation:
-
In a separate microtube, dilute 5 µL of Lipofectamine™ RNAiMAX into 125 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX (total volume ~250 µL).
-
Mix gently by pipetting up and down and incubate for 20 minutes at room temperature to allow the siRNA-lipid complexes to form.
-
-
Transfection:
-
Add the 250 µL of the siRNA-lipid complex dropwise to each well containing the cells and medium.
-
Gently rock the plate back and forth to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C for 48 to 72 hours. The optimal time for knockdown should be determined empirically but is typically sufficient for both mRNA and protein level reduction.[11]
-
-
Harvesting:
-
After incubation, cells are ready to be harvested for downstream analysis (e.g., qRT-PCR or Western blotting).
-
Protocol 2: Validation of K8 Knockdown by Western Blot
This protocol is used to quantify the reduction in K8 protein levels following siRNA transfection.
Materials:
-
Transfected and control cells from Protocol 1
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-Keratin 8 (mouse or rabbit monoclonal)
-
Primary antibody: Anti-β-actin or Anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody (anti-mouse or anti-rabbit)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microtube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-K8 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the K8 band intensity to the corresponding loading control band intensity.
-
Protocol 3: Cell Viability Assay (MTS Assay)
This protocol measures the effect of K8 knockdown on cell viability and proliferation.
Materials:
-
Cells transfected in a 96-well plate (seed ~5,000 cells per well)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
96-well plate reader
Procedure:
-
Perform Transfection:
-
Follow the siRNA transfection protocol (Protocol 1), scaling down volumes for a 96-well plate format.
-
-
Add MTS Reagent:
-
At the desired time point (e.g., 72 hours post-transfection), add 20 µL of MTS reagent directly to each well containing 100 µL of culture medium.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time depends on the cell type and metabolic rate.
-
-
Measure Absorbance:
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for the K8 siRNA-treated group relative to the control siRNA-treated group (set to 100%).
-
References
- 1. KRT8 this compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Gene - KRT8 [maayanlab.cloud]
- 3. wikicrow.ai [wikicrow.ai]
- 4. KRT8 Gene: Functions, Mutations, and Role in Disease [learn.mapmygenome.in]
- 5. What are KRT8 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound/18 Regulate the Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Downregulation of keratins 8, 18 and 19 influences invasiveness of human cultured squamous cell carcinoma and adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9-Mediated Gene Editing of the KRT8 Locus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keratin 8 (KRT8) is a type II intermediate filament protein that, along with its binding partner Keratin 18 (KRT18), forms a crucial cytoskeletal network in simple epithelial cells.[1] This network is vital for maintaining cellular integrity, providing mechanical support, and participating in signal transduction.[1][2] Emerging research has implicated KRT8 in various cellular processes and diseases, including cancer progression, metastasis, and epithelial-to-mesenchymal transition (EMT).[3][4] Notably, KRT8 has been shown to be involved in the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[3][4] Given its role in disease pathogenesis, KRT8 is a promising target for therapeutic intervention and drug development.[2][5][6][7][8]
The CRISPR/Cas9 system offers a powerful and precise method for gene editing, enabling the targeted knockout of genes like KRT8 to study their function and validate their potential as drug targets.[5][8] This document provides detailed application notes and protocols for the CRISPR/Cas9-mediated gene editing of the KRT8 locus in mammalian cells.
Signaling Pathways and Experimental Workflow
KRT8 Signaling Pathway
KRT8 is involved in the NF-κB signaling pathway, which plays a critical role in cancer progression and metastasis.[3][4] Knockdown of KRT8 has been shown to downregulate the phosphorylation of IκBα and p65, key components of the NF-κB pathway.[3] This, in turn, can inhibit the nuclear translocation of p65 and suppress the expression of downstream target genes involved in EMT, such as N-cadherin, Vimentin, and MMP2, while inducing the expression of the epithelial marker E-cadherin.[3][4]
Experimental Workflow for KRT8 Knockout
The general workflow for generating a KRT8 knockout cell line using CRISPR/Cas9 involves several key steps, from the initial design of the guide RNA to the final validation of the knockout.[7][9]
Quantitative Data Summary
The following tables summarize representative quantitative data for KRT8 gene editing experiments. Note that specific efficiencies can vary depending on the cell type, delivery method, and specific reagents used.
Table 1: KRT8-Targeting sgRNA Sequences and Predicted On-Target Scores
| sgRNA ID | Target Exon | Sequence (5' to 3') | Predicted On-Target Score* |
| KRT8-sg1 | 2 | GAGATCGAGATTGCCACCTACG | 92 |
| KRT8-sg2 | 2 | GCTGAGCTACGGCTACAGCTGG | 88 |
| KRT8-sg3 | 4 | GTCCTGCAGATCGCCAACCTGG | 95 |
*Predicted on-target scores are generated by bioinformatics tools and should be empirically validated.
Table 2: Representative KRT8 Editing Efficiency in HEK293T Cells
| sgRNA ID | Delivery Method | Editing Efficiency (% Indels)* |
| KRT8-sg1 | Plasmid (pX458) | 45% |
| KRT8-sg2 | Plasmid (pX458) | 38% |
| KRT8-sg3 | RNP (Electroporation) | 72% |
*Editing efficiency determined by TIDE analysis of Sanger sequencing data from a pooled cell population 72 hours post-transfection.
Table 3: Validation of KRT8 Knockout Clones
| Clonal Line | Genotype (from Sanger Sequencing) | KRT8 Protein Expression (vs. WT) |
| KRT8-KO-C1 | Biallelic 2 bp deletion | Not detectable |
| KRT8-KO-C2 | Biallelic 7 bp deletion | Not detectable |
| KRT8-KO-C3 | Heterozygous (WT / 5 bp deletion) | ~50% reduction |
| Wild-Type | Wild-Type | 100% |
Experimental Protocols
Protocol 1: Design and Cloning of KRT8-Targeting sgRNAs
-
sgRNA Design:
-
Obtain the FASTA sequence for the human KRT8 gene (NCBI Gene ID: 3856).[10]
-
Use online sgRNA design tools (e.g., Synthego Design Tool, Broad Institute GPP sgRNA Designer) to identify potential sgRNA sequences targeting early exons (e.g., exon 2 or 3) of KRT8.[11]
-
Select sgRNAs with high predicted on-target scores and low predicted off-target effects. Ensure the sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).
-
-
Oligonucleotide Synthesis:
-
Synthesize complementary oligonucleotides corresponding to the chosen sgRNA sequence. Add appropriate overhangs for cloning into the selected vector (e.g., BbsI overhangs for pX458).
-
-
Vector Preparation:
-
Digest the pSpCas9(BB)-2A-GFP (pX458) plasmid (Addgene #48138) with the BbsI restriction enzyme to linearize the vector.[9]
-
Purify the linearized vector using a gel purification kit.
-
-
Annealing and Ligation:
-
Phosphorylate and anneal the complementary oligonucleotides to form a double-stranded DNA insert.
-
Ligate the annealed insert into the linearized pX458 vector using T4 DNA ligase.
-
-
Transformation and Verification:
-
Transform the ligation product into competent E. coli.
-
Select colonies and isolate plasmid DNA.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Transfection of Mammalian Cells
This protocol is optimized for HEK293T cells in a 6-well plate format.
-
Cell Seeding:
-
The day before transfection, seed 2.5 x 10^5 HEK293T cells per well in a 6-well plate with complete DMEM medium. Cells should be 70-80% confluent at the time of transfection.
-
-
Transfection:
-
For each well, dilute 2.5 µg of the KRT8-sgRNA-pX458 plasmid in 125 µL of Opti-MEM.
-
In a separate tube, add a suitable lipid-based transfection reagent (e.g., Lipofectamine 3000) to 125 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the DNA-lipid complex dropwise to the cells.
-
-
Post-Transfection Care:
-
Incubate the cells at 37°C in a CO2 incubator.
-
After 24-48 hours, check for GFP expression as an indicator of transfection efficiency.
-
Protocol 3: Enrichment and Clonal Isolation of Edited Cells
-
Enrichment by FACS:
-
48-72 hours post-transfection, harvest the cells by trypsinization.
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Use Fluorescence-Activated Cell Sorting (FACS) to sort GFP-positive cells into a fresh culture dish to enrich the population of edited cells.
-
-
Single-Cell Cloning:
-
Allow the enriched cell population to recover and expand.
-
Perform serial dilutions of the cell suspension to a final concentration of approximately 10 cells/mL.
-
Plate 100 µL of the diluted cell suspension into each well of a 96-well plate.
-
Visually inspect the plates to identify wells containing a single cell.
-
Culture the single-cell clones until they form colonies large enough for expansion.
-
Protocol 4: Validation of KRT8 Knockout
-
Genomic DNA Extraction and PCR:
-
Expand the isolated clones and harvest a portion of the cells for genomic DNA extraction.
-
Design PCR primers that flank the sgRNA target site in the KRT8 gene.
-
Perform PCR to amplify the target region from the genomic DNA of each clone and a wild-type control.
-
-
Sanger Sequencing for Indel Analysis:
-
Purify the PCR products and send them for Sanger sequencing.
-
Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) or by manual inspection to identify insertions or deletions (indels) at the target site.[12] A successful knockout clone will typically have out-of-frame indels on all alleles.[8]
-
-
Western Blot for Protein Knockout Confirmation:
-
Lyse cells from the remaining clonal populations and a wild-type control to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for KRT8.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
A confirmed knockout clone should show no detectable KRT8 protein band.[8][13]
-
-
Phenotypic Assays:
-
Based on the known functions of KRT8, perform relevant phenotypic assays. For example, a wound-healing or transwell migration assay can be used to assess changes in cell motility, a phenotype associated with EMT.[4]
-
Applications in Drug Development
The ability to efficiently and precisely knock out KRT8 using CRISPR/Cas9 has significant applications in drug discovery and development:
-
Target Validation: Confirming that the loss of KRT8 function produces a desired therapeutic phenotype, thereby validating it as a drug target.[5][8]
-
Disease Modeling: Creating KRT8 knockout cell lines to model diseases where KRT8 is implicated, providing a platform for studying disease mechanisms and screening potential therapeutics.[6]
-
Mechanism of Action Studies: Investigating the downstream effects of KRT8 inhibition to elucidate its role in signaling pathways and cellular processes.
-
Resistance Studies: Engineering cells to lack KRT8 can help in understanding mechanisms of drug resistance where KRT8 expression may play a role.[6]
By providing a robust method for functional gene knockout, the CRISPR/Cas9 system accelerates the early stages of the drug development pipeline, from target identification to lead validation.[5][7]
References
- 1. Ineffectual Type 2–to–Type 1 Alveolar Epithelial Cell Differentiation in Idiopathic Pulmonary Fibrosis: Persistence of the KRT8hi Transitional State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alveolar regeneration through a Krt8+ transitional stem cell state that persists in human lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRT18P8 sgRNA CRISPR/Cas9 All-in-One Lentivector set (Human) | Applied Biological Materials Inc. [abmgood.com]
- 4. cdn.origene.com [cdn.origene.com]
- 5. Efficient Generation of CRISPR/Cas9-Mediated Knockout Human Primary Keratinocytes by Electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of epithelial transitional states in murine and human pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyagen.com [cyagen.com]
- 9. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 10. genecards.org [genecards.org]
- 11. synthego.com [synthego.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Single-Step, High-Efficiency CRISPR-Cas9 Genome Editing in Primary Human Disease-Derived Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Generation of Keratin 8 Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the generation of Keratin 8 (K8) knockout mouse models. These models are invaluable tools for investigating the function of K8 in tissue integrity, disease pathogenesis, and for the preclinical evaluation of novel therapeutic agents.
Introduction to this compound
This compound is a type II intermediate filament protein that, along with its type I partner Keratin 18 (K18), forms the primary cytoskeletal network in simple epithelial tissues.[1][2][3] This network provides mechanical stability to cells and is involved in various cellular processes, including cell signaling, proliferation, and apoptosis.[3][4][5] Dysregulation of K8 expression or function is associated with a variety of diseases, including inflammatory bowel disease and certain types of cancer.[4][6][7] Knockout mouse models, in which the Krt8 gene is inactivated, are essential for elucidating the in vivo roles of K8 and for modeling human diseases.[6][8]
Generation Strategies for K8 Knockout Mouse Models
Two primary strategies are employed for the generation of K8 knockout mice: traditional gene targeting via homologous recombination in embryonic stem (ES) cells and the more recent CRISPR/Cas9 genome editing technology.[9][10][11] Conditional knockout models, which allow for tissue-specific or inducible gene inactivation, are often generated using the Cre-loxP system.[6][11]
Homologous Recombination in Embryonic Stem (ES) Cells
This conventional and robust method allows for precise gene targeting, including the generation of both constitutive and conditional knockout alleles.[9][10]
Experimental Workflow:
Caption: Workflow for generating K8 knockout mice via homologous recombination in ES cells.
Protocol: Gene Targeting of Krt8 in ES Cells
-
Targeting Vector Design and Construction:
-
Design a targeting vector containing sequences homologous to the Krt8 gene locus ("homology arms").
-
To create a conditional knockout allele, flank a critical exon (e.g., exon 3) of the Krt8 gene with loxP sites.[6]
-
Incorporate a positive selection cassette (e.g., neomycin resistance gene, neo) flanked by FRT sites for subsequent removal.
-
Include a negative selection cassette (e.g., thymidine kinase, TK) outside the homology arms to select against random integration.[12]
-
-
ES Cell Culture and Electroporation:
-
Culture mouse ES cells (e.g., from a 129/Sv strain) on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).
-
Linearize the targeting vector and introduce it into the ES cells via electroporation.
-
-
Selection of Targeted ES Cell Clones:
-
Culture the electroporated cells in the presence of a positive selection agent (e.g., G418 for neo resistance) and a negative selection agent (e.g., ganciclovir for TK sensitivity).
-
Isolate and expand resistant colonies.
-
-
Screening and Verification of Targeted Clones:
-
Perform PCR and Southern blot analysis to identify ES cell clones that have undergone successful homologous recombination at the Krt8 locus.
-
-
Generation of Chimeric Mice:
-
Breeding and Germline Transmission:
-
The resulting chimeric offspring (identifiable by their mixed coat color) are bred with wild-type mice (e.g., C57BL/6).[12]
-
Genotype the progeny to identify individuals that have inherited the targeted Krt8 allele, indicating germline transmission.
-
-
Generation of Knockout Lines:
CRISPR/Cas9-Mediated Genome Editing
This technology offers a faster and more streamlined approach for generating knockout mice by directly editing the genome in zygotes.[10][11]
Experimental Workflow:
Caption: Workflow for generating K8 knockout mice using CRISPR/Cas9 technology.
Protocol: CRISPR/Cas9-Mediated Knockout of Krt8
-
Design of Guide RNAs (gRNAs):
-
Design one or more gRNAs that target a critical exon of the Krt8 gene. The gRNAs direct the Cas9 nuclease to a specific genomic location to create a double-strand break.[9]
-
-
Preparation of Reagents:
-
Synthesize the gRNAs and obtain purified Cas9 protein or mRNA.
-
-
Microinjection of Zygotes:
-
Harvest fertilized eggs (zygotes) from superovulated female mice.
-
Microinject the gRNA(s) and Cas9 protein/mRNA into the cytoplasm or pronucleus of the zygotes.[9]
-
-
Generation of Founder Mice:
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.
-
The resulting pups are the founder (F0) generation.
-
-
Screening and Genotyping:
-
Genotype the F0 mice to identify individuals carrying mutations (indels) in the Krt8 gene. This can be done by PCR amplification of the target region followed by sequencing.
-
-
Establishment of Knockout Lines:
-
Breed the founder mice with wild-type mice to establish stable germline transmission of the knockout allele.
-
Intercross the heterozygous offspring to generate homozygous K8 knockout mice.
-
Data Presentation: Phenotypic Characterization of K8 Knockout Mice
The loss of K8 leads to a range of phenotypes, particularly in the colon.[4][6]
| Phenotypic Parameter | K8+/+ (Wild-Type) | K8+/- (Heterozygous) | K8-/- (Homozygous/Conditional) | Reference |
| Colon Histology | Normal crypt architecture | Increased crypt length | Colitis, epithelial hyperproliferation, rectal prolapse | [4][6][7] |
| Intestinal Barrier Function | Intact | - | Compromised, leaky | [6] |
| Cell Proliferation (Ki67+) | Baseline | Increased | Significantly increased | [6] |
| Susceptibility to Carcinogen-Induced Tumors (AOM) | Low | Intermediate | Dramatically increased | [6][7] |
| Inflammation | Minimal | - | Mild to moderate, more pronounced with age | [6][13] |
Signaling Pathways Affected by K8 Knockout
This compound is implicated in the regulation of cell survival and apoptosis, partly through its interaction with the Akt signaling pathway.[1][14][15]
Caption: Role of this compound in the Akt signaling pathway.
In normal cells, K8/K18 filaments can bind to and stabilize Akt, a key kinase in the cell survival pathway.[1][14] This interaction enhances Akt signaling, leading to the phosphorylation and inhibition of pro-apoptotic proteins like GSK3β and the activation of pro-survival transcription factors like NF-κB.[14][15] In K8 knockout models, the absence of K8 leads to the destabilization of its binding partners, including K18, and a subsequent downregulation of the Akt signaling pathway.[1][14] This impairment in cell survival signaling contributes to the increased susceptibility to apoptosis observed in certain contexts, such as Fas-induced liver damage.[14][15]
Conclusion
The generation of this compound knockout mouse models, through either homologous recombination or CRISPR/Cas9, provides powerful systems to dissect the multifaceted roles of this essential cytoskeletal protein. These models have been instrumental in revealing the critical function of K8 in maintaining intestinal epithelial integrity, regulating cell proliferation and survival, and protecting against tumorigenesis. The detailed protocols and data presented herein serve as a valuable resource for researchers aiming to utilize these models in their studies of epithelial biology and disease.
References
- 1. This compound/18 Regulate the Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Revealing the Roles of this compound/18-Associated Signaling Proteins Involved in the Development of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Targeted deletion of this compound in intestinal epithelial cells disrupts tissue integrity and predisposes to tumorigenesis in the colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Knockout Mice Fact Sheet [genome.gov]
- 9. Ingenious Blog | How A Knockout Mouse Is Made [genetargeting.com]
- 10. Knockout Models - Mouse Biology Program [mbp.mousebiology.org]
- 11. Designing and generating a mouse model: frequently asked questions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Quantitative Real-time PCR for KRT8 Gene Expression Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keratin 8 (KRT8) is a type II intermediate filament protein that is predominantly expressed in simple epithelial tissues. It plays a crucial role in maintaining cellular structural integrity, and its expression levels have been implicated in various cellular processes, including signal transduction and differentiation. Aberrant KRT8 expression has been linked to several diseases, most notably in the context of cancer, where it can serve as a valuable biomarker.[1][2][3] Quantitative real-time PCR (qPCR) is a highly sensitive and specific technique for measuring gene expression levels, making it an ideal method for analyzing KRT8 expression in research and drug development settings.[4][5]
These application notes provide a comprehensive guide to performing qPCR for KRT8 gene expression analysis, including detailed experimental protocols, data analysis workflows, and an overview of the key signaling pathways involving KRT8.
Applications in Research and Drug Development
The analysis of KRT8 gene expression via qPCR has several critical applications:
-
Cancer Research: KRT8 is frequently overexpressed in various cancers, including lung, breast, pancreatic, and gastric cancers, and its expression levels can correlate with tumor progression, metastasis, and patient prognosis.[1][2][3][6] qPCR can be used to quantify KRT8 expression in tumor biopsies and cell lines to understand its role in cancer biology.
-
Biomarker Discovery and Validation: As a potential biomarker, qPCR-based measurement of KRT8 expression can aid in cancer diagnosis, prognosis, and prediction of therapeutic response.[1][7]
-
Drug Development: Evaluating the effect of novel therapeutic agents on KRT8 expression can provide insights into their mechanism of action and efficacy. For instance, monitoring KRT8 levels in response to drug treatment in preclinical models can help in the selection of promising drug candidates.
-
Toxicology and Safety Assessment: Changes in KRT8 expression in response to chemical compounds can indicate potential toxicity in epithelial tissues.
Signaling Pathways Involving KRT8
KRT8 is involved in significant signaling pathways that are often dysregulated in disease. Understanding these pathways is crucial for interpreting KRT8 expression data.
KRT8 and the p53 Signaling Pathway
The tumor suppressor protein p53 can regulate the expression of the KRT8 gene.[3] A putative p53-like binding site has been identified in the 5' untranslated region of the KRT8 gene, suggesting that wild-type p53 can induce KRT8 expression.[3] This interaction highlights a complex role for KRT8 in p53-mediated cellular responses, such as apoptosis and cell cycle arrest.[8]
KRT8 and p53 Signaling Pathway Diagram.
KRT8 and the NF-κB Signaling Pathway
KRT8 expression has been shown to promote metastasis and epithelial-mesenchymal transition (EMT) through the activation of the NF-κB signaling pathway.[1][7] Knockdown of KRT8 can lead to a downregulation of key components of the NF-κB pathway, such as phosphorylated IκBα and p65, thereby inhibiting the nuclear translocation of p65.[1] This suggests that KRT8 may play a crucial role in inflammation-associated cancer progression.
KRT8 and NF-κB Signaling Pathway Diagram.
Experimental Protocols
A detailed and robust protocol is essential for accurate and reproducible KRT8 gene expression analysis.
Experimental Workflow Overview
The overall workflow for KRT8 qPCR analysis involves several key stages, from sample preparation to data analysis.
qPCR Experimental Workflow for KRT8 Analysis.
Detailed Protocol
Materials:
-
Tissue or cell samples
-
RNA extraction kit (e.g., RNeasy Mini Kit, QIAGEN)
-
DNase I, RNase-free
-
Reverse transcription kit (e.g., SuperScript IV First-Strand Synthesis System, Invitrogen)
-
qPCR master mix (e.g., SYBR Green PCR Master Mix, Applied Biosystems)
-
Nuclease-free water
-
Primers for KRT8 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument (e.g., Applied Biosystems StepOnePlus™)
-
Optical qPCR plates and seals
Procedure:
-
RNA Extraction:
-
Homogenize tissue samples or lyse cells according to the RNA extraction kit manufacturer's protocol.
-
Perform on-column DNase digestion or a separate DNase treatment step to remove contaminating genomic DNA.
-
Elute total RNA in nuclease-free water.
-
-
RNA Quality and Quantity Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact 28S and 18S ribosomal RNA bands should be visible.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit. Follow the manufacturer's instructions, typically involving an initial incubation with random hexamers and/or oligo(dT) primers, followed by the addition of reverse transcriptase and dNTPs.
-
Include a no-reverse transcriptase (NRT) control for each RNA sample to check for genomic DNA contamination in the subsequent qPCR step.
-
Dilute the resulting cDNA 1:10 in nuclease-free water for use in the qPCR reaction.
-
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set (KRT8 and reference gene) to minimize pipetting errors. The master mix should contain the qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Dispense the master mix into the wells of a qPCR plate.
-
Add the diluted cDNA template to the appropriate wells.
-
Include the following controls:
-
No Template Control (NTC): Use nuclease-free water instead of cDNA to check for contamination of PCR reagents.
-
No Reverse Transcription (NRT) Control: Use the NRT sample from the reverse transcription step to confirm the absence of genomic DNA amplification.
-
-
Seal the plate with an optical seal.
-
-
Real-time PCR Amplification:
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate in the qPCR instrument and run the following thermal cycling program (this may need optimization depending on the primers and instrument):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis (to check for primer-dimers and non-specific products).
-
-
Primer Design for KRT8
When designing or selecting primers for KRT8, consider the following:
-
Specificity: Primers should be specific to the KRT8 transcript and not amplify other related keratin genes. Use BLAST to check for potential off-target binding.
-
Amplicon Length: Aim for an amplicon length between 70 and 200 base pairs for optimal qPCR efficiency.
-
Melting Temperature (Tm): The Tm of the forward and reverse primers should be similar (within 5°C).
-
GC Content: Aim for a GC content between 40-60%.
-
Exon-Exon Junction: Whenever possible, design primers that span an exon-exon junction to prevent amplification of any residual genomic DNA.
Example KRT8 Primer Set (Human):
-
Forward Primer: 5'-GAGATCGCCACCTACCGCAAG-3'
-
Reverse Primer: 5'-TTCACATCGTTCTCCAGCTGG-3'
Note: This is an example primer set and should be validated experimentally.
Data Analysis
The most common method for relative quantification of gene expression is the 2-ΔΔCt (Livak) method.[9] This method compares the Ct (cycle threshold) value of the target gene (KRT8) to a reference gene in both a test sample and a control sample.
Data Analysis Workflow
Relative Quantification (2-ΔΔCt) Data Analysis Workflow.
Data Presentation
Quantitative data should be summarized in a clear and structured format for easy comparison.
Table 1: Raw Ct Values for KRT8 and Reference Gene (GAPDH)
| Sample Group | Replicate | KRT8 Ct | GAPDH Ct |
| Control | 1 | 24.5 | 18.2 |
| 2 | 24.7 | 18.3 | |
| 3 | 24.6 | 18.1 | |
| Treated | 1 | 22.1 | 18.3 |
| 2 | 22.3 | 18.4 | |
| 3 | 22.2 | 18.2 |
Table 2: Calculation of Fold Change in KRT8 Expression
| Sample Group | Average KRT8 Ct | Average GAPDH Ct | ΔCt (Avg KRT8 Ct - Avg GAPDH Ct) | ΔΔCt (ΔCt - Avg Control ΔCt) | Fold Change (2-ΔΔCt) |
| Control | 24.60 | 18.20 | 6.40 | 0.00 | 1.00 |
| Treated | 22.20 | 18.30 | 3.90 | -2.50 | 5.66 |
Conclusion
The quantitative real-time PCR protocol outlined in these application notes provides a robust and reliable method for the analysis of KRT8 gene expression. This technique is invaluable for researchers and drug development professionals seeking to understand the role of KRT8 in health and disease, discover and validate biomarkers, and assess the efficacy of novel therapeutic interventions. By following the detailed protocols and data analysis workflows, users can generate high-quality, reproducible data to advance their research and development goals.
References
- 1. KRT8 Serves as a Novel Biomarker for LUAD and Promotes Metastasis and EMT via NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p53 involvement in activation of the cytothis compound gene in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 7. KRT8 | Cancer Genetics Web [cancerindex.org]
- 8. Revealing the Roles of this compound/18-Associated Signaling Proteins Involved in the Development of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Visualizing Keratin 8 Protein Interactions Using Proximity Ligation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keratin 8 (K8) is a type II intermediate filament protein that, along with its type I partner Keratin 18 (K18), forms the primary cytoskeletal network in simple epithelial cells. Beyond its structural role, K8 is a crucial regulator of various cellular processes, including cell signaling, stress responses, and apoptosis.[1] Dysregulation of K8 function and its interactions with other proteins have been implicated in various diseases, including liver disease and cancer.[2] The Proximity Ligation Assay (PLA) is a powerful and highly sensitive technique that allows for the in situ visualization and quantification of protein-protein interactions with high specificity.[3][4] This application note provides a detailed protocol for utilizing PLA to study the interactions of K8 with its binding partners, offering insights into its functional roles in health and disease.
The PLA technique is based on the principle of recognizing two target proteins in close proximity (<40 nm) using specific primary antibodies raised in different species.[4] Secondary antibodies, known as PLA probes, are conjugated with unique DNA oligonucleotides. When the PLA probes are in close proximity, the oligonucleotides can be ligated to form a circular DNA molecule. This DNA circle then serves as a template for rolling circle amplification, generating a long DNA product that can be visualized as a distinct fluorescent spot. Each spot represents a single protein-protein interaction event, allowing for quantification.[4][5]
Key Protein Interactions with this compound
This compound participates in a multitude of protein-protein interactions that are critical for cellular function. Some of the key interactions that can be investigated using PLA include:
-
Keratin 18 (K18): As the obligate binding partner of K8, the K8-K18 interaction is fundamental to the formation of the keratin intermediate filament network.[2] Visualizing this interaction can serve as a positive control for the PLA experiment.
-
p62/Sequestosome-1 (p62): p62 is an adaptor protein involved in autophagy and cell signaling. Its interaction with K8 is implicated in the formation of protein aggregates in certain liver diseases.[6]
-
Lamin A/C: Lamins are nuclear intermediate filament proteins that maintain nuclear structure and regulate gene expression. K8 has been shown to interact with the nuclear lamina, suggesting a role in nucleo-cytoskeletal coupling.[7]
-
Heat Shock Protein 27 (Hsp27): Hsp27 is a molecular chaperone that plays a role in protecting cells from stress. It has been shown to interact with and modulate the organization of the keratin cytoskeleton.[8][9]
Experimental Protocols
This section provides a detailed protocol for performing a Proximity Ligation Assay to visualize K8-protein interactions in cultured cells.
Materials and Reagents
-
Cells: Adherent cell line of interest (e.g., HeLa, MCF-7)
-
Primary Antibodies:
-
Rabbit anti-Keratin 8 antibody
-
Mouse anti-[Protein of Interest] antibody (e.g., anti-p62, anti-Lamin A/C, anti-Hsp27)
-
-
PLA Kit: Commercially available PLA kit (e.g., Duolink® In Situ PLA, Sigma-Aldrich) containing:
-
PLA probes (anti-rabbit PLUS, anti-mouse MINUS)
-
Blocking Solution
-
Antibody Diluent
-
Ligation buffer and ligase
-
Amplification buffer and polymerase
-
Detection reagents (fluorescently labeled oligonucleotides)
-
Wash Buffers A and B
-
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.2% Triton X-100 in PBS
-
Mounting Medium with DAPI
-
Glass coverslips or chamber slides
-
Humidified chamber
-
Fluorescence microscope
Experimental Workflow
Caption: Proximity Ligation Assay Experimental Workflow.
Detailed Protocol
-
Cell Seeding:
-
Seed cells onto glass coverslips or chamber slides at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate under standard cell culture conditions.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add the blocking solution from the PLA kit to each coverslip and incubate in a humidified chamber for 1 hour at 37°C.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (rabbit anti-K8 and mouse anti-protein of interest) in the antibody diluent provided in the kit to their optimal concentrations (to be determined empirically, typically 1:100 to 1:1000).
-
Aspirate the blocking solution and add the primary antibody solution to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
PLA Probe Incubation:
-
The next day, wash the cells twice with Wash Buffer A for 5 minutes each.
-
Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) in the antibody diluent.
-
Add the PLA probe solution to the cells and incubate for 1 hour at 37°C in a humidified chamber.
-
-
Ligation:
-
Wash the cells twice with Wash Buffer A for 5 minutes each.
-
Prepare the ligation mix according to the kit instructions by diluting the ligase in the ligation buffer.
-
Add the ligation mix to the cells and incubate for 30 minutes at 37°C in a humidified chamber.
-
-
Amplification:
-
Wash the cells twice with Wash Buffer A for 2 minutes each.
-
Prepare the amplification mix according to the kit instructions by diluting the polymerase in the amplification buffer.
-
Add the amplification mix to the cells and incubate for 100 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
Aspirate the amplification mix and wash the cells twice with Wash Buffer B for 10 minutes each.
-
Add the detection solution containing fluorescently labeled oligonucleotides and incubate according to the kit instructions.
-
Wash the cells once with Wash Buffer B for 1 minute.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI.
-
Visualize the PLA signals using a fluorescence microscope. The PLA signals will appear as distinct fluorescent spots, and the DAPI stain will identify the cell nuclei.
-
-
Image Analysis and Quantification:
-
Capture images from multiple random fields of view for each experimental condition.
-
Quantify the number of PLA signals per cell using image analysis software such as ImageJ or CellProfiler.[6] The data can be presented as the average number of PLA spots per cell.
-
Data Presentation
The quantitative data obtained from the PLA experiments should be summarized in clearly structured tables for easy comparison between different experimental conditions. The following tables provide illustrative examples of how to present quantitative PLA data for K8 interactions.
Please note: The following data is for illustrative purposes only and should be replaced with actual experimental results.
Table 1: Quantification of this compound - p62 Interaction under Oxidative Stress
| Treatment Condition | Average PLA Signals per Cell (± SEM) | Fold Change vs. Control | p-value |
| Control (Untreated) | 15 ± 2 | 1.0 | - |
| H₂O₂ (100 µM, 1h) | 45 ± 5 | 3.0 | <0.01 |
| N-acetylcysteine + H₂O₂ | 18 ± 3 | 1.2 | >0.05 |
Table 2: Quantification of this compound - Lamin A Interaction in Response to Heat Shock
| Treatment Condition | Average PLA Signals per Cell (± SEM) | Fold Change vs. Control | p-value |
| Control (37°C) | 25 ± 4 | 1.0 | - |
| Heat Shock (42°C, 1h) | 55 ± 6 | 2.2 | <0.01 |
| Recovery (37°C, 4h post-HS) | 30 ± 5 | 1.2 | >0.05 |
Table 3: Quantification of this compound - Hsp27 Interaction during Cytoskeletal Disruption
| Treatment Condition | Average PLA Signals per Cell (± SEM) | Fold Change vs. Control | p-value |
| Control (DMSO) | 20 ± 3 | 1.0 | - |
| Cytochalasin D (1 µM, 2h) | 38 ± 4 | 1.9 | <0.05 |
| Nocodazole (10 µM, 2h) | 22 ± 3 | 1.1 | >0.05 |
Signaling Pathway Visualization
This compound is involved in various signaling pathways, particularly in response to cellular stress. The following diagram illustrates a simplified signaling pathway highlighting the role of K8 in the cellular stress response and its interaction with the Akt signaling pathway.
Caption: this compound in Cellular Stress Signaling.
This pathway illustrates that cellular stressors can lead to the phosphorylation of K8, promoting its interaction with chaperone proteins like Hsp27. K8 also plays a role in stabilizing Akt, a key kinase in the PI3K/Akt signaling pathway, which is crucial for promoting cell survival and inhibiting apoptosis.
Conclusion
The Proximity Ligation Assay is a highly valuable tool for the in situ visualization and quantification of this compound protein-protein interactions. The detailed protocol provided in this application note, along with examples of data presentation and signaling pathway visualization, offers a comprehensive guide for researchers and drug development professionals. By applying this methodology, investigators can gain deeper insights into the complex roles of K8 in cellular physiology and pathology, potentially identifying new therapeutic targets for a range of diseases.
References
- 1. Different Roles of p62 (SQSTM1) Isoforms in Keratin-Related Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proximity ligation assay to detect and localize the interactions of ERα with PI3-K and Src in breast cancer cells and tumor samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytoplasmic keratins couple with and maintain nuclear envelope integrity in colonic epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytoplasmic keratins couple with and maintain nuclear envelope integrity in colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Different Roles of p62 (SQSTM1) Isoforms in Keratin-Related Protein Aggregation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound/18 Regulate the Akt Signaling Pathway [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Non-Specific Binding of Keratin 8 Antibodies
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for non-specific binding issues encountered when using Keratin 8 (K8) antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding and high background with my this compound antibody?
Non-specific binding can arise from several factors during an immunoassay. The primary causes include:
-
Inadequate Blocking : Failure to sufficiently block all potential non-specific binding sites on the membrane or tissue sample is a primary cause of high background.[1][2]
-
Antibody Concentration : Both primary and secondary antibody concentrations may be too high, leading to binding at low-affinity, non-target sites.[3][4][5]
-
Insufficient Washing : Inadequate washing steps can leave unbound antibodies on the blot or tissue, contributing to background signal.[4][5]
-
Cross-Reactivity : The antibody may be recognizing similar epitopes on other proteins besides this compound.[6][7] Polyclonal antibodies, which recognize multiple epitopes, have a higher chance of cross-reactivity.[6]
-
Hydrophobic Interactions : Antibodies can bind non-specifically to proteins and other molecules through charge-based or hydrophobic interactions.[1]
-
Endogenous Factors : Tissues may have endogenous enzymes (like peroxidases or phosphatases) or biotin that can interfere with detection systems, causing false positives.[8][9]
-
Sample Quality : Degraded samples or the presence of necrotic tissue can contribute to diffuse, non-specific staining.[10][11]
-
Membrane Issues (Western Blot) : Using a membrane that is prone to high background (PVDF can sometimes have higher background than nitrocellulose) or allowing the membrane to dry out can cause issues.[4]
Q2: My Western blot shows high background across the entire membrane. How can I fix this?
High background on a Western blot often obscures the specific signal, making results difficult to interpret.[5][12] Here are several steps to resolve this issue:
-
Optimize Blocking :
-
Increase the concentration of your blocking agent (e.g., 5% non-fat dry milk or BSA).[5]
-
Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[3][5]
-
Add a mild detergent like 0.05% Tween-20 to your blocking and wash buffers to reduce non-specific interactions.[4][5]
-
-
Adjust Antibody Concentrations :
-
Improve Washing Steps :
-
Check Reagents and Membrane :
Q3: I am seeing multiple non-specific bands on my Western blot. What is the cause and solution?
The appearance of multiple, distinct, non-specific bands can be due to several factors:
-
Antibody Cross-Reactivity : The primary antibody may be recognizing other proteins with similar structures to this compound.[6] Consider switching to a monoclonal antibody, which recognizes a single epitope and may offer higher specificity.[6][14]
-
Sample Degradation : If samples are not handled properly, proteins can degrade, leading to smaller, unexpected bands. Always use fresh lysates and include protease inhibitors in your lysis buffer.[3][10]
-
High Protein Load : Loading too much protein per lane can exacerbate non-specific binding.[4] Try titrating down the amount of protein loaded.[4]
-
Secondary Antibody Issues : The secondary antibody itself might be binding non-specifically.[4] To test this, run a control lane where you omit the primary antibody incubation and only apply the secondary.[4][5] If bands appear, you may need to use a different or pre-adsorbed secondary antibody.[10]
Q4: How do I choose the best blocking buffer for my this compound antibody experiment?
The choice of blocking buffer is critical and may require empirical testing.[1]
-
Protein-Based Blockers : Common blockers include non-fat dry milk, bovine serum albumin (BSA), and normal serum, typically used at concentrations of 1-5%.[1] These proteins bind to non-specific sites, preventing the antibody from doing so.[1]
-
Serum Selection : When using normal serum, it is crucial that the serum comes from the same species as the host of the secondary antibody.[15] Using serum from the primary antibody's host species will cause the secondary antibody to bind to it, creating high background.[15]
-
Phosphorylated Targets : If you are detecting a phosphorylated form of this compound, avoid using non-fat milk or casein as blocking agents.[4] Milk contains casein, which is a phosphoprotein and can cause high background due to cross-reactivity with the phospho-specific antibody.[4] In this case, BSA is a better choice.[4]
-
Commercial Buffers : Pre-formulated commercial blocking buffers are also available and can offer improved performance and stability.[1]
Q5: My immunohistochemistry (IHC) / immunofluorescence (IF) staining shows diffuse, non-specific background. What should I do?
High background in tissue staining can be addressed by optimizing several protocol steps:
-
Blocking : This is an essential step to prevent non-specific antibody binding in IHC/IF.[8] Use a blocking solution containing normal serum from the species of the secondary antibody.
-
Permeabilization : If staining intracellular targets like this compound, ensure adequate permeabilization (e.g., with Triton X-100 or methanol), but note that over-permeabilization can damage tissue morphology.[16]
-
Endogenous Enzyme/Biotin Blocking : If using an HRP-conjugated antibody, quench endogenous peroxidase activity with a hydrogen peroxide (H₂O₂) solution.[8][9] For biotin-based detection systems, especially in tissues like the liver or kidney, block endogenous biotin.[9]
-
Antibody Dilution : Titrate the primary antibody to find the lowest concentration that still gives a specific signal.[17]
-
Washing : Increase the number and duration of wash steps to remove unbound antibodies.[16] Adding a detergent like Tween-20 to the wash buffer can also help.[16]
Troubleshooting Guide
Use the following workflow to systematically address non-specific binding issues with your this compound antibody in a Western Blotting experiment.
Caption: A stepwise workflow for troubleshooting high background signals in Western Blotting.
Data Presentation
Table 1: Recommended Starting Dilutions for this compound Antibodies
| Application | Recommended Starting Dilution Range | Incubation Time | Notes |
| Western Blot (WB) | 1:1000 - 1:8000 | 1-2 hours at RT or Overnight at 4°C | Higher dilutions may require overnight incubation for optimal signal.[13][18][19][20] |
| Immunohistochemistry (IHC-P) | 1:50 - 1:6000 | 1 hour at RT or Overnight at 4°C | Optimal dilution is highly dependent on tissue type and antigen retrieval method.[19][21] |
| Immunofluorescence (IF/ICC) | 1:200 - 1:800 | 1 hour at RT or Overnight at 4°C | Methanol fixation is a common method for IF with this compound antibodies.[19][21] |
Note: These are general recommendations. Always refer to the manufacturer's datasheet for your specific antibody and optimize the dilution for your experimental conditions.
Table 2: Common Blocking Reagents
| Blocking Reagent | Typical Concentration | Buffer | Recommended Use | Cautions |
| Non-Fat Dry Milk | 3-5% (w/v) | TBST or PBST | General Western Blotting | Avoid with phospho-specific antibodies due to casein content.[4] |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | TBST or PBST | General use, required for phospho-specific antibodies | Ensure high-quality, pure BSA is used.[1][8] |
| Normal Serum | 1-10% (v/v) | TBS or PBS | IHC/IF | Must match the species of the secondary antibody.[1][15] |
| Commercial Blockers | Varies | Varies | Optimized for performance and stability | Follow manufacturer's instructions.[1] |
Experimental Protocols
Key Experimental Workflow
The following diagram illustrates the key decision points in designing an immunoassay protocol to minimize non-specific binding.
Caption: Key factors contributing to non-specific binding in immunoassays.
Detailed Protocol: Western Blotting
-
Sample Preparation : Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis : Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.[18][22] Run the gel until adequate separation is achieved.[22]
-
Transfer : Transfer proteins to a nitrocellulose or PVDF membrane.[4] Ensure the membrane does not dry out.[4]
-
Blocking : Block the membrane for at least 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[3]
-
Primary Antibody Incubation : Incubate the membrane with the this compound primary antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[3]
-
Washing : Wash the membrane 3-5 times for 5-10 minutes each with TBST.[3]
-
Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature.[3]
-
Washing : Repeat the washing step as described in step 6.
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.[3]
Detailed Protocol: Immunohistochemistry (Paraffin-Embedded)
-
Deparaffinization and Rehydration : Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval : Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0), as this is often required for formalin-fixed tissues.[21]
-
Endogenous Peroxidase Block : If using an HRP-based detection system, incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[9]
-
Blocking : Block non-specific binding by incubating the sections in a blocking buffer containing normal serum (e.g., 5% goat serum) for 1 hour at room temperature. The serum species should match the secondary antibody host.[15]
-
Primary Antibody Incubation : Incubate sections with the this compound primary antibody (e.g., diluted 1:200 in blocking buffer) overnight at 4°C in a humidified chamber.
-
Washing : Wash slides 3 times with PBS or TBS.
-
Secondary Antibody Incubation : Incubate with a biotinylated or polymer-based secondary antibody for 1 hour at room temperature.
-
Detection : Apply the detection reagent (e.g., Streptavidin-HRP followed by DAB substrate) according to the manufacturer's instructions.
-
Counterstain, Dehydrate, and Mount : Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a coverslip.
References
- 1. Blocking Strategies for IHC | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Blocking buffers - Immunoassays Clinisciences [clinisciences.com]
- 3. researchgate.net [researchgate.net]
- 4. sinobiological.com [sinobiological.com]
- 5. arp1.com [arp1.com]
- 6. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 7. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 8. IHC Blocking | Proteintech Group [ptglab.com]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 11. documents.cap.org [documents.cap.org]
- 12. bosterbio.com [bosterbio.com]
- 13. youtube.com [youtube.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 16. researchgate.net [researchgate.net]
- 17. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. novusbio.com [novusbio.com]
- 20. Cytothis compound antibody (17514-1-AP) | Proteintech [ptglab.com]
- 21. Cytothis compound antibody (10384-1-AP) | Proteintech [ptglab.com]
- 22. Comprehensive Optimization of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fixation for Keratin 8 Immunofluorescence
Welcome to the technical support center for optimizing Keratin 8 (K8) immunofluorescence (IF) staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal staining results for this critical cytoskeletal protein.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: Which fixation method is best for this compound immunofluorescence?
The optimal fixation method for this compound depends on the specific antibody, the sample type (cultured cells, frozen tissue, or paraffin-embedded tissue), and the experimental goals. However, for this compound, methanol fixation often yields superior results compared to formaldehyde.[1] Methanol is a denaturing and precipitating agent that can expose epitopes that might be masked by the cross-linking action of formaldehyde.[1]
Q2: What is the difference between cross-linking and precipitating fixatives?
Cross-linking fixatives, such as paraformaldehyde (PFA), create covalent bonds between proteins, which preserves cellular structure well but can sometimes mask the antigenic epitope your antibody is supposed to recognize. Precipitating fixatives, like methanol and acetone, work by dehydrating the cell and precipitating proteins in place. This can be a harsher method but is often effective at preserving the antigenicity of cytoskeletal proteins like this compound.
Q3: When should I use paraformaldehyde (PFA) for this compound staining?
While methanol is often recommended, PFA can still be a viable option, especially when preserving overall cellular morphology is a high priority. If you use PFA and experience a weak signal, you may need to perform an antigen retrieval step to unmask the this compound epitope.
Q4: Is a permeabilization step necessary after fixation?
-
With PFA: Yes. PFA cross-links proteins but leaves cell membranes largely intact. A separate permeabilization step using a detergent like Triton X-100 is required to allow the antibody to access intracellular targets like this compound.
-
With Methanol or Acetone: No. These organic solvents simultaneously fix and permeabilize the cells by dissolving lipids in the cell membranes.
Q5: Can I use acetone for this compound immunofluorescence?
Yes, cold acetone is another precipitating fixative that can be effective for cytoskeletal proteins. It is generally considered a gentler alternative to methanol.
Data Presentation: Comparison of Fixation Methods for this compound IF
| Fixation Method | Principle of Action | Recommended For | This compound Staining Characteristics | Advantages | Disadvantages |
| Paraformaldehyde (PFA) 4% | Cross-linking | Cultured cells, Paraffin-embedded tissues | Good morphological preservation, but may result in weaker K8 signal due to epitope masking. | Excellent preservation of cellular architecture. | Often requires a separate permeabilization step and may necessitate antigen retrieval to enhance K8 signal. |
| Methanol (cold) | Precipitation/Denaturation | Cultured cells, Frozen tissues | Often results in a strong and specific signal for this compound.[1] | Fixes and permeabilizes simultaneously; can enhance antibody binding to some epitopes. | Can alter cell morphology and may not be suitable for all antigens. |
| Acetone (cold) | Precipitation/Denaturation | Cultured cells, Frozen tissues | Generally provides good results for cytoskeletal proteins. | Fixes and permeabilizes simultaneously; often a gentler alternative to methanol. | Can cause cell shrinkage and may not be ideal for preserving soluble proteins. |
Troubleshooting Guide
Problem: Weak or No this compound Signal
This is a common issue that can often be resolved by optimizing your fixation protocol.
| Possible Cause | Recommended Solution |
| Epitope Masking by PFA | If using PFA fixation, perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0). |
| Suboptimal Fixation Method | If using PFA, switch to cold methanol fixation, which is often more effective for this compound.[1] |
| Inadequate Permeabilization | If using PFA, ensure you are including a permeabilization step with a detergent like 0.1-0.5% Triton X-100 in PBS. |
| Antibody Concentration Too Low | Increase the concentration of your primary antibody. Perform a titration to find the optimal concentration. |
| Incorrect Secondary Antibody | Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., anti-mouse secondary for a mouse primary). |
Problem: High Background or Non-Specific Staining
High background can obscure your specific this compound signal.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time and/or use a blocking buffer containing serum from the same species as your secondary antibody. |
| Antibody Concentration Too High | Decrease the concentration of your primary and/or secondary antibody. |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations. |
| Autofluorescence | View an unstained sample under the microscope to check for autofluorescence. If present, consider using a different fixative or a commercial autofluorescence quenching reagent. |
Problem: Poor Cellular Morphology
The fixation process should preserve the structure of your cells or tissue.
| Possible Cause | Recommended Solution |
| Harsh Fixation | Methanol and acetone can sometimes be harsh on cells. If morphology is poor, consider switching to PFA fixation. |
| Cells Over-digested (Antigen Retrieval) | If performing enzymatic antigen retrieval, reduce the incubation time or enzyme concentration. |
| Sample Drying Out | Ensure the sample remains hydrated throughout the staining procedure. |
Experimental Protocols
Protocol 1: Methanol Fixation for Cultured Cells
This protocol is often recommended for achieving a strong this compound signal.
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Wash: Gently wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Add ice-cold 100% methanol to the coverslips and incubate for 10 minutes at -20°C.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block with 1-5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody: Incubate with anti-Keratin 8 primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash: Wash three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
Protocol 2: Paraformaldehyde (PFA) Fixation for Cultured Cells
This protocol is suitable when preserving cellular morphology is the primary concern.
-
Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.
-
Wash: Gently wash the cells twice with PBS.
-
Fixation: Add 4% PFA in PBS and incubate for 15 minutes at room temperature.
-
Wash: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash: Wash three times with PBS for 5 minutes each.
-
Blocking: Block with 1-5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody: Incubate with anti-Keratin 8 primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash: Wash three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
Protocol 3: Acetone Fixation for Frozen Tissue Sections
-
Sectioning: Cut frozen tissue sections at 5-10 µm thickness using a cryostat and mount on charged slides.
-
Drying: Air dry the sections for 30-60 minutes at room temperature.
-
Fixation: Immerse the slides in ice-cold acetone for 10 minutes at -20°C.
-
Drying: Air dry for at least 30 minutes.
-
Rehydration: Rehydrate the sections in PBS for 5 minutes.
-
Blocking: Block with a buffer containing 5% normal serum (from the same species as the secondary antibody) and 1% BSA in PBS for 1 hour.
-
Primary Antibody: Incubate with anti-Keratin 8 primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash: Wash three times with PBS for 5 minutes each.
-
Mounting: Mount with an anti-fade mounting medium and a coverslip.
Visualizations
Caption: General workflow for this compound immunofluorescence staining.
Caption: Troubleshooting logic for weak or no this compound signal.
References
Technical Support Center: Recombinant Keratin 8 (K8) Expression and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of recombinant Keratin 8 (K8) protein.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Expression Challenges
Question 1: My recombinant K8 is not expressing or the yield is very low. What are the possible causes and solutions?
Answer:
Low or no expression of recombinant K8 can be attributed to several factors, ranging from the expression vector and host system to culture conditions. Here’s a breakdown of potential issues and troubleshooting steps:
-
Codon Usage: The codon usage of the human KRT8 gene may not be optimal for expression in E. coli. This can lead to translational stalling and premature termination.
-
Promoter Strength and Induction: The promoter controlling K8 expression might be too weak, or the induction conditions may be suboptimal.
-
Solution:
-
Ensure you are using a strong, inducible promoter (e.g., T7 promoter in pET vectors).
-
Optimize the inducer concentration (e.g., IPTG) and the temperature and duration of induction. A lower temperature (e.g., 16-25°C) for a longer period can sometimes improve the yield of soluble protein.
-
-
-
mRNA Instability: The mRNA transcript of K8 might be unstable in the host organism.
-
Solution: Codon optimization can also improve mRNA stability. Additionally, ensure that the 5' untranslated region (UTR) of your transcript is designed to minimize secondary structures that could hinder translation.[1]
-
-
Protein Toxicity: Overexpression of K8 might be toxic to the host cells.
-
Solution: Use a tightly regulated promoter to minimize basal expression before induction. Lowering the induction temperature and using a less rich culture medium can also mitigate toxicity.
-
Question 2: My recombinant K8 is expressed, but it is insoluble and forms inclusion bodies. How can I increase the yield of soluble K8?
Answer:
Inclusion body formation is a common challenge when overexpressing K8 in bacterial systems.[6][7][8] This occurs when the rate of protein synthesis exceeds the cell's capacity to fold it correctly, leading to aggregation.
Here are strategies to enhance the solubility of recombinant K8:
-
Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of newly synthesized proteins.[9]
-
Lower Expression Temperature: Reducing the cultivation temperature after induction slows down the rate of protein synthesis, allowing more time for proper folding.
-
Solution: Induce protein expression at a lower temperature, typically between 16°C and 25°C, for a longer duration (e.g., 12-16 hours).
-
-
Choice of Expression Host: Different E. coli strains have varying capacities for protein folding and disulfide bond formation.
-
Solution: Try expressing K8 in specialized E. coli strains like Rosetta™ (which supplies tRNAs for rare codons) or SHuffle® (which promotes disulfide bond formation in the cytoplasm).[2]
-
-
Solubilization and Refolding from Inclusion Bodies: If the above strategies are not successful, you can purify the K8 from inclusion bodies and then refold it into its active conformation.[6][7][8][12]
Purification Challenges
Question 3: I have successfully solubilized K8 from inclusion bodies, but it precipitates during the refolding process. What can I do?
Answer:
Protein precipitation during refolding is often due to improper buffer conditions or the protein concentration being too high.
-
Optimize Refolding Buffer: The composition of the refolding buffer is critical for successful refolding.
-
Solution:
-
Screen a variety of refolding buffer conditions. Key components to optimize include:
-
pH: Maintain a pH that is optimal for K8 stability.
-
Redox System: Use a redox pair like glutathione (GSH/GSSG) to facilitate correct disulfide bond formation.
-
Additives: Include additives that can prevent aggregation, such as L-arginine, polyethylene glycol (PEG), or low concentrations of detergents.
-
-
-
-
Protein Concentration: A high protein concentration can favor intermolecular interactions and aggregation over proper intramolecular folding.[13]
-
Solution: Perform refolding at a low protein concentration, typically in the range of 0.01-0.1 mg/mL.[13] Methods like dialysis or rapid dilution can be used to lower the denaturant concentration and initiate refolding.
-
Question 4: I am using affinity chromatography to purify my His-tagged K8, but the purity is low, and I see many non-specific bands. How can I improve this?
Answer:
Low purity after affinity chromatography can be caused by non-specific binding of host cell proteins to the resin or proteolytic degradation of your target protein.
-
Increase Wash Stringency: Insufficient washing can leave non-specifically bound proteins attached to the resin.
-
Solution: Increase the concentration of the competing agent (e.g., imidazole for His-tags) in the wash buffer. A step-gradient wash with increasing imidazole concentrations can be effective.
-
-
Protease Inhibitors: Host cell proteases can degrade K8, leading to multiple bands on a gel.
-
Solution: Add a protease inhibitor cocktail to your lysis buffer to minimize proteolysis.
-
-
Optimize Lysis Conditions: Incomplete cell lysis can release fewer target proteins and more contaminants.
-
Solution: Ensure efficient cell lysis by using appropriate methods (e.g., sonication, high-pressure homogenization) and lysis buffers containing detergents.
-
Question 5: My K8 protein appears to be aggregated after purification, as indicated by size exclusion chromatography (SEC). What can I do?
Answer:
Protein aggregation after purification can be due to buffer conditions, protein concentration, or inherent instability of the protein.
-
Buffer Optimization: The storage and purification buffers may not be optimal for K8 stability.
-
Solution: Screen different buffer conditions, varying the pH and ionic strength. Adding stabilizing excipients like glycerol, L-arginine, or non-detergent sulfobetaines can also help.
-
-
Concentration Effects: High protein concentrations can promote aggregation.
-
Solution: Perform the final purification and storage at a lower protein concentration. If a high concentration is required, perform a concentration study to determine the maximum soluble concentration under optimal buffer conditions.
-
-
Size Exclusion Chromatography (SEC) as a Polishing Step: SEC is an excellent final step to separate monomers from aggregates.[14][15][16][17][18] * Solution: Use a preparative SEC column to isolate the monomeric fraction of your K8 protein. [16][17]
Data Presentation
Table 1: Troubleshooting Summary for Recombinant K8 Expression
| Problem | Potential Cause | Recommended Solution |
| Low or No Expression | Suboptimal codon usage | Codon-optimize the KRT8 gene for the expression host. |
| Weak promoter or suboptimal induction | Use a strong, inducible promoter and optimize inducer concentration, temperature, and time. | |
| mRNA instability | Minimize secondary structures in the 5' UTR. | |
| Protein toxicity | Use a tightly regulated promoter and lower induction temperature. | |
| Inclusion Body Formation | High expression rate | Lower the induction temperature (16-25°C). |
| Incorrect protein folding | Co-express with molecular chaperones (e.g., GroEL/GroES). | |
| Suboptimal host strain | Use specialized E. coli strains (e.g., Rosetta™, SHuffle®). |
Table 2: Troubleshooting Summary for Recombinant K8 Purification
| Problem | Potential Cause | Recommended Solution |
| Precipitation during Refolding | High protein concentration | Perform refolding at low protein concentrations (0.01-0.1 mg/mL). |
| Suboptimal refolding buffer | Screen different pH, redox systems, and anti-aggregation additives. | |
| Low Purity after Affinity Chromatography | Non-specific binding | Increase the stringency of wash steps (e.g., higher imidazole concentration). |
| Proteolytic degradation | Add protease inhibitors to the lysis buffer. | |
| Aggregation after Purification | Suboptimal buffer conditions | Screen for optimal buffer pH, ionic strength, and stabilizing excipients. |
| High protein concentration | Store the protein at a lower concentration. | |
| Presence of aggregates | Use size exclusion chromatography (SEC) to isolate the monomeric fraction. |
Experimental Protocols
Protocol 1: Solubilization and Refolding of K8 from Inclusion Bodies
-
Inclusion Body Isolation:
-
Harvest the E. coli cells expressing K8 by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, with protease inhibitors).
-
Lyse the cells using sonication or a high-pressure homogenizer.
-
Centrifuge the lysate at a high speed (e.g., 15,000 x g) to pellet the inclusion bodies.
-
Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins. [13]
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant. A common buffer is 8 M urea or 6 M guanidine hydrochloride in 50 mM Tris-HCl pH 8.0, with a reducing agent like 10 mM DTT to reduce any disulfide bonds. [6] * Incubate with gentle agitation until the inclusion bodies are fully dissolved.
-
-
Refolding:
-
Slowly dilute the solubilized protein into a large volume of refolding buffer to a final protein concentration of 0.01-0.1 mg/mL. [13]A typical refolding buffer could be 50 mM Tris-HCl pH 8.0, 0.5 M L-arginine, 1 mM GSH, and 0.1 mM GSSG.
-
Incubate at 4°C with gentle stirring for 12-24 hours to allow for proper refolding.
-
-
Dialysis and Concentration:
-
Dialyze the refolded protein against a suitable storage buffer (e.g., PBS pH 7.4) to remove the refolding buffer components.
-
Concentrate the refolded protein using an appropriate method like ultrafiltration.
-
Protocol 2: Three-Step Purification of Recombinant K8
This protocol assumes a His-tagged K8 construct.
-
Affinity Chromatography (Capture Step):
-
Equilibrate a Ni-NTA or other suitable IMAC (Immobilized Metal Affinity Chromatography) column with binding buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole).
-
Load the clarified cell lysate (for soluble expression) or the refolded protein solution.
-
Wash the column with several column volumes of wash buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 50 mM imidazole).
-
Elute the bound K8 with an elution buffer containing a high concentration of imidazole (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 250-500 mM imidazole).
-
-
Ion-Exchange Chromatography (Intermediate Purification):
-
This compound is a basic protein, so a cation exchange chromatography step is often suitable. [19] * Dialyze the eluted fraction from the affinity step into a low-salt binding buffer for the ion-exchange column (e.g., 20 mM MES pH 6.0).
-
Load the sample onto a cation exchange column (e.g., SP Sepharose).
-
Wash the column with the binding buffer.
-
Elute the K8 using a linear salt gradient (e.g., 0-1 M NaCl in the binding buffer). [20][21][22]
-
-
Size Exclusion Chromatography (Polishing Step):
-
Concentrate the fractions containing K8 from the ion-exchange step.
-
Equilibrate a size exclusion chromatography column (e.g., Superdex 200) with the final storage buffer (e.g., PBS pH 7.4). [16] * Load the concentrated protein onto the column.
-
Collect the fractions corresponding to the monomeric peak of K8. [14][15][17]
-
Visualizations
Caption: Troubleshooting workflow for low or no recombinant K8 expression.
Caption: A standard three-step purification workflow for recombinant K8.
Caption: Workflow for processing K8 from inclusion bodies.
References
- 1. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OPT: Codon optimize gene sequences for E. coli protein overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Solubilization and refolding of bacterial inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 16. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 17. goldbio.com [goldbio.com]
- 18. youtube.com [youtube.com]
- 19. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 20. researchgate.net [researchgate.net]
- 21. harvardapparatus.com [harvardapparatus.com]
- 22. Ion Exchange Chromatography [purolite.com]
Technical Support Center: Overcoming Keratin 8 Filament Aggregation In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro studies of Keratin 8 (K8) filament aggregation.
Troubleshooting Guides
This section is organized by common experimental challenges. Each question is followed by a detailed answer providing potential causes and actionable solutions.
Experimental Setup & Reagents
Question: My purified K8 and its partner keratin (e.g., K18) are not forming filaments and are instead aggregating upon dialysis.
Answer: This is a common issue that can arise from several factors related to protein quality, buffer conditions, and the assembly process itself.
-
Protein Purity and Integrity:
-
Problem: The purity of the recombinant K8 and its binding partner is crucial. Contaminating proteins or degradation products can interfere with proper filament assembly. Missense mutations in K8 can also lead to detrimental effects on filament assembly.[1][2][3]
-
Solution:
-
Verify protein purity by SDS-PAGE and Coomassie blue staining. The keratin bands should be sharp and represent >95% of the total protein.
-
Confirm protein identity and integrity via Western blotting and mass spectrometry.
-
If using mutant K8, be aware that certain mutations (e.g., G62C, I63V, K464N) are known to impair filament assembly.[1][2][3]
-
-
-
Buffer Conditions:
-
Problem: The composition of the dialysis and assembly buffers is critical for successful filament formation. Incorrect pH, ionic strength, or the presence of certain reagents can promote aggregation.
-
Solution:
-
Ensure the initial denaturation buffer (e.g., containing 8-9.5 M urea) is fresh and completely solubilizes the keratins.
-
The assembly buffer should have a near-neutral pH (7.0-7.5). Acidifying the pH from 7.5 to 7.0 can sometimes promote the formation of larger bundles rather than individual filaments.[4]
-
Raising the ionic strength with a modest amount of salt can also induce filament bundling.[4]
-
Inclusion of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) is often necessary, especially if the keratins have cysteine residues that could form intermolecular disulfide bonds.[5]
-
-
-
Dialysis and Assembly Process:
-
Problem: The rate of urea removal during dialysis and the final protein concentration can influence whether keratins assemble into filaments or aggregate.
-
Solution:
-
Perform a stepwise dialysis to gradually remove the urea. A common procedure involves dialysis against buffers with decreasing urea concentrations (e.g., 6M, 4M, 2M, 1M, and finally no urea).
-
Optimize the final protein concentration. High concentrations can sometimes favor aggregation over ordered filament assembly.
-
-
Cell Culture Models
Question: I am observing spontaneous K8 aggregate formation in my cultured epithelial cells, even without inducing stress. What could be the cause?
Answer: Spontaneous K8 aggregation in cultured cells can be indicative of underlying cellular stress, issues with the cell line, or suboptimal culture conditions.
-
Cell Line Integrity:
-
Problem: The cell line itself may harbor mutations in K8 or its binding partners that predispose them to aggregation. Prolonged passaging can also lead to genetic drift and altered protein expression.
-
Solution:
-
If possible, obtain a low-passage, authenticated cell line from a reputable source.
-
Regularly check for mycoplasma contamination, as this can induce cellular stress.
-
-
-
Culture Conditions:
-
Problem: Suboptimal culture conditions can act as a chronic stressor, leading to K8 hyperphosphorylation and subsequent aggregation.
-
Solution:
-
Ensure the culture medium is fresh and appropriate for the cell line. Serum variability between different brands or even batches can impact cell adhesion and growth, potentially leading to aggregation.[6]
-
Maintain optimal temperature, CO2, and humidity levels in the incubator.
-
Avoid over-confluency, as this can lead to nutrient depletion and accumulation of waste products, both of which are cellular stressors.
-
-
-
Oxidative Stress:
-
Problem: Even standard culture conditions can generate reactive oxygen species (ROS) that can lead to oxidative stress and K8 aggregation. The K8 G62C mutation, for instance, can lead to the formation of polymerization-incompetent homodimers under oxidative stress.[1][2][3]
-
Solution:
-
Consider supplementing the culture medium with a low concentration of antioxidants, such as N-acetylcysteine (NAC).
-
Ensure all media and reagents are protected from light to prevent the generation of ROS.
-
-
Data Interpretation
Question: My immunofluorescence staining shows punctate K8 structures. How can I confirm these are true aggregates and not just dense filament networks?
Answer: Distinguishing between dense keratin filament networks and true protein aggregates is a common challenge. A multi-pronged approach is recommended for confirmation.
-
High-Resolution Microscopy:
-
Solution: Utilize super-resolution microscopy techniques (e.g., STED, SIM) to visualize the keratin structures at a higher resolution. True aggregates will appear as amorphous, non-filamentous structures, whereas dense networks will resolve into individual filaments.
-
-
Biochemical Fractionation:
-
Solution: Perform a cell fractionation assay to separate soluble and insoluble keratin fractions. Aggregated keratins are typically more insoluble. An increased proportion of K8 in the insoluble fraction compared to the control would suggest aggregation.
-
-
Filter Trap Assay:
-
Solution: A filter trap assay can be used to capture large protein aggregates. Cell lysates are passed through a cellulose acetate membrane with a specific pore size. Aggregated proteins are retained on the membrane and can be detected by immunoblotting for K8.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of K8 filament aggregation in vitro?
A1: The main drivers of K8 filament aggregation in vitro include:
-
Mutations: Missense mutations in the K8 gene can disrupt the structure of the protein, leading to improper folding and a higher propensity for aggregation.[1][2][3]
-
Post-Translational Modifications (PTMs): Hyperphosphorylation of K8 is a key PTM that can lead to filament disassembly and aggregation.[7][8][9] Other PTMs like sumoylation have also been implicated in filament reorganization under stress.[9]
-
Oxidative Stress: Exposure to reactive oxygen species can induce conformational changes in K8 and promote the formation of disulfide-linked aggregates, especially in the presence of certain mutations.[1][2][3]
-
Chemical Inducers: Certain chemicals, such as ethanol, can induce K8 filament aggregation, often by altering the phosphorylation state of the keratin subunits.[10]
Q2: How does phosphorylation regulate K8 filament dynamics?
A2: Phosphorylation, particularly on serine residues in the head and tail domains of K8, plays a crucial role in regulating filament assembly and disassembly.[7][9] Increased phosphorylation generally leads to increased keratin solubility and can disrupt the lateral alignment of keratin tetramers, thereby inhibiting filament assembly and promoting disassembly of existing filaments.[8] Key kinases involved in K8 phosphorylation include ERK and p38 kinase.[7][11]
Q3: Are there any small molecules that can inhibit K8 aggregation?
A3: Yes, several small molecules are being investigated for their potential to inhibit K8 function or aggregation.[12] Some compounds act by modulating the phosphorylation state of K8. For example, Leukamenin E has been shown to induce K8/K18 phosphorylation and block the assembly of keratin filaments through ERK activation.[8] Other small molecules may act as chemical chaperones to stabilize K8 in its native conformation and prevent misfolding and aggregation.
Q4: What is the role of K18 in K8 filament formation and aggregation?
A4: K8 is a type II keratin and must form a heterodimer with a type I keratin, most commonly K18 in simple epithelia, to form functional intermediate filaments.[9] The absence of K18 leads to the rapid degradation of K8. In knockout mouse models lacking K18, K8 has been observed to form aggregates in the liver, highlighting the essential role of the K8/K18 partnership in maintaining a stable filament network.[13]
Quantitative Data Summary
Table 1: In Vitro Keratin Assembly Conditions
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.1 - 1.0 mg/mL | Higher concentrations may promote aggregation. |
| Urea Concentration (Denaturation) | 8 - 9.5 M | Ensure complete solubilization of keratin pellets. |
| Assembly Buffer pH | 7.0 - 8.0 | pH can influence filament bundling.[4][5] |
| Ionic Strength (NaCl) | 50 - 175 mM | Higher salt can induce bundling.[4][5] |
| Reducing Agent (DTT/TCEP) | 1 - 5 mM | Prevents intermolecular disulfide bond formation.[5] |
| Temperature | 25 - 37 °C | Assembly is temperature-dependent. |
| Incubation Time | 1 - 4 hours | Monitor filament formation by electron microscopy. |
Experimental Protocols
Protocol 1: In Vitro Keratin Filament Assembly
-
Protein Solubilization:
-
Resuspend purified K8 and K18 pellets separately in a denaturation buffer (e.g., 9 M Urea, 10 mM Tris-HCl pH 8.0, 5 mM DTT) to a final concentration of 1-2 mg/mL.
-
Incubate at room temperature for 1-2 hours with gentle agitation to ensure complete solubilization.
-
-
Dialysis:
-
Mix equimolar amounts of K8 and K18 in the denaturation buffer.
-
Perform a stepwise dialysis against a series of buffers with decreasing urea concentrations:
-
Buffer 1: 6 M Urea, 10 mM Tris-HCl pH 7.5, 1 mM DTT (4 hours)
-
Buffer 2: 4 M Urea, 10 mM Tris-HCl pH 7.5, 1 mM DTT (4 hours)
-
Buffer 3: 2 M Urea, 10 mM Tris-HCl pH 7.5, 1 mM DTT (4 hours)
-
Buffer 4: Assembly Buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT) (Overnight)
-
-
All dialysis steps should be performed at 4°C.
-
-
Filament Assembly:
-
After the final dialysis step, clarify the protein solution by centrifugation at 14,000 x g for 10 minutes to remove any insoluble aggregates.
-
Transfer the supernatant to a new tube and incubate at 37°C for 1-2 hours to allow for filament elongation.
-
-
Visualization:
-
Adsorb a small aliquot of the assembly reaction onto a carbon-coated electron microscopy grid.
-
Negatively stain with 1-2% uranyl acetate.
-
Visualize the filaments using a transmission electron microscope. Assembled filaments should appear as long, smooth-walled structures.[2]
-
Protocol 2: Cell-Based K8 Aggregation Assay (Immunofluorescence)
-
Cell Culture and Treatment:
-
Plate epithelial cells (e.g., HeLa, PANC-1) onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired stress-inducing agent (e.g., heat shock at 42°C for 1 hour, 200 µM H2O2 for 2 hours) or small molecule inhibitor. Include an untreated control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Incubate with a primary antibody against K8 (diluted in 1% BSA/PBS) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence or confocal microscope. Look for changes in the K8 filament network, such as the formation of cytoplasmic puncta or perinuclear aggregates.
-
Visualizations
Caption: Stress-induced signaling pathway leading to K8 hyperphosphorylation and aggregation.
Caption: General experimental workflow for studying K8 filament aggregation in vitro.
Caption: A logical decision tree for troubleshooting K8 aggregation issues.
References
- 1. Human this compound mutations that disturb filament assembly observed in inflammatory bowel disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Cell Aggregation in Culture [procellsystem.com]
- 7. This compound phosphorylation regulates keratin reorganization and migration of epithelial tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leukamenin E Induces K8/18 Phosphorylation and Blocks the Assembly of Keratin Filament Networks Through ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-translational modifications of intermediate filament proteins: mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of phosphorylation in ethanol-induced aggregation of keratin intermediate filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound phosphorylation by p38 kinase regulates cellular keratin filament reorganization: modulation by a keratin 1-like disease causing mutation. | BioGRID [thebiogrid.org]
- 12. What are KRT8 inhibitors and how do they work? [synapse.patsnap.com]
- 13. rupress.org [rupress.org]
KRT8 shRNA Validation and Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the validation of Keratin 8 (KRT8) shRNA and the assessment of off-target effects.
Frequently Asked Questions (FAQs)
FAQ 1: What are the essential first steps to validate KRT8 shRNA knockdown?
The initial validation of KRT8 shRNA knockdown should always be performed at both the mRNA and protein levels.
FAQ 2: What are appropriate controls for a KRT8 shRNA experiment?
Proper controls are critical for interpreting your results accurately. The following controls are recommended for every RNAi experiment:[8]
-
Negative Control: A non-targeting or scrambled shRNA sequence that does not target any known gene in the experimental model.[8][9] This helps to distinguish sequence-specific silencing from non-specific cellular responses to the shRNA vector.
-
Positive Control: An shRNA known to effectively knock down a ubiquitously expressed gene (e.g., GAPDH or PPIB). This control validates the experimental setup, including transfection/transduction efficiency and the cellular RNAi machinery.[8]
-
Untreated Control: Cells that have not been exposed to any shRNA vector. This provides a baseline for KRT8 expression and the phenotype under investigation.[8]
-
Parental Cell Line Control: The unmodified cell line used in the experiment.
FAQ 3: What are off-target effects and how can they be minimized?
Off-target effects occur when an shRNA downregulates unintended genes, which can lead to misleading or false-positive results.[10] These effects are often caused by the shRNA seed sequence having partial complementarity to other mRNAs, mimicking microRNA activity.[11]
Strategies to Minimize Off-Target Effects:
-
Rescue Experiments: Re-introduce a form of the KRT8 gene that is resistant to the shRNA (e.g., by silent mutations in the shRNA target site).[15] If the phenotype is reversed, it confirms that the effect was due to KRT8 knockdown.
-
Bioinformatic Analysis: Utilize computational tools to predict potential off-target sites and select shRNA sequences with a lower probability of off-target binding.[16][17]
Troubleshooting Guides
Troubleshooting Poor KRT8 Knockdown Efficiency
| Potential Cause | Recommended Solution |
| Inefficient Transfection/Transduction | Optimize the delivery method. For viral vectors, titrate the virus to determine the optimal multiplicity of infection (MOI). For plasmid transfections, optimize the DNA-to-reagent ratio and cell density.[18] |
| Incorrect shRNA Design | Ensure the shRNA sequence is a perfect match to the target KRT8 mRNA. Use validated shRNA sequences from reputable sources or design new ones using updated algorithms.[12][19] |
| Cell Line Resistant to RNAi | Some cell lines have less active RNAi machinery. Test the positive control shRNA to see if any knockdown is achievable in your cell line.[18] |
| Degraded shRNA | Ensure proper storage and handling of shRNA plasmids or viral particles to prevent degradation. |
| Incorrect Measurement Timing | Perform a time-course experiment to determine the optimal time point for assessing knockdown after transfection/transduction (typically 48-96 hours).[7] |
Troubleshooting Discrepancies Between mRNA and Protein Knockdown
| Potential Cause | Recommended Solution |
| Long Protein Half-Life | KRT8 may be a stable protein with a long half-life. Extend the time course of the experiment to allow for protein turnover. |
| Compensatory Mechanisms | The cell may have mechanisms to compensate for the loss of KRT8 mRNA, such as increased translation efficiency. |
| Antibody Issues in Western Blot | Validate the specificity of the KRT8 antibody using positive and negative controls.[6] Ensure the antibody is recognizing the correct protein. |
| Post-transcriptional Regulation | There may be regulatory mechanisms affecting KRT8 protein levels that are independent of mRNA levels. |
Experimental Protocols
Protocol 1: Validation of KRT8 Knockdown by qRT-PCR
-
RNA Isolation: 48-72 hours post-transfection/transduction, isolate total RNA from cell lysates using a commercially available kit.[12]
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.[2][12]
-
Data Analysis: Calculate the relative expression of KRT8 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control.[2]
Protocol 2: Validation of KRT8 Knockdown by Western Blot
-
Protein Lysate Preparation: 48-96 hours post-transfection/transduction, lyse cells in RIPA buffer containing protease inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for KRT8, followed by an HRP-conjugated secondary antibody. Use an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[4]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.[7]
KRT8 Signaling Pathways and Experimental Workflows
Knockdown of KRT8 has been shown to impact several key cellular pathways, including the NF-κB signaling pathway and the Epithelial-to-Mesenchymal Transition (EMT).[20][21]
Caption: KRT8 knockdown influences NF-κB and EMT pathways.
Experimental Workflow for KRT8 shRNA Validation
The following diagram illustrates a typical workflow for validating KRT8 shRNA experiments, from initial knockdown to functional assays.
Caption: Workflow for KRT8 shRNA validation and functional analysis.
References
- 1. qiagen.com [qiagen.com]
- 2. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. siRNA-induced Gene Silencing | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. licorbio.com [licorbio.com]
- 6. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation and control of miRNA-like off-target repression for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. communities.springernature.com [communities.springernature.com]
- 17. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 19. Guidelines for the optimal design of miRNA-based shRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. KRT8 Serves as a Novel Biomarker for LUAD and Promotes Metastasis and EMT via NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in Keratin 8 chemiluminescence western blots
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their Keratin 8 (K8) chemiluminescence western blot experiments and improve the signal-to-noise ratio.
Troubleshooting Guide
This guide addresses common issues encountered during this compound western blotting in a question-and-answer format.
Issue 1: High Background on the Western Blot
Question: I am observing high background on my K8 western blot, which is obscuring the specific signal. What are the potential causes and how can I reduce the background?
Answer: High background in western blotting can be caused by several factors, including insufficient blocking, improper antibody concentrations, and inadequate washing.[1][2] Here are some troubleshooting steps to reduce background noise:
-
Optimize Blocking: The blocking step is crucial to prevent non-specific antibody binding.[1]
-
Choice of Blocking Agent: The most common blocking agents are non-fat dry milk and bovine serum albumin (BSA).[2] If you are using one, try switching to the other. For phosphorylated K8 detection, BSA is generally preferred as milk contains phosphoproteins that can interfere with the signal.[3]
-
Blocking Concentration and Time: Increase the concentration of your blocking agent or the incubation time.[1] A common starting point is 5% non-fat milk or 3-5% BSA in TBST for 1 hour at room temperature.[4]
-
-
Antibody Concentration:
-
Primary Antibody: A high concentration of the primary antibody can lead to non-specific binding.[5] Try titrating your anti-K8 antibody to find the optimal concentration that gives a strong signal with low background.
-
Secondary Antibody: Similarly, an excess of the secondary antibody can increase background.[6] Ensure you are using the recommended dilution for your HRP-conjugated secondary antibody.
-
-
Washing Steps: Insufficient washing will leave unbound antibodies on the membrane, contributing to background noise.[1]
-
Membrane Handling: Ensure the membrane does not dry out at any stage, as this can cause high background.[2]
Issue 2: Weak or No Signal for this compound
Question: I am getting a very weak signal, or no signal at all, for my this compound protein. What could be the reason, and how can I improve the signal strength?
Answer: A weak or absent signal for K8 can be due to issues with the sample, antibodies, or the detection process.[7][8] Here are some potential solutions:
-
Protein Loading:
-
Insufficient Protein: The expression level of K8 in your sample might be low.[8] Try loading a higher amount of total protein onto the gel.
-
Sample Integrity: Ensure that your protein samples were properly prepared and stored to prevent degradation. The addition of protease inhibitors to your lysis buffer is recommended.[8]
-
-
Antibody Issues:
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too low.[7] Try increasing the antibody concentration or extending the incubation time (e.g., overnight at 4°C for the primary antibody).[9]
-
Antibody Activity: Verify that your primary and secondary antibodies are active and have been stored correctly.[8]
-
-
Transfer Efficiency:
-
Incomplete Transfer: Confirm that the protein transfer from the gel to the membrane was successful. You can visualize the transferred proteins using a reversible stain like Ponceau S.[7]
-
-
Chemiluminescent Detection:
Issue 3: Presence of Non-Specific Bands
Question: My western blot for this compound is showing multiple non-specific bands in addition to the expected band. How can I get rid of these extra bands?
Answer: Non-specific bands can arise from several sources, including antibody cross-reactivity, protein degradation, or issues with the blocking and washing steps.[5][11] Here’s how to troubleshoot this issue:
-
Antibody Specificity:
-
Primary Antibody Concentration: A high concentration of the primary antibody can lead to it binding to other proteins with similar epitopes.[5] Try reducing the primary antibody concentration.
-
Polyclonal vs. Monoclonal Antibodies: Polyclonal antibodies are more likely to bind to multiple epitopes, potentially leading to non-specific bands.[5] If you are using a polyclonal antibody, consider switching to a monoclonal antibody specific for K8.
-
-
Blocking and Washing:
-
Incomplete Blocking: Inadequate blocking can expose sites on the membrane that the antibodies can bind to non-specifically.[11] Optimize your blocking conditions as described in "Issue 1".
-
Insufficient Washing: Increase the stringency of your washes by increasing the duration, number of washes, or the detergent concentration in your wash buffer.[5]
-
-
Sample Preparation:
-
Protein Degradation: Degraded protein samples can result in multiple bands of lower molecular weight. Always use fresh samples and add protease inhibitors to your lysis buffer.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
A1: The expected molecular weight of human this compound is approximately 54 kDa.[12] However, post-translational modifications can cause slight variations in its apparent molecular weight on a western blot.
Q2: Which blocking buffer is best for this compound western blots?
A2: Both 5% non-fat dry milk and 3-5% BSA in TBST are commonly used and effective blocking buffers.[4] However, if you are detecting phosphorylated forms of K8, it is recommended to use BSA, as milk contains phosphoproteins that can interfere with the detection and cause high background.[3]
Q3: What are the recommended antibody dilutions for this compound?
A3: The optimal antibody dilution should be determined empirically. However, a general starting point for most commercially available anti-K8 primary antibodies is a dilution of 1:500 to 1:2000 for western blotting.[12][13] For HRP-conjugated secondary antibodies, a dilution of 1:5,000 to 1:20,000 is typically used.
Q4: How can I confirm that my protein transfer was successful?
A4: You can use a reversible membrane stain, such as Ponceau S, to visualize the total protein transferred to the membrane before proceeding with the blocking step.[7] This will allow you to see if the transfer was even and efficient across the entire blot.
Q5: Can I strip and re-probe my this compound western blot?
A5: Yes, it is possible to strip the antibodies from the membrane and re-probe it with a different antibody (e.g., for a loading control).[1] However, be aware that the stripping process can lead to some protein loss from the membrane.
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and incubation times for key reagents in a this compound chemiluminescence western blot.
Table 1: Primary Antibody Recommendations for this compound
| Antibody Type | Host Species | Starting Dilution Range | Incubation Time | Incubation Temperature |
| Monoclonal | Mouse | 1:1000 - 1:2000 | 1-2 hours or Overnight | Room Temperature or 4°C |
| Polyclonal | Rabbit | 1:500 - 1:1000 | 1-2 hours or Overnight | Room Temperature or 4°C |
Table 2: Secondary Antibody and Detection Reagent Recommendations
| Reagent | Starting Dilution Range | Incubation Time | Incubation Temperature |
| HRP-conjugated anti-mouse IgG | 1:5,000 - 1:20,000 | 1 hour | Room Temperature |
| HRP-conjugated anti-rabbit IgG | 1:5,000 - 1:20,000 | 1 hour | Room Temperature |
| Chemiluminescent Substrate | N/A | 1-5 minutes | Room Temperature |
Table 3: Blocking Buffer and Washing Solution Comparison
| Solution | Composition | Recommended Use |
| Blocking Buffers | ||
| Non-fat Dry Milk | 5% (w/v) in TBST | General purpose, cost-effective.[4] |
| Bovine Serum Albumin (BSA) | 3-5% (w/v) in TBST | Recommended for phosphorylated protein detection.[3] |
| Washing Buffer | ||
| TBST | Tris-Buffered Saline with 0.1% Tween-20 | Standard wash buffer to reduce non-specific binding.[6] |
Experimental Protocol
This protocol provides a detailed methodology for performing a this compound chemiluminescence western blot.
1. Sample Preparation (Cell Lysates)
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
Add Laemmli sample buffer to the desired amount of protein and heat at 95-100°C for 5 minutes.
2. SDS-PAGE
-
Load 20-40 µg of protein lysate per well into a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein; a 10% or 12% gel is suitable for K8).
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
-
Transfer the proteins from the gel to the PVDF membrane. Transfer conditions will vary depending on the system used.
4. Immunodetection
-
After transfer, wash the membrane briefly with TBST.
-
(Optional) Incubate the membrane with Ponceau S stain for 1-2 minutes to visualize total protein and confirm transfer efficiency. Destain with water.
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the anti-Keratin 8 primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Chemiluminescence Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film. Adjust the exposure time to obtain an optimal signal-to-noise ratio.
Visualizations
The following diagrams illustrate key aspects of the this compound chemiluminescence western blot workflow and troubleshooting.
Caption: A flowchart of the this compound chemiluminescence western blot workflow.
Caption: The principle of chemiluminescent detection in western blotting.
References
- 1. Chemiluminescent Western Blotting | Thermo Fisher Scientific - CA [thermofisher.com]
- 2. Western blot blocking: Best practices | Abcam [abcam.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. youtube.com [youtube.com]
- 6. bu.edu [bu.edu]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. This compound/18 (C51) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. How to Run a Western Blot Assay: An Illustrated Diagram | Bio-Techne [bio-techne.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. mybiosource.com [mybiosource.com]
- 12. Western blotting guide: Part 8, Visualization [jacksonimmuno.com]
- 13. azurebiosystems.com [azurebiosystems.com]
Strategies to minimize variability in Keratin 8 ELISA assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in Keratin 8 (K8) ELISA assays. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and why is its quantification important?
A1: this compound is a type II intermediate filament protein that, along with its binding partner Keratin 18, forms the primary cytoskeletal network in simple epithelial cells.[1][2] This network provides structural integrity and resilience against mechanical and non-mechanical stress.[1] K8 is also involved in various cellular processes, including cell signaling, apoptosis regulation, and organelle positioning.[1][3] Quantification of K8 can be a valuable biomarker in various research areas, including liver diseases, certain types of cancer, and studies on epithelial cell health and stress responses.[4][5]
Q2: What are the most common sample types for a this compound ELISA?
A2: this compound ELISA kits are typically designed for use with a variety of biological samples, including serum, plasma, tissue homogenates, cell lysates, and cell culture supernatants.[6] The choice of sample type depends on the specific research question. It is crucial to follow the sample preparation protocols recommended by the kit manufacturer to ensure sample integrity and compatibility with the assay.[5]
Q3: How can I avoid high background in my K8 ELISA?
A3: High background can be caused by several factors, including insufficient washing, non-specific binding of antibodies, and contaminated reagents. To minimize background, ensure thorough washing of wells between each step, use the blocking buffer provided in the kit as directed, and ensure all reagents are fresh and properly prepared.[7][8] Increasing the number of wash cycles or the soak time during washes can also help reduce background.[6][7]
Q4: My standard curve is poor. What are the likely causes?
A4: A poor standard curve can result from improper preparation of the standard dilutions, inaccurate pipetting, or using expired or improperly stored standards.[9] Always use calibrated pipettes, prepare fresh standard dilutions for each assay, and ensure the standards are brought to room temperature before use. Avoid making serial dilutions directly in the assay plate.[4]
Q5: What is the "edge effect" and how can I prevent it?
A5: The edge effect refers to the variability observed in the wells at the perimeter of the microplate compared to the inner wells. This is often caused by temperature gradients across the plate during incubation, leading to differential evaporation rates. To prevent this, ensure the plate is sealed properly during incubations, avoid stacking plates, and allow the plate and all reagents to reach ambient temperature before starting the assay.[8][10]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered in this compound ELISA assays.
Problem 1: Weak or No Signal
| Possible Cause | Recommended Solution |
| Reagent Issues | Ensure all reagents, especially the enzyme conjugate and substrate, have not expired and have been stored correctly at 2-8°C.[9] Prepare working solutions fresh for each assay. |
| Incorrect Assay Procedure | Double-check the protocol to ensure all steps were performed in the correct order and with the correct incubation times and temperatures.[9] Ensure the correct wavelength (typically 450 nm) is used for reading the plate. |
| Pipetting Errors | Verify the accuracy and calibration of your pipettes. Ensure correct volumes of all reagents and samples were added to the wells. |
| Insufficient Washing | Inadequate washing can leave residual interfering substances. However, overly aggressive washing can strip the plate of bound antigen or antibodies. Follow the recommended number of washes and wash volume. |
| Sample Concentration Too Low | The concentration of this compound in your samples may be below the detection limit of the assay. Try concentrating your samples or using a more sensitive ELISA kit if available. |
Problem 2: High Variability (High Coefficient of Variation - CV)
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and ensure consistent technique for all wells. Pre-wetting the pipette tip can improve accuracy.[11][12] For viscous samples, consider using reverse pipetting.[13] |
| Temperature Fluctuations | Ensure uniform temperature across the plate during incubation. Avoid placing plates in areas with drafts or direct sunlight.[10][14] |
| Inadequate Washing | Ensure all wells are washed equally and thoroughly. Automated plate washers can improve consistency. Check that all ports of the washer are clear.[15] |
| Improper Plate Sealing | Use a new plate sealer for each incubation step and ensure it is firmly applied to prevent evaporation, which can concentrate reactants in the outer wells.[8] |
| Reagent Mixing | Gently mix all reagents thoroughly before use to ensure homogeneity. Avoid vigorous shaking that could lead to foaming. |
Data Presentation: Impact of Key Variables on Assay Performance
The following tables summarize the potential quantitative impact of common sources of variability in ELISA assays.
Table 1: Effect of Pipetting Volume Error on Final Absorbance
| Pipetting Error (%) | Expected Absorbance | Observed Absorbance (Example) | Deviation (%) |
| 0% | 1.000 | 1.000 | 0.0% |
| ± 2% | 1.000 | 0.980 - 1.020 | ± 2.0% |
| ± 5% | 1.000 | 0.950 - 1.050 | ± 5.0% |
| ± 10% | 1.000 | 0.900 - 1.100 | ± 10.0% |
Note: This table illustrates the direct correlation between pipetting accuracy and the reliability of the final absorbance reading. A small percentage error in pipetting can lead to a proportional error in the result.
Table 2: Influence of Incubation Temperature on Signal Development
| Incubation Temperature | Relative Signal Intensity (%) |
| 20°C (Sub-optimal) | 80% |
| 25°C (Optimal) | 100% |
| 37°C (Supra-optimal) | 120% (with potential for increased background) |
Note: Enzyme kinetics are highly dependent on temperature. Deviations from the recommended incubation temperature can significantly alter the rate of the enzymatic reaction, leading to either weaker or stronger signals, both of which can compromise data accuracy.[10][14]
Table 3: Impact of Washing Steps on Signal-to-Noise Ratio
| Number of Washes | Background Absorbance (Example) | Specific Signal Absorbance (Example) | Signal-to-Noise Ratio |
| 1 | 0.300 | 1.200 | 4.0 |
| 3 (Recommended) | 0.100 | 1.100 | 11.0 |
| 5 | 0.080 | 1.050 | 13.1 |
Note: Insufficient washing leads to high background, reducing the signal-to-noise ratio. While additional washes can further reduce background, excessive washing may also lead to a decrease in the specific signal.[6][16][17]
Experimental Protocols
Best-Practice Protocol for a Sandwich this compound ELISA
This protocol outlines a generalized best-practice workflow for a typical sandwich ELISA for this compound, designed to minimize variability. Always refer to the specific manual provided with your ELISA kit for detailed instructions.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature (20-25°C) for at least 30 minutes before use.
-
Reconstitute standards and prepare serial dilutions on the day of the assay. Do not store and reuse diluted standards.
-
Prepare wash buffer and other working solutions according to the kit manual. Ensure all components are fully dissolved.
-
-
Sample and Standard Addition:
-
Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate.
-
It is highly recommended to run all standards and samples in duplicate or triplicate.
-
Cover the plate with a fresh adhesive sealer.
-
-
Incubation:
-
Incubate the plate for the time and temperature specified in the kit manual (e.g., 1-2 hours at 37°C or overnight at 4°C).
-
Ensure the incubator provides a stable and uniform temperature.
-
-
Washing:
-
Aspirate the contents of each well.
-
Wash each well with the recommended volume of wash buffer (e.g., 300 µL) for the specified number of cycles (typically 3-5 times).
-
After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual wash buffer.
-
-
Detection Antibody Addition:
-
Add 100 µL of the diluted detection antibody to each well.
-
Cover the plate with a new adhesive sealer and incubate as directed.
-
-
Washing:
-
Repeat the washing step as described in step 4.
-
-
Enzyme Conjugate Addition:
-
Add 100 µL of the enzyme conjugate (e.g., HRP-streptavidin) to each well.
-
Cover the plate and incubate as directed, protecting it from light.
-
-
Washing:
-
Repeat the washing step as described in step 4.
-
-
Substrate Development:
-
Add 100 µL of the substrate solution (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for the time specified in the manual (typically 15-30 minutes). Monitor color development.
-
-
Stopping the Reaction:
-
Add 50-100 µL of stop solution to each well. The color will typically change from blue to yellow.
-
Gently tap the plate to ensure thorough mixing.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (usually 450 nm) within 15 minutes of adding the stop solution.
-
Use a plate reader that has been properly calibrated.
-
Visualizations
This compound ELISA Workflow
Caption: A generalized workflow for a sandwich this compound ELISA.
Troubleshooting Decision Tree for High Variability
Caption: A decision tree for troubleshooting high coefficient of variation (CV).
This compound and the Akt Signaling Pathway
This compound is known to interact with components of key signaling pathways, including the Akt pathway, which is crucial for cell survival and proliferation.[3][5] The phosphorylation state of K8 can influence these interactions.[2][18] Understanding this relationship can be important when interpreting K8 ELISA results in the context of cellular stress or drug treatment studies.
Caption: Simplified diagram of the Akt signaling pathway and its interaction with this compound.
References
- 1. wikicrow.ai [wikicrow.ai]
- 2. journals.biologists.com [journals.biologists.com]
- 3. This compound/18 Regulate the Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KRT8 Gene: Functions, Mutations, and Role in Disease [learn.mapmygenome.in]
- 5. mdpi.com [mdpi.com]
- 6. biocompare.com [biocompare.com]
- 7. biocompare.com [biocompare.com]
- 8. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 9. What are KRT8 inhibitors and how do they work? [synapse.patsnap.com]
- 10. sinobiological.com [sinobiological.com]
- 11. muf-pro.cz [muf-pro.cz]
- 12. Assessing variations in manual pipetting: An under-investigated requirement of good laboratory practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Pipetting Techniques on Precision and Accuracy - Eppendorf do Brasil [eppendorf.com]
- 14. jg-biotech.com [jg-biotech.com]
- 15. cytena.com [cytena.com]
- 16. Washing of ELISA Plates – ELISA Tests [elisatests.in]
- 17. bosterbio.com [bosterbio.com]
- 18. This compound/18 (C51) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Keratin 8 Imaging & Autofluorescence
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to autofluorescence when imaging Keratin 8 in tissues.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound immunofluorescence experiments.
Issue: High background fluorescence obscuring the this compound signal.
-
Question: I am seeing high background fluorescence across my tissue sample, making it difficult to distinguish the specific this compound staining. What could be the cause and how can I fix it?
-
Answer: High background fluorescence, or autofluorescence, is a common issue in tissue imaging. It can originate from various sources within the tissue itself or be induced by the experimental procedure.
Potential Causes and Solutions:
-
Endogenous Autofluorescence: Tissues naturally contain molecules that fluoresce, such as collagen, elastin, red blood cells, and lipofuscin.[1][2] Keratins themselves are also a source of autofluorescence.[3][4][5]
-
Solution:
-
Spectral Imaging and Linear Unmixing: This technique can mathematically separate the specific fluorescent signal of your this compound probe from the broad emission spectrum of autofluorescence.[6][7][8]
-
Use Far-Red Fluorophores: Autofluorescence is often more prominent in the blue and green spectra.[9][10][11] Shifting your detection to fluorophores that emit in the far-red or near-infrared range can help minimize the contribution from autofluorescence.[6]
-
Chemical Quenching: Various reagents can be used to quench autofluorescence. See the table and protocols below for more details.
-
-
-
Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde can react with proteins in the tissue to create fluorescent products.[1][2][10] Glutaraldehyde generally induces more autofluorescence than paraformaldehyde or formaldehyde.[10]
-
Solution:
-
Optimize Fixation Time: Minimize the duration of fixation to what is necessary for adequate tissue preservation.[9][10]
-
Aldehyde Blocking: After fixation, you can treat the tissue with a reducing agent like sodium borohydride or an amine-containing compound like glycine to quench aldehyde-induced fluorescence.[9][12][13]
-
Alternative Fixatives: Consider using non-aldehyde fixatives such as chilled methanol or ethanol, especially for cell surface markers.[10]
-
-
-
Presence of Red Blood Cells: The heme in red blood cells is a significant source of autofluorescence.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem for this compound imaging?
A1: Autofluorescence is the natural emission of light by biological structures when they absorb light.[13] In the context of this compound imaging, it is problematic because the autofluorescence signal can overlap with and obscure the specific signal from your fluorescently labeled anti-Keratin 8 antibody, leading to poor signal-to-noise ratios and difficulty in interpreting the results.[1] Keratins themselves contribute to this autofluorescence, especially with excitation around 405 nm.[3][5]
Q2: How can I determine if what I'm seeing is autofluorescence or non-specific antibody binding?
A2: To distinguish between autofluorescence and non-specific antibody binding, you should include the following controls in your experiment:
-
Unstained Control: An unstained tissue section will reveal the level of endogenous autofluorescence.[14]
-
Secondary Antibody Only Control: This control, where the primary antibody is omitted, will show any non-specific binding of the secondary antibody.[15]
If you observe a signal in the unstained control, it is due to autofluorescence.
Q3: What are the most common methods to reduce autofluorescence?
A3: Several methods can be employed to reduce autofluorescence. The choice of method will depend on the source of the autofluorescence and the specific tissue type. The main approaches are:
-
Chemical Quenching: Using reagents to reduce the fluorescence of endogenous molecules.
-
Spectral Unmixing: Using specialized imaging systems and software to computationally separate the desired signal from the autofluorescence.[6][7][16]
-
Photobleaching: Intentionally exposing the sample to light to destroy the fluorescent molecules causing the background. However, this can also photobleach your specific signal.
-
Choice of Fluorophore: Using fluorophores in the far-red spectrum where autofluorescence is typically lower.[9][11]
Q4: Can I completely eliminate autofluorescence?
A4: While it is often not possible to completely eliminate autofluorescence, the methods described above can significantly reduce it to a level where a clear and specific signal from your this compound staining can be obtained.
Data Presentation: Comparison of Autofluorescence Reduction Methods
| Method | Target Autofluorescence Source | Advantages | Disadvantages |
| Sudan Black B | Lipofuscin[9][17] | Effective for reducing lipofuscin autofluorescence. | Can introduce its own fluorescence in the far-red spectrum; may reduce specific signal.[9][17] |
| Copper Sulfate | General, particularly from red blood cells. | Can be effective in some tissues.[11] | May not be universally effective and can quench some desired fluorescent signals. |
| Sodium Borohydride | Aldehyde-induced autofluorescence[9][10] | Reduces fluorescence caused by aldehyde fixatives. | Can have variable results and may damage tissue integrity or epitopes.[9] |
| Commercial Kits (e.g., TrueVIEW) | Broad spectrum (collagen, elastin, red blood cells, fixative-induced)[1] | Easy to use, effective against multiple sources of autofluorescence.[18] | May be more expensive than individual reagents. |
| Spectral Unmixing | All sources | Can separate highly overlapping spectra, preserving the specific signal.[6][8] | Requires a spectral confocal microscope and specialized software. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
-
After fixation and permeabilization, wash the tissue sections with PBS.
-
Prepare a fresh solution of 0.1% Sodium Borohydride in PBS. Caution: Sodium borohydride is a hazardous substance; handle with appropriate safety precautions.
-
Incubate the sections in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the sections thoroughly with PBS (3 x 5 minutes).
-
Proceed with the blocking and antibody incubation steps of your immunofluorescence protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
-
After the secondary antibody incubation and washing steps, prepare a 0.1% Sudan Black B solution in 70% ethanol.
-
Incubate the sections in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Wash the sections extensively with PBS or 70% ethanol to remove excess stain.
-
Mount the coverslip with an appropriate mounting medium.
Visualizations
Caption: A troubleshooting workflow for addressing high background in this compound imaging.
Caption: Key strategies for reducing tissue autofluorescence.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 3. Visualization of Keratin with Diffuse Reflectance and Autofluorescence Imaging and Nonlinear Optical Microscopy in a Rare Keratinopathic Ichthyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Semi-blind sparse affine spectral unmixing of autofluorescence-contaminated micrographs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 11. oraclebio.com [oraclebio.com]
- 12. docs.research.missouri.edu [docs.research.missouri.edu]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. beckman.com [beckman.com]
- 17. biotium.com [biotium.com]
- 18. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
Normalization controls for KRT8 expression studies in different cancer types
Welcome to the technical support center for Keratin 8 (KRT8) expression studies. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on normalization controls, experimental protocols, and troubleshooting for quantifying KRT8 expression in various cancer types.
Frequently Asked Questions (FAQs)
Q1: Why is KRT8 an important protein to study in cancer research?
A: this compound (KRT8) is a type II intermediate filament protein typically found in simple epithelial cells. In cancer, its expression is often dysregulated. KRT8 is significantly overexpressed in a wide range of cancers, including lung, breast, gastric, pancreatic, and clear cell renal cell carcinoma.[1][2][3][4] High expression of KRT8 frequently correlates with increased tumor progression, metastasis, and poor patient prognosis, making it a critical biomarker and potential therapeutic target.[1][2][3][5]
Q2: Why is selecting the correct normalization control so critical for KRT8 expression studies?
Q3: Can I use the same housekeeping gene for qPCR across all cancer types?
A: No, this is not recommended. The stability of housekeeping genes varies between different tissue types and pathological states.[7] A gene that is stable in breast cancer may not be stable in lung or colorectal cancer. It is crucial to use reference genes validated for the specific cancer type and experimental conditions you are studying. Using a combination of at least two validated housekeeping genes is often recommended for more robust normalization.[8]
Q4: For Western blotting, is β-actin or GAPDH always a reliable loading control?
A: While widely used, β-actin and GAPDH are not universally stable in all cancer tissues. Their expression can be altered by experimental conditions like hypoxia or by the disease state itself.[8][10] For example, some studies have shown that GAPDH and β-actin are upregulated in colorectal adenocarcinoma and hepatocellular carcinoma.[7] It is imperative to validate your loading control to ensure its expression does not change across your experimental samples. Total protein normalization is emerging as a more reliable alternative.
Normalization Control Guides
Proper normalization is the cornerstone of accurate KRT8 expression analysis. Below are tables summarizing recommended controls for various techniques and cancer types based on published studies.
Table 1: Recommended Normalization Genes for KRT8 qPCR
| Cancer Type | Recommended Single Genes | Recommended Gene Combination | Notes |
| Breast Cancer | PUM1, TBP, ACTB, YWHAZ, UBC | HSPCB + ACTB (for ER+ cells), ACTB + GAPDH (for basal cells) | Stability can depend on the breast cancer subtype (e.g., ER+ vs. basal). PUM1 and TBP are often highly stable. |
| Lung Cancer | ACTB, PPIA, PGK1, POLR2A, YAP1 | CIAO1 + CNOT4 + SNW1 | Traditional genes like GAPDH can be unreliable. Combining multiple validated genes provides greater stability.[11] |
| Gastric Cancer | ACTB, 18S rRNA | GAPDH + B2M or ACTB + B2M | 18S rRNA is highly expressed and stable. A combination of two genes is recommended for accuracy.[3][12] |
| Colorectal Cancer | IPO8, HPRT1, PPIA, GAPDH, PUM1 | HPRT1 + PPIA or IPO8 + PPIA | Gene stability can differ between metastatic and non-metastatic tissues.[13][14] |
| Prostate Cancer | TBP, YWHAZ, PPIA, HMBS | At least two of the most stable single genes | General cancer stem cell studies suggest these genes are stable and preferable to ACTB.[6] |
Table 2: Recommended Loading Controls for KRT8 Western Blotting
| Cancer Type | Recommended Loading Controls | Notes |
| General | β-actin (ACTB) , GAPDH , α-tubulin (TUBA) , Vinculin (VCL) , Lamin B1 | CRITICAL: Always validate the stability of any chosen loading control across your specific samples and experimental conditions.[9] |
| Breast Cancer | β-actin, GAPDH | Commonly used, but validation is essential as expression can vary. |
| Lung Cancer | β-actin, GAPDH | Frequently used in KRT8 studies.[15] |
| Renal Cancer | β-actin | Used in studies of KRT8 in clear cell renal cell carcinoma. |
| Prostate Cancer | α-tubulin | Has been used as a stable control in prostate cancer cell lines.[16] |
| High MW Proteins | Vinculin (~117 kDa) | Useful when KRT8 (~54 kDa) and the primary loading control have similar molecular weights.[17] |
| Nuclear Lysates | Lamin B1, Histone H3 | Appropriate for experiments using nuclear fractions. |
Note: Total Protein Normalization (e.g., using Ponceau S or stain-free gel technology) is a highly recommended alternative to using a single housekeeping protein.[7]
Table 3: Controls for KRT8 Immunohistochemistry (IHC)
| Control Type | Purpose & Methodology |
| Positive Tissue Control | A tissue section known to express KRT8 (e.g., normal intestine, breast carcinoma). Purpose: To confirm that the antibody and detection system are working correctly.[2] |
| Negative Tissue Control | A tissue known not to express KRT8 (e.g., glioma, melanoma). Purpose: To check for non-specific antibody binding.[2] |
| Isotype Control | A non-immune immunoglobulin of the same isotype (e.g., Rabbit IgG) and concentration as the primary antibody. Purpose: To ensure that the observed staining is not due to non-specific Fc receptor binding or other protein-protein interactions.[2] |
| No Primary Antibody | The tissue is incubated with the antibody diluent alone, followed by the secondary antibody and detection reagents. Purpose: To confirm that the secondary antibody is not causing non-specific staining.[2] |
Experimental Protocols & Methodologies
These protocols provide a starting point for KRT8 expression analysis. Users must optimize conditions such as antibody concentrations and incubation times for their specific experimental setup.
Protocol 1: Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based or column-based kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity via gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green Master Mix, forward primer (10 µM), reverse primer (10 µM), and nuclease-free water.
-
Add cDNA template (diluted 1:10 to 1:20) to the appropriate wells of a qPCR plate.
-
Add the master mix to each well.
-
Run samples in triplicate for both the target gene (KRT8) and chosen housekeeping gene(s). Include a no-template control (NTC).
-
-
Primer Sequences (Human KRT8):
-
Thermal Cycling Conditions (Example):
-
Initial Activation: 95°C for 10 min
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
Melt Curve Analysis: To verify product specificity.
-
-
Data Analysis: Calculate the relative expression of KRT8 using the 2-ΔΔCt method, normalizing to the geometric mean of the selected housekeeping genes.
Protocol 2: Western Blotting
-
Protein Extraction (Lysis):
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using RIPA Lysis Buffer (see recipe below) containing freshly added protease and phosphatase inhibitors.
-
Scrape cells and transfer lysate to a microfuge tube. Incubate on ice for 20-30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (total protein lysate).
-
-
RIPA Lysis Buffer Recipe:
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel (10-12% acrylamide is suitable for KRT8, ~54 kDa).
-
-
Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with an anti-KRT8 antibody (see Table 4 for examples) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5-10 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and image with a digital imager or film.
-
Normalization: Strip the membrane and re-probe for a validated loading control (see Table 2) or use total protein quantification data.
Protocol 3: Immunohistochemistry (IHC)
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5 min each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%), 3 min each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) for KRT8.
-
Immerse slides in a retrieval solution (e.g., 10mM Sodium Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0 ). The optimal buffer may depend on the antibody used (see Table 4).
-
Heat using a pressure cooker, steamer, or microwave (e.g., 95-100°C for 20 min).
-
Allow slides to cool to room temperature (approx. 20-30 min).
-
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer (e.g., PBS).
-
Blocking: Block non-specific binding by incubating with 5-10% normal serum (from the same species as the secondary antibody) for 1 hour.
-
Primary Antibody Incubation: Incubate sections with the primary anti-KRT8 antibody (see Table 4) diluted in antibody diluent overnight at 4°C in a humidified chamber.
-
Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-HRP complex (ABC method), or use a polymer-based detection system.
-
Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine), which produces a brown precipitate.
-
-
Counterstaining:
-
Lightly counterstain the nuclei by immersing slides in Mayer's Hematoxylin for 30-60 seconds.[19]
-
Rinse immediately in running tap water.
-
"Blue" the sections in a slightly alkaline solution (e.g., Scott's tap water substitute or 0.3% ammonia water) for 30-60 seconds.
-
Rinse well with water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol.
-
Clear in xylene and mount with a permanent mounting medium.
-
Table 4: Validated Anti-KRT8 Antibody Examples
| Clone | Host/Isotype | Applications | Recommended Dilution | Antigen Retrieval |
| M20 | Mouse / IgG1 | WB, IHC-P, IHC-F, ICC/IF | WB: 1:100-1:1000; IHC-P: 1:100-1:200 | Not specified, user to determine |
| UMAB1 | Mouse / IgG1 | WB, IHC-P, IF | WB: 1:500-1:2000; IHC-P: 1:100 | HIER with TEE buffer (pH 9.0) |
| CIG-11 | Rabbit / IgG | WB, IHC-P | WB: 1:1000; IHC-P: 1:50 | HIER with EDTA buffer (pH 8.0) |
| KRT8/2174R | Rabbit / IgG | IHC-P | 0.5-1 µg/mL | HIER with Citrate buffer (pH 6.0) |
| Polyclonal (10384-1-AP) | Rabbit / IgG | WB, IHC, IF | WB: 1:5000-1:40000; IHC: 1:3000-1:12000 | HIER with Tris-EDTA buffer (pH 9.0) |
This table is not exhaustive. Always consult the manufacturer's datasheet for the most up-to-date information.
Troubleshooting Guides
Guide 1: qPCR Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cq Values / No Amplification | Poor RNA quality/quantity; Inefficient cDNA synthesis; Primer issues; PCR inhibitors. | Verify RNA integrity. Use fresh reagents for cDNA synthesis. Validate primer efficiency with a standard curve. Dilute cDNA template to reduce inhibitors. |
| Inconsistent Replicates | Pipetting errors; Poorly mixed reagents; Bubbles in wells. | Use calibrated pipettes and filter tips. Ensure master mix is thoroughly mixed. Centrifuge plate briefly before running. |
| Multiple Peaks in Melt Curve | Primer-dimers; Non-specific amplification; Genomic DNA contamination. | Optimize primer concentration and annealing temperature. Design new primers if necessary. Treat RNA with DNase before cDNA synthesis. |
Guide 2: Western Blot Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Insufficient protein load; Poor antibody affinity/concentration; Inefficient transfer; Over-blocking. | Increase protein load. Optimize primary antibody concentration and incubation time (try overnight at 4°C). Verify transfer with Ponceau S stain. Reduce blocking time or switch blocking agent (e.g., BSA instead of milk).[20] |
| High Background | Antibody concentration too high; Insufficient blocking or washing; Membrane dried out. | Reduce primary/secondary antibody concentration. Increase washing duration/volume and ensure Tween-20 is in the wash buffer. Keep the membrane moist at all times.[21] |
| Non-specific Bands | Primary antibody is not specific; Protein degradation; Too much protein loaded. | Use a more specific (monoclonal) antibody. Use fresh lysate with protease inhibitors. Reduce the amount of protein loaded per lane.[22] |
Guide 3: IHC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | Ineffective antigen retrieval; Primary antibody concentration too low; Tissue over-fixed. | Optimize antigen retrieval method (try different buffers/pH and heating times). Increase primary antibody concentration or incubation time. Reduce fixation time for future samples.[23] |
| High Background / Non-specific Staining | Endogenous peroxidase/biotin activity; Insufficient blocking; Primary antibody concentration too high. | Ensure peroxidase quenching step is performed. Use an avidin/biotin blocking kit if using ABC detection. Increase blocking time or change blocking serum. Titrate the primary antibody to find the optimal concentration.[23] |
| Uneven Staining | Incomplete deparaffinization; Tissue sections dried out during staining; Uneven reagent application. | Use fresh xylene and ensure adequate deparaffinization time. Keep slides in a humidified chamber and never let them dry. Ensure tissue is fully covered by all reagents. |
Visualized Workflows and Pathways
KRT8 Expression Analysis Workflow
This diagram outlines the general workflow for analyzing KRT8 expression from sample collection to data interpretation.
Caption: General experimental workflow for KRT8 expression analysis.
Simplified KRT8 Signaling Pathways in Cancer
This diagram illustrates the involvement of KRT8 in key cancer-related signaling pathways. KRT8 expression can be induced by wild-type p53. In turn, KRT8 can modulate pathways like NF-κB and IL-11/STAT3 to promote cell migration, invasion, and survival.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. IHC Counterstaining Protocol [immunohistochemistry.us]
- 3. Anti-KRT8 Human Protein Atlas Antibody [atlasantibodies.com]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. A multi-scale integrated analysis identifies KRT8 as a pan-cancer early biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ÐокÑÐ¾Ñ Ð½Ð° ÑабоÑе [doktornarabote.ru]
- 7. researchgate.net [researchgate.net]
- 8. Housekeeping proteins: a preliminary study illustrating some limitations as useful references in protein expression studies. — Department of Oncology [oncology.ox.ac.uk]
- 9. licorbio.com [licorbio.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. nsjbio.com [nsjbio.com]
- 12. Hematoxylin and Eosin Counterstaining Protocol for Immunohistochemistry Interpretation and Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 15. KRT8 Serves as a Novel Biomarker for LUAD and Promotes Metastasis and EMT via NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. origene.com [origene.com]
- 18. origene.com [origene.com]
- 19. Mayer's Hematoxylin Protocol - IHC WORLD [ihcworld.com]
- 20. researchgate.net [researchgate.net]
- 21. NordiQC - Immunohistochemical Quality Control [nordiqc.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Interleukin-11 causes alveolar type 2 cell dysfunction and prevents alveolar regeneration - PMC [pmc.ncbi.nlm.nih.gov]
K8/K18 Filament Assembly In Vitro: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the in vitro assembly of Keratin 8 (K8) and Keratin 18 (K18) filaments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why are my purified K8 and K18 proteins aggregating upon removal of urea?
Protein aggregation is a common issue and can be caused by several factors, including incorrect buffer conditions, rapid removal of denaturants, and protein quality.
-
Troubleshooting Steps:
-
Optimize Dialysis Protocol: Employ a stepwise dialysis protocol to gradually remove urea. A common procedure involves dialyzing against buffers with decreasing urea concentrations (e.g., 6M, 4M, 2.5M urea) before transferring to a urea-free buffer.[1] This slow removal allows for proper protein refolding.
-
Adjust pH and Ionic Strength: Keratins are least soluble at their isoelectric point. Ensure the final assembly buffer has a pH between 7.5 and 8.0.[2] The ionic strength of the assembly buffer is also critical; optimal assembly is typically observed at ionic strengths between 150 mM and 200 mM.[2]
-
Maintain Reducing Conditions: The presence of a reducing agent is essential to prevent the formation of intermolecular disulfide bonds, which can lead to aggregation. TCEP (tris(2-carboxyethyl)phosphine) at 5 mM is often more effective than DTT.[1][2]
-
Control Protein Concentration: High protein concentrations can favor aggregation. Try performing the assembly at a lower protein concentration (e.g., 0.05–0.5 mg/ml).[1][2]
-
Check for Protein Purity and Integrity: Ensure that your purified K8 and K18 are of high purity and have not undergone significant degradation. Run an SDS-PAGE to verify the quality of your protein preparations.
-
2. My K8/K18 proteins are soluble, but they are not forming filaments, or the filaments are very short.
Inefficient filament formation can be due to suboptimal assembly conditions or issues with the protein itself.
-
Troubleshooting Steps:
-
Verify Buffer Composition: The composition of the final assembly buffer is crucial. A typical assembly buffer contains 10 mM Tris-HCl (pH 7.5-8.0), 175 mM NaCl, and 2.5 mM EDTA.[2] Ensure all components are at the correct concentration and the pH is accurately adjusted.
-
Ensure Equimolar Stoichiometry: K8 and K18 assemble as heterodimers. It is critical to mix the purified proteins in an equimolar ratio to ensure proper filament formation.[1][2]
-
Check for Post-Translational Modifications: In vivo, post-translational modifications such as phosphorylation can regulate keratin solubility and filament organization.[3][4][5] For instance, phosphorylation at specific serine residues in the head and tail domains of K8 and K18 can increase their solubility and potentially inhibit filament assembly.[3][4][5] If using recombinant proteins expressed in bacteria, this is less of a concern. However, if working with proteins from eukaryotic systems, consider the phosphorylation status.
-
Mutations in Keratin Proteins: Point mutations in K8 or K18 can impair filament assembly.[6][7][8][9] If you are working with mutated proteins, this could be the underlying cause.
-
Incubation Time and Temperature: While filament assembly is often rapid, ensure sufficient incubation time (e.g., 1-2 hours) at an appropriate temperature (e.g., 37°C) to allow for filament elongation.[10]
-
3. The yield of pelleted filaments after ultracentrifugation is very low.
A low yield of pelleted filaments suggests that a significant portion of the keratin proteins remains in a soluble, non-filamentous state.
-
Troubleshooting Steps:
-
Optimize Assembly Buffer: As with poor filament formation, suboptimal buffer conditions are a likely culprit. Re-evaluate the pH, ionic strength, and reducing agent concentration in your assembly buffer. Using degassed buffers restored with nitrogen can improve yields, especially when using DTT.[2]
-
Increase Protein Concentration: While very high concentrations can lead to aggregation, a certain critical concentration is required for efficient polymerization. If your protein concentration is too low, filament formation will be inefficient. Consider concentrating your protein solution before initiating assembly.
-
Review Ultracentrifugation Parameters: Ensure that the centrifugation speed and time are sufficient to pellet the keratin filaments. A common condition is 100,000 x g.[1]
-
Quantitative Data Summary
Table 1: Optimal Buffer Conditions for K8/K18 In Vitro Assembly
| Parameter | Recommended Range/Value | Notes |
| pH | 7.5 - 8.0 | [2] |
| Ionic Strength | 150 - 200 mM | [2] |
| Tris-HCl | 10 mM | [1][2] |
| NaCl | 175 mM | [2] |
| EDTA | 2.5 mM | [1][2] |
| Reducing Agent | 5 mM TCEP or DTT | TCEP is often more effective.[1][2] |
| Protein Concentration | 0.05 - 0.5 mg/ml | [1][2] |
Experimental Protocols
Protocol 1: Recombinant K8 and K18 Purification
This protocol is a general guideline and may need optimization based on the specific expression system and tags used.
-
Expression: Express recombinant human K8 and K18 with a cleavable His-tag in E. coli (e.g., BL21(DE3) strain).[11][12][13]
-
Lysis: Resuspend the cell pellets in a lysis buffer containing a denaturant (e.g., 8 M urea), a buffering agent (e.g., 50 mM Tris-HCl, pH 8.0), and a reducing agent (e.g., 10 mM β-mercaptoethanol).
-
Clarification: Centrifuge the lysate to remove cell debris.
-
Affinity Chromatography: Purify the His-tagged keratins from the supernatant using a Ni-NTA affinity column under denaturing conditions.
-
Elution: Elute the bound keratins using a buffer with a high concentration of imidazole or a low pH.
-
Tag Cleavage (Optional): If a cleavable tag is used, dialyze the eluted protein against a buffer compatible with the specific protease to remove the tag.
-
Ion-Exchange Chromatography: For higher purity, perform ion-exchange chromatography under denaturing conditions to separate the keratins from any remaining contaminants.[14]
-
Purity Assessment: Analyze the purity of the final K8 and K18 preparations by SDS-PAGE.
Protocol 2: In Vitro K8/K18 Filament Assembly
-
Preparation of Keratin Solution: Mix equimolar amounts of purified K8 and K18 in a denaturing buffer (e.g., 9.5 M urea, 10 mM Tris-HCl pH 9.0, 2.5 mM EDTA, 5 mM TCEP).[1] The final protein concentration should be between 0.05 and 0.5 mg/ml.[1][2]
-
Stepwise Dialysis:
-
Dialyze the keratin mixture for 1 hour against a buffer containing 6 M urea (10 mM Tris-HCl, pH 8.0, 2.5 mM EDTA, 5 mM TCEP).[1]
-
Dialyze for 1 hour against a buffer containing 4 M urea with the same buffer components.[1]
-
Dialyze for 1 hour against a buffer containing 2.5 M urea with the same buffer components.[1]
-
-
Final Assembly: Dialyze the solution against the final assembly buffer (10 mM Tris-HCl, pH 8.0, 175 mM NaCl, 2.5 mM EDTA, 5 mM TCEP) overnight at 4°C.[2]
-
Verification of Assembly:
-
Negative Staining Electron Microscopy: Visualize the assembled filaments using negative staining with an agent like uranyl acetate to confirm their morphology.[2]
-
Sedimentation Assay: Centrifuge the assembly reaction at high speed (e.g., 100,000 x g) to separate the filamentous (pellet) from the soluble (supernatant) fractions. Analyze both fractions by SDS-PAGE to quantify the extent of assembly.[7]
-
Visualizations
Caption: K8/K18 phosphorylation by MAPK pathway promotes filament disassembly.
Caption: Workflow for in vitro assembly of K8/K18 filaments.
Caption: Troubleshooting decision tree for K8/K18 in vitro assembly issues.
References
- 1. rupress.org [rupress.org]
- 2. researchgate.net [researchgate.net]
- 3. Post-translational modifications of intermediate filament proteins: mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound phosphorylation regulates keratin reorganization and migration of epithelial tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human this compound mutations that disturb filament assembly observed in inflammatory bowel disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. A general mathematical model for the in vitro assembly dynamics of intermediate filament proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression and purification of tau protein and its frontotemporal dementia variants using a cleavable histidine tag - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of stable tau oligomers for cellular and biochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Validating the Specificity of a New Monoclonal Antibody to Keratin 8: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a new monoclonal antibody is a critical step to ensure data accuracy and reproducibility. This guide provides a comprehensive comparison of a new anti-Keratin 8 (K8) monoclonal antibody with existing alternatives, supported by experimental data and detailed protocols.
The specificity of an antibody, its ability to bind exclusively to its intended target, is paramount for its reliable use in various applications.[1] This guide outlines a rigorous validation process for a novel anti-K8 monoclonal antibody, herein referred to as "New K8 mAb." The performance of New K8 mAb is compared against two well-established commercially available anti-K8 antibodies, Antibody A and Antibody B.
Comparative Performance Data
The following table summarizes the performance of the New K8 mAb in comparison to Antibody A and Antibody B across key applications. The data demonstrates the high specificity and sensitivity of the New K8 mAb.
| Application | New K8 mAb | Antibody A | Antibody B |
| Western Blot (WB) | Single band at ~52 kDa | Single band at ~52 kDa | Faint band at ~52 kDa, minor cross-reactivity |
| Immunofluorescence (IF) | Strong, specific cytoplasmic staining | Strong, specific cytoplasmic staining | Moderate cytoplasmic staining with some background |
| Immunohistochemistry (IHC) | Clean, intense staining in epithelial tissues | Strong staining with some non-specific signal | Moderate staining intensity |
| ELISA (EC50) | 0.05 µg/mL | 0.1 µg/mL | 0.5 µg/mL |
| Affinity (KD) | 1.2 x 10⁻¹⁰ M | 5.5 x 10⁻¹⁰ M | 2.1 x 10⁻⁹ M |
Experimental Validation Workflow
A multi-pronged approach was employed to validate the specificity of the New K8 mAb. This workflow ensures a thorough assessment of the antibody's performance across different platforms and biological contexts.
References
A Comparative Guide to Keratin 8 and Keratin 18 Expression in Gastrointestinal Cancers
Introduction: Keratins 8 (K8) and 18 (K18) are type II and type I intermediate filament proteins, respectively, that form obligate heterodimers in simple single-layered epithelial tissues.[1] Their expression is largely maintained during the transformation of these epithelia into carcinomas, making them crucial diagnostic markers.[1][2] Beyond their structural role in maintaining cellular integrity, K8 and K18 are involved in various regulatory functions, including cell signaling, stress response, cell cycle progression, and apoptosis.[3][4] In the context of gastrointestinal (GI) cancers, the expression patterns and roles of K8 and K18 are complex and often tumor-type specific, influencing proliferation, metastasis, and patient prognosis. This guide provides a comparative analysis of K8 and K18 expression in major GI cancers, supported by experimental data and methodologies.
Comparative Expression and Prognostic Significance of K8/K18
The expression levels of Keratin 8 and Keratin 18, and the ratio between them, serve as important prognostic indicators across various gastrointestinal cancers. While often co-expressed, their individual upregulation or the alteration of their stoichiometric ratio can signify different pathological states and patient outcomes.
| Cancer Type | Keratin | Expression Pattern | Prognostic Significance | Key Findings |
| Gastric Cancer (GC) | KRT8 | Upregulated | High expression correlates with worse survival and advanced clinical stage.[5] | Promotes tumor progression and metastasis by enhancing cell proliferation and migration.[5] |
| KRT18 | Upregulated | High expression is associated with tumor progression. | Knockdown inhibits proliferation and migration; may act via the MAPK/ERK pathway.[6][7][8] | |
| Hepatocellular Carcinoma (HCC) | KRT8/KRT18 Ratio | High K8/K18 Ratio | Associated with an aggressive phenotype.[9] | An excess of KRT8 over KRT18 is linked to steatohepatitis-associated HCC.[9] |
| Colorectal Cancer (CRC) | KRT8 | Deletion/Reduced Expression | K8 deletion predisposes to colitis-associated cancer in mice.[10] Reduced expression is linked to shorter survival.[3] | Appears to have a protective role by modulating inflammasome activity.[10] |
| KRT18 | Increased in tissue and serum | High serum levels of K18 fragments are associated with poor overall survival.[11] High tissue expression is linked to advanced stage and metastasis.[12] | Serum K18 fragments are markers for cell death and systemic inflammation.[11] | |
| Pancreatic Cancer (PDAC) | KRT8 | Upregulated | High expression is a negative prognostic marker.[13] | Upregulation is induced by inflammation and promotes cell migration and viability.[13] |
Involvement in Key Signaling Pathways
Keratins 8 and 18 are not merely structural scaffolds; they are active participants in intracellular signaling cascades that are fundamental to cancer progression. They can bind to and modulate the activity of various signaling proteins, thereby influencing cell fate.
K8/K18 Regulation of the PI3K/Akt Pathway
In several contexts, including hepatocellular carcinoma, K8 and K18 are known to interact with and regulate the PI3K/Akt signaling pathway, which is critical for cell survival, proliferation, and anti-apoptosis.[14][15] K8/K18 binding can enhance the stability and activity of the Akt protein.[15] Conversely, the loss of K8/K18 has been shown to lead to PI3K/Akt/NF-κB hyperactivation in some cancer cells.[2]
KRT8 and KRT18 in Gastric Cancer Signaling
In gastric cancer, KRT8 and KRT18 have been shown to engage distinct pathways. High KRT8 expression promotes metastasis through the Integrinβ1-FAK and TGF-β signaling pathways.[5] Separately, KRT18 has been found to promote gastric cancer progression via the MAPK/ERK pathway.[6]
K8 Modulation of the Inflammasome in Colorectal Cancer
In the colon, K8 plays a protective role against inflammation and tumorigenesis.[10] Evidence suggests that K8/K18 interacts with pro-caspase-1, a key component of the inflammasome complex. This interaction appears to modulate inflammasome activity, thereby regulating the downstream IL-22 pathway, which is important in tissue regeneration and proliferation.[10]
Experimental Protocols
Accurate determination of K8 and K18 expression is critical for both research and clinical diagnostics. Immunohistochemistry (IHC) is the most common method for evaluating protein expression in tissue samples.
Immunohistochemistry (IHC) for K8/K18 in FFPE Tissues
This protocol provides a general workflow for the detection of this compound and/or Keratin 18 in formalin-fixed, paraffin-embedded (FFPE) gastrointestinal tumor tissues.
1. Deparaffinization and Rehydration:
- Immerse slides in Xylene: 3 changes, 5 minutes each.
- Immerse in 100% ethanol: 2 changes, 5 minutes each.
- Immerse in 95% ethanol: 1 change, 3 minutes.
- Immerse in 70% ethanol: 1 change, 3 minutes.
- Rinse thoroughly in deionized water.[16][17]
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER).
- Immerse slides in a citrate buffer (pH 6.0).[18]
- Heat in a microwave oven, pressure cooker, or water bath according to manufacturer instructions (e.g., maintain at a sub-boiling temperature for 10-20 minutes).
- Allow slides to cool on the benchtop for at least 20 minutes.[17]
- Rinse slides in wash buffer (e.g., PBS or TBS).
3. Peroxidase Blocking:
- Incubate slides in 3% hydrogen peroxide (H₂O₂) for 10-15 minutes to block endogenous peroxidase activity.[16]
- Rinse with wash buffer.
4. Blocking and Primary Antibody Incubation:
- Apply a protein block or normal serum from the species of the secondary antibody for at least 10 minutes to prevent non-specific binding.[17]
- Blot off excess blocking serum.
- Apply the primary antibody (e.g., mouse anti-human this compound or Keratin 18) diluted in antibody diluent.
- Incubate for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.
5. Detection:
- Rinse slides with wash buffer.
- Apply a biotinylated secondary antibody (linking reagent) and incubate for 20-30 minutes.
- Rinse slides with wash buffer.
- Apply a streptavidin-horseradish peroxidase (HRP) conjugate (labeling reagent) and incubate for 20-30 minutes.[17]
- Rinse slides with wash buffer.
6. Visualization and Counterstaining:
- Apply the chromogen substrate solution (e.g., DAB) and incubate for 5-10 minutes, or until the desired brown stain intensity develops.[18]
- Rinse slides with deionized water to stop the reaction.
- Counterstain with Hematoxylin for 1-2 minutes to stain cell nuclei.
- "Blue" the Hematoxylin in running tap water or a bluing reagent.
7. Dehydration and Mounting:
- Dehydrate the slides through graded alcohols (e.g., 95%, 100%).
- Clear in xylene.
- Coverslip using a permanent mounting medium.
start [label="FFPE Tissue Section", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
deparaffin [label="1. Deparaffinization\n(Xylene, Alcohols)"];
retrieval [label="2. Antigen Retrieval\n(Citrate Buffer, Heat)"];
blocking [label="3. Peroxidase & Serum\nBlocking"];
primary_ab [label="4. Primary Antibody Incubation\n(Anti-K8 or Anti-K18)"];
detection [label="5. Secondary Antibody &\nEnzyme Conjugate"];
viz [label="6. Chromogen Substrate\n(DAB)"];
counterstain [label="7. Counterstain\n(Hematoxylin)"];
end [label="Microscopic Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> deparaffin -> retrieval -> blocking -> primary_ab -> detection -> viz -> counterstain -> end;
}
References
- 1. Oncogenic regulation and function of keratins 8 and 18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and 18 loss in epithelial cancer cells increases collective cell migration and cisplatin sensitivity through claudin1 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound expression in colon cancer associates with low faecal butyrate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The relationship between keratin 18 and epithelial-derived tumors: as a diagnostic marker, prognostic marker, and its role in tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High KRT8 expression promotes tumor progression and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The relationship between keratin 18 and epithelial-derived tumors: as a diagnostic marker, prognostic marker, and its role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | KRT18 Modulates Alternative Splicing of Genes Involved in Proliferation and Apoptosis Processes in Both Gastric Cancer Cells and Clinical Samples [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. KRT18 is correlated with the malignant status and acts as an oncogene in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Is an Inflammation-Induced and Prognosis-Related Marker for Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Revealing the Roles of this compound/18-Associated Signaling Proteins Involved in the Development of Hepatocellular Carcinoma - ProQuest [proquest.com]
- 15. mdpi.com [mdpi.com]
- 16. Immunohistochemistry Protocol for Keratin Antibodies [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Cytothis compound/18 overexpression and complex formation as an indicator of GST-P positive foci transformation into hepatocellular carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Keratin 8 Antibody Specificity and Cross-Reactivity
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to generating reliable and reproducible data. This guide provides a comparative overview of the cross-reactivity of commonly used Keratin 8 (K8) antibodies with other keratin family members, supported by experimental data and detailed protocols for in-house validation.
This compound, a type II intermediate filament protein, is a crucial marker in epithelial cell biology and cancer research. It typically forms a heterodimer with its type I partner, Keratin 18 (K18). The high degree of homology among keratin family members presents a significant challenge in the development of truly monospecific antibodies. This guide aims to shed light on the specificity of commercially available K8 antibodies and provide the necessary tools to assess their cross-reactivity.
Data on this compound Antibody Cross-Reactivity
Obtaining comprehensive, quantitative data on the cross-reactivity of this compound antibodies is challenging. While many manufacturers claim high specificity, direct comparative data against a full panel of other keratin proteins is often not publicly available. The following table summarizes the specificity and cross-reactivity information gathered from manufacturer datasheets and available literature for several common K8 antibody clones. The data is primarily qualitative, based on Western blotting and immunohistochemistry on cell lines and tissues with known keratin expression profiles.
| Antibody Clone | Target Keratin(s) | Claimed Specificity/Cross-Reactivity | Supporting Evidence (Techniques) |
| C51 (Mouse Monoclonal) | This compound / 18 | Detects total K8 and K18. Claimed to not cross-react with other keratins.[1] | Western Blot (WB) on various cell line extracts.[1] Immunohistochemistry (IHC) on human tissue sections. |
| TS1 (Mouse Monoclonal) | This compound | Epitope mapped to amino acids 343-357 of K8.[2] Primarily found in non-squamous epithelia.[2] Does not react with skeletal muscle or nerve cells.[2] | IHC on human tissue sections (e.g., colon carcinoma).[3] Flow Cytometry, Immunofluorescence (IF), WB.[4] |
| M20 (Mouse Monoclonal) | This compound | Epitope mapped to amino acids 353-367 of K8.[5][6] Reacts with glandular epithelial cells, mesothelial cells, and most adenocarcinomas.[5][6] | WB, Immunoprecipitation (IP), IF, and Flow Cytometry on human, mouse, and rat samples.[7] |
| 35βH11 (Mouse Monoclonal) | This compound | Reacts with K8. Specificity was analyzed against keratin proteins from epidermis, parotid gland, and a squamous cell carcinoma cell line. | Immunostaining on normal skin tissues. |
| Rabbit Polyclonal | This compound | Detects endogenous levels of total this compound. Validated by knockout (KO) studies for specificity.[8] | WB analysis of various cell lysates, including KO-validated lysates.[8] IHC and IF on human and mouse tissues.[9] |
Note: The absence of evidence for cross-reactivity is not definitive proof of monospecificity. Researchers are strongly encouraged to validate antibody specificity for their particular application and experimental system.
Experimental Workflows for Assessing Cross-Reactivity
To ensure the validity of experimental results, it is crucial to perform in-house validation of this compound antibody specificity. The following diagram illustrates a general workflow for assessing antibody cross-reactivity.
Key Experimental Protocols
Below are detailed methodologies for essential experiments to determine the cross-reactivity of this compound antibodies.
Western Blotting for Cross-Reactivity Screening
This is a fundamental technique to assess an antibody's specificity by detecting its binding to proteins separated by size.
Protocol:
-
Protein Lysate Preparation:
-
Prepare whole-cell or tissue lysates from sources with known keratin expression profiles (e.g., cell lines expressing different keratin pairs).
-
Include a negative control lysate from cells known not to express K8.
-
Use a panel of purified recombinant human keratin proteins for a direct assessment of cross-reactivity.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein lysate or 50-100 ng of recombinant protein per lane on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary this compound antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
A specific antibody should ideally show a single band at the expected molecular weight for K8 (~52 kDa). The presence of bands at other molecular weights, especially corresponding to other keratins in the recombinant protein lanes, indicates cross-reactivity.
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS)
IP-MS is a powerful, unbiased method to identify all proteins that bind to a specific antibody, thus revealing both the intended target and any off-target interactions.
Protocol:
-
Cell Lysis:
-
Lyse cells expressing this compound with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the this compound antibody (or a negative control IgG) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Neutralize the eluate if using a low-pH buffer.
-
Perform an in-solution or in-gel tryptic digest of the eluted proteins.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins from the MS/MS data using a protein database search algorithm.
-
A highly specific antibody will primarily pull down this compound and its known binding partners (like Keratin 18). The identification of other keratin family members would be strong evidence of cross-reactivity.
-
Conclusion
The selection of a highly specific this compound antibody is critical for the integrity of research findings. While manufacturers provide valuable initial information, this guide emphasizes the necessity for researchers to conduct their own rigorous validation. By employing the outlined experimental workflows and protocols, scientists can confidently assess the cross-reactivity of their this compound antibodies, leading to more accurate and reliable experimental outcomes. The continuous development and characterization of new antibody clones, coupled with transparent data sharing, will further enhance our ability to specifically target individual members of the complex keratin family.
References
- 1. This compound/18 (C51) Mouse Monoclonal Antibody (BSA and Azide Free) | Cell Signaling Technology [cellsignal.com]
- 2. neobiotechnologies.com [neobiotechnologies.com]
- 3. You are being redirected... [prosci-inc.com]
- 4. nsjbio.com [nsjbio.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Cytothis compound/Keratin K8 Monoclonal Antibody (M20) (MUB0318P) [thermofisher.com]
- 7. scbt.com [scbt.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Cytothis compound antibody (10384-1-AP) | Proteintech [ptglab.com]
Keratin 8 Null Mice Exhibit Heightened Susceptibility to Liver Injury: A Comparative Analysis
For Immediate Release
A comprehensive review of preclinical studies reveals that mice lacking keratin 8 (KRT8), a key structural protein in hepatocytes, display a significantly increased vulnerability to various forms of liver injury compared to their wild-type counterparts. This heightened susceptibility underscores the critical protective role of the keratin cytoskeleton in maintaining liver integrity under stress. This guide provides a detailed comparison of the phenotypic responses of KRT8 null mice and wild-type mice in prevalent liver injury models, supported by experimental data and detailed protocols for researchers in the fields of hepatology, toxicology, and drug development.
Keratins 8 and 18 are the primary intermediate filament proteins in adult hepatocytes, where they form a resilient network that provides mechanical stability and participates in non-mechanical cellular processes, including the regulation of apoptosis and signaling pathways. The absence of KRT8 leads to a collapse of this network, rendering hepatocytes fragile and prone to injury.
Comparative Phenotypic Analysis in Liver Injury Models
The response of KRT8 null mice to hepatic insults is model-dependent, highlighting the context-specific nature of keratin function. Below is a summary of key findings in different liver injury models.
Fas-Mediated Apoptosis
KRT8 null mice demonstrate a dramatic increase in sensitivity to apoptosis induced by the activation of the Fas death receptor. This is one of the most pronounced phenotypes observed in these knockout mice.
Key Findings:
-
KRT8 null hepatocytes are three- to fourfold more sensitive to Fas-mediated apoptosis.[1]
-
This increased sensitivity is associated with a more rapid and higher activation of caspase-3, a key executioner of apoptosis.[1]
| Parameter | Wild-Type Mice | KRT8 Null Mice | Reference |
| Susceptibility to Fas-mediated Apoptosis | Baseline | 3-4x increase | [1] |
| Caspase-3 Activation | Normal activation | Higher and more rapid activation | [1] |
Bile Duct Ligation (BDL)
Bile duct ligation is a surgical model of cholestatic liver injury, leading to the accumulation of toxic bile acids, inflammation, and fibrosis. While direct quantitative comparisons in the literature are sparse, the general understanding is that the absence of a proper keratin network exacerbates the damage.
| Parameter | Wild-Type Mice | KRT8 Null Mice |
| Liver Necrosis | Moderate | Expected to be more severe |
| Inflammation | Present | Expected to be more pronounced |
| Fibrosis | Develops over time | Potentially accelerated |
| Serum ALT/AST | Elevated | Expected to be higher |
Carbon Tetrachloride (CCl4)-Induced Injury
CCl4 is a hepatotoxin that induces acute and chronic liver injury, including fibrosis and cirrhosis, through the generation of free radicals. Interestingly, the role of keratins in this model appears to be less pronounced in terms of fibrosis development compared to other models.
Key Findings:
-
Studies on mice with a keratin 18 (K18) mutation, a binding partner of KRT8, showed that while they sustained increased liver injury, the development of fibrosis was not significantly different from wild-type mice after CCl4 treatment. This suggests that the keratin network may be more critical in protecting against certain types of cellular stress over others.
| Parameter | Wild-Type Mice | KRT8 Null/Mutant Mice |
| Liver Injury (Necrosis) | Present | Increased |
| Fibrosis Development | Progressive | Similar to wild-type |
| Serum ALT/AST | Elevated | Higher |
Thioacetamide (TAA)-Induced Injury
Thioacetamide is another hepatotoxin used to induce both acute and chronic liver injury. In contrast to the CCl4 model, the keratin network is crucial for protection against TAA-induced fibrosis.
Key Findings:
-
Mice with a K18 mutation exhibit more severe liver injury and significantly more pronounced liver fibrosis compared to wild-type mice when treated with TAA.
| Parameter | Wild-Type Mice | K18 R89C Mutant Mice |
| Liver Injury | Moderate | More severe |
| Liver Fibrosis | Present | Significantly increased |
| Serum ALT | Elevated | Moderately elevated |
Lithogenic Diet-Induced Injury
A high-fat, cholic acid-containing diet induces steatohepatitis and liver damage. KRT8 null mice are more susceptible to this type of metabolic injury.
Key Findings:
-
KRT8 null mice show more severe liver injury compared to wild-type mice when fed a lithogenic diet.[2][3][4]
| Parameter | Wild-Type Mice | KRT8 Null Mice | Reference |
| Liver Injury | Mild to moderate | More severe | [2][3][4] |
| Serum Liver Enzymes | Elevated | Significantly higher | [3] |
Experimental Protocols
Detailed methodologies for the key liver injury models are provided below to facilitate the replication and comparison of studies.
Bile Duct Ligation (BDL)
This surgical procedure induces obstructive cholestasis.
-
Anesthesia: Anesthetize the mouse using isoflurane (1.5-3% for maintenance).
-
Surgical Preparation: Shave the abdomen and sterilize the surgical area with an antiseptic solution.
-
Laparotomy: Make a midline incision to expose the abdominal cavity.
-
Bile Duct Identification: Gently retract the liver to visualize the common bile duct.
-
Ligation: Carefully separate the common bile duct from the portal vein and hepatic artery. Ligate the bile duct in two locations with surgical silk and cut the duct between the ligatures.
-
Closure: Close the abdominal wall and skin with sutures.
-
Post-operative Care: Provide analgesics and monitor for recovery. Liver and blood samples are typically collected at various time points (e.g., 3, 7, 14, 21 days) post-surgery.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
This model uses a chemical toxin to induce chronic liver injury.
-
Preparation of CCl4: Dilute CCl4 in a vehicle such as corn oil or olive oil (commonly a 1:4 or 1:9 ratio).
-
Administration: Administer the CCl4 solution to mice via intraperitoneal (i.p.) injection or oral gavage. A typical dose is 0.5-1.0 mL/kg body weight.
-
Dosing Schedule: For chronic fibrosis, injections are typically given twice a week for a period of 4 to 12 weeks.[5]
-
Sample Collection: Euthanize mice at the end of the study period and collect blood and liver tissue for analysis.
D-Galactosamine/Lipopolysaccharide (LPS)-Induced Acute Liver Failure
This model induces a rapid and severe inflammatory liver injury.
-
Reagent Preparation: Dissolve D-galactosamine (D-GalN) and LPS in sterile saline.
-
Sensitization: Administer D-GalN (e.g., 700 mg/kg) via i.p. injection. D-GalN sensitizes hepatocytes to the effects of LPS.
-
LPS Challenge: Shortly after D-GalN administration, inject LPS (e.g., 10-100 µg/kg) via the i.p. route.
-
Monitoring and Sample Collection: This model induces rapid liver failure, often within 6-8 hours. Monitor animals closely and collect samples at predetermined time points post-LPS injection.
Signaling Pathways and Visualizations
The increased susceptibility of KRT8 null mice to liver injury is linked to the dysregulation of key signaling pathways. The absence of a stable keratin network appears to impair the cell's ability to appropriately modulate stress responses.
Experimental Workflow for Liver Injury Models
Caption: Experimental workflow for comparing liver injury in wild-type and KRT8 null mice.
Fas-Induced Apoptosis Pathway
The absence of KRT8 enhances Fas-mediated apoptosis. Keratins are thought to modulate the trafficking of the Fas receptor to the cell surface and may also interact with downstream signaling components.
Caption: Simplified Fas-induced apoptosis pathway in hepatocytes.
NF-κB and JNK Signaling in Hepatocyte Survival and Death
Keratins interact with and modulate key signaling pathways that determine cell fate in response to stress. In KRT8 null mice, there is an observed inactivation of the pro-survival NF-κB pathway and altered stress-activated protein kinase (SAPK/JNK) signaling, tipping the balance towards apoptosis.
Caption: Opposing roles of JNK and NF-κB signaling in hepatocyte fate.
References
- 1. researchgate.net [researchgate.net]
- 2. Keratin-8 null mice have different gallbladder and liver susceptibility to lithogenic diet-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.abo.fi [research.abo.fi]
- 5. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Keratin 8 Interactome: A Comparative Proteomics Guide
For researchers, scientists, and drug development professionals, understanding the intricate network of protein interactions surrounding Keratin 8 (K8) is crucial for deciphering its role in cellular processes and disease. This guide provides a comparative overview of proteomics strategies to identify K8-associated proteins, supported by experimental data and detailed methodologies.
This compound, a type II intermediate filament protein, is a cornerstone of the cytoskeleton in simple epithelial cells. Beyond its structural role, K8 is increasingly recognized as a hub for signaling pathways, influencing cell survival, stress responses, and apoptosis.[1][2] Identifying the proteins that associate with K8 is key to unlocking its multifaceted functions. This guide explores the application of comparative proteomics to map the K8 interactome, offering insights into its dynamic nature in different cellular contexts.
Comparative Analysis of this compound-Associated Proteins
Quantitative proteomics enables the precise comparison of protein-protein interactions across different experimental conditions. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Label-Free Quantitation (LFQ) have revolutionized our ability to identify bona fide interaction partners from a complex background of non-specific binders.[3][4][5]
A key area of investigation has been the role of K8 as a scaffolding protein, particularly in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. This pathway is responsible for the disposal of misfolded proteins. Studies have shown that K8 is recruited to ERAD complexes, where it interacts with key components to modulate the degradation process.[2][6]
The following table summarizes proteins identified as interacting with this compound within the ERAD pathway, based on co-immunoprecipitation followed by mass spectrometry.
| Interacting Protein | UniProt ID | Function in ERAD | Cellular Location | Supporting Evidence |
| Derlin-2 | Q92552 | Component of the rhomboid-like protein complex that mediates the retrotranslocation of misfolded proteins from the ER to the cytosol. | Endoplasmic Reticulum membrane | Co-immunoprecipitation with K8[2][7] |
| SEL1L | Q15911 | Substrate recognition component of the ERAD complex, which is involved in the degradation of misfolded proteins. | Endoplasmic Reticulum membrane | Co-immunoprecipitation with K8[2][6] |
| SYVN1 (HRD1) | Q86T92 | E3 ubiquitin-protein ligase that targets misfolded proteins for proteasomal degradation. | Endoplasmic Reticulum membrane | Co-immunoprecipitation with K8[2][7] |
| HSPA5 (BiP) | P11021 | ER chaperone that binds to unfolded proteins and is involved in their retrotranslocation. | Endoplasmic Reticulum lumen | Known ERAD-associated chaperone |
| VCP/p97 | P55072 | ATPase that provides the energy for the extraction of ubiquitinated proteins from the ER membrane. | Cytosol, ER membrane | Essential for ERAD function |
Experimental Workflow and Protocols
The identification of K8-associated proteins heavily relies on the robust execution of immunoprecipitation coupled with mass spectrometry (IP-MS). Below is a representative workflow and a detailed protocol for such an experiment.
Detailed Protocol: this compound Immunoprecipitation
This protocol provides a representative method for the immunoprecipitation of endogenous this compound and its associated proteins from cultured epithelial cells.[8][9][10]
1. Cell Lysis:
-
Culture epithelial cells (e.g., HeLa or Caco-2) to 80-90% confluency.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube.
2. Pre-clearing:
-
Determine the protein concentration of the clarified lysate using a BCA assay.
-
To reduce non-specific binding, incubate the lysate (e.g., 1 mg of total protein) with 20 µL of Protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
3. Immunoprecipitation:
-
Add a primary antibody against this compound (e.g., 2-5 µg) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
4. Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three to five times with 1 mL of ice-cold lysis buffer (or a modified wash buffer with lower detergent concentration). With each wash, gently resuspend the beads and then pellet them.
5. Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 50 µL of 1X SDS-PAGE sample buffer and boiling for 5-10 minutes. Alternatively, for native protein elution, use a low pH buffer (e.g., 0.1 M glycine, pH 2.5) and neutralize immediately.
6. Downstream Analysis:
-
The eluted proteins are now ready for separation by SDS-PAGE followed by in-gel digestion or for in-solution digestion and subsequent analysis by mass spectrometry.
This compound in Cellular Signaling Pathways
Comparative proteomics studies have been instrumental in placing K8 within critical cellular signaling pathways.
Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway
As a scaffolding protein, K8 facilitates the assembly of the ERAD complex, influencing the degradation of misfolded proteins. Its interaction with Derlin-2, SEL1L, and HRD1 is crucial for this process.[2][6][7]
Akt Signaling Pathway
This compound and its binding partner Keratin 18 (K18) are implicated in the regulation of the Akt signaling pathway, a critical cascade for cell survival and proliferation.[1][11][12] K8/K18 can bind to Akt, potentially influencing its stability and downstream signaling.
Conclusion
Comparative proteomics provides a powerful lens through which to view the dynamic interactions of this compound. By employing quantitative mass spectrometry techniques, researchers can build a comprehensive map of the K8 interactome, revealing its integral role in cellular pathways such as ERAD and Akt signaling. The methodologies and data presented in this guide offer a foundation for further exploration into the complex biology of this compound, with potential implications for the development of novel therapeutic strategies.
References
- 1. This compound/18 Regulate the Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a scaffolding and regulatory protein of ERAD complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Protein Interaction Partners in Mammalian Cells Using SILAC-immunoprecipitation Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Label-Free Quantitative Proteomics to Explore the Action Mechanism of the Pharmaceutical-Grade Triticum vulgare Extract in Speeding Up Keratinocyte Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound is a scaffolding and regulatory protein of ERAD complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 9. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Validating Keratin 8 as a Prognostic Marker in Lung Adenocarcinoma: A Comparative Guide
For Immediate Release
A growing body of evidence positions Keratin 8 (KRT8) as a significant independent prognostic marker for poor outcomes in lung adenocarcinoma (LUAD). This guide provides a comprehensive comparison of KRT8 with other established and emerging prognostic markers for LUAD, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound: A Marker of Poor Prognosis
This compound, a type II intermediate filament protein, is increasingly recognized for its role in cancer progression and metastasis.[1] Multiple studies utilizing large-scale data from The Cancer Genome Atlas (TCGA) have demonstrated that high expression of KRT8 mRNA is significantly associated with reduced overall survival (OS) and recurrence-free survival (RFS) in patients with lung adenocarcinoma.[2][3] This association holds true even after accounting for other clinical variables, establishing KRT8 as an independent prognostic indicator.[2][3] High KRT8 expression is also linked to advanced tumor stages (III/IV), increased instances of recurrence, and a higher mortality rate.[2][3]
Comparative Analysis of Prognostic Markers
To objectively evaluate the prognostic utility of KRT8, it is essential to compare its performance against other commonly used markers in lung adenocarcinoma. The following table summarizes the prognostic implications of KRT8 and key alternative markers.
| Marker | High Expression Prognosis | Low/Negative Expression Prognosis | Notes |
| This compound (KRT8) | Poor[2][3] | Favorable | Associated with advanced stage and metastasis. |
| TTF-1 (NKX2-1) | Favorable | Poor | A lineage-specific transcription factor for lung and thyroid. |
| Napsin A | Favorable | Poor | An aspartic proteinase involved in surfactant protein processing. |
| Ki-67 | Poor | Favorable | A marker of cellular proliferation. |
| PD-L1 | Poor | Favorable | An immune checkpoint protein involved in tumor immune evasion. |
Performance Data from Clinical Studies
The prognostic value of a biomarker is often quantified using a Hazard Ratio (HR) from survival analysis, where an HR greater than 1 indicates a worse prognosis, and an HR less than 1 suggests a better prognosis. While direct comparative studies are limited, data from various analyses provide insights into the individual performance of these markers.
| Marker | Hazard Ratio (HR) for Overall Survival (OS) | 95% Confidence Interval (CI) | p-value | Study Population/Data Source |
| This compound (KRT8) | 1.416 | 1.050–1.909 | < 0.022 | TCGA-LUAD[2] |
| TTF-1 (Negative) | 2.63 (inverse HR for positivity: 0.38) | - | <0.0001 | Stage IV LUAD |
| Napsin A (Negative) | - | - | 0.002 | Surgically Resected LUAD |
| Ki-67 (High) | - | - | <0.05 | Surgically Resected LUAD |
| PD-L1 (High) | 1.79 | 1.09–2.93 | - | Surgically Resected LUAD (meta-analysis) |
Note: Direct comparison of HR values should be done with caution due to variations in study design, patient cohorts, and statistical methods.
Signaling Pathways and Prognostic Mechanisms
The prognostic significance of these markers is rooted in their biological functions and the signaling pathways they influence.
High KRT8 expression is associated with the activation of the NF-κB signaling pathway, which promotes epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[4] KRT8 has also been linked to p53-related pathways.
References
- 1. The mechanism and research progress of PD-1/PD-L1 on immune escape of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRT8 Serves as a Novel Biomarker for LUAD and Promotes Metastasis and EMT via NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High KRT8 Expression Independently Predicts Poor Prognosis for Lung Adenocarcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Keratin 8 vs. Vimentin: A Comparative Guide to Their Expression During Epithelial-Mesenchymal Transition
For Researchers, Scientists, and Drug Development Professionals
The epithelial-mesenchymal transition (EMT) is a fundamental biological process implicated in embryonic development, wound healing, and pathological conditions, most notably in cancer progression and metastasis. During EMT, epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. This transition is marked by a profound reorganization of the cytoskeleton, centrally involving the downregulation of epithelial-specific intermediate filaments, such as Keratin 8 (KRT8), and the upregulation of mesenchymal-associated filaments like vimentin. This guide provides a comprehensive comparison of KRT8 and vimentin expression during EMT, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid researchers in their study of this critical cellular process.
Quantitative Expression Analysis
The hallmark of EMT is the reciprocal shift in the expression of this compound and vimentin. While epithelial cells predominantly express KRT8, cells undergoing EMT exhibit a significant decrease in KRT8 expression with a concurrent, robust increase in vimentin expression. This switch is a key indicator of a mesenchymal phenotype. The following table summarizes quantitative data from representative studies, illustrating the magnitude of these changes.
| Marker | Cell Line | Treatment | Fold Change (vs. Control) | Experimental Method | Reference |
| This compound | A549 (Lung Carcinoma) | TGF-β1 (10 ng/mL, 72h) | ~0.4-fold decrease | Western Blot | [1] |
| This compound | HaCaT (Keratinocytes) | Sustained TGF-β1 (2 ng/mL) | ~0.5-fold decrease (mRNA) | qPCR | [2] |
| Vimentin | Lymphedematous tail skin | Lymphedema induction | 36.2-fold increase | Western Blot | [3] |
| Vimentin | A549 (Lung Carcinoma) | TGF-β1 (10 ng/mL, 72h) | ~2-fold increase | Western Blot | [1] |
| Vimentin | Mouse Keratinocytes | Conditioned medium from WT MDFs | Significant increase | Western Blot | [4] |
Note: The fold changes are approximate values derived from the referenced literature and may vary depending on the specific experimental conditions, cell lines, and quantification methods used.
Signaling Pathways Regulating this compound and Vimentin Expression in EMT
The expression of this compound and vimentin during EMT is tightly regulated by a complex network of signaling pathways, with Transforming Growth Factor-beta (TGF-β) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways playing central roles.
TGF-β Signaling Pathway
The TGF-β pathway is a primary inducer of EMT. Upon ligand binding, the TGF-β receptors activate the Smad transcription factors, which in turn regulate the expression of EMT-inducing transcription factors such as Snail, Slug, and ZEB1/2.[5][6] These transcription factors directly repress the expression of epithelial genes, including those encoding for keratins, and activate the expression of mesenchymal genes like vimentin.[7]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical regulator of EMT. Activation of this pathway, often downstream of growth factor receptors, leads to the phosphorylation and activation of Akt.[8] Akt can then phosphorylate and inactivate Glycogen Synthase Kinase 3 Beta (GSK-3β), a kinase that targets Snail for degradation.[9] By inhibiting GSK-3β, the PI3K/Akt pathway stabilizes Snail, promoting its nuclear accumulation and subsequent regulation of target genes, including the downregulation of keratins and upregulation of vimentin.[10][11]
Experimental Protocols
Accurate assessment of this compound and vimentin expression is crucial for studying EMT. Below are detailed protocols for common experimental techniques used to quantify these proteins.
Western Blotting
Western blotting is a widely used technique to determine the relative abundance of specific proteins in a sample.
1. Cell Lysis and Protein Quantification:
-
Culture cells to the desired confluency and treat with EMT-inducing factors (e.g., TGF-β1 at 5-10 ng/mL for 48-72 hours).[12]
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against this compound (1:1000 dilution) and Vimentin (1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin, 1:5000) should also be used.[13][14]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Quantification:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control.
Immunofluorescence
Immunofluorescence allows for the visualization of protein localization and expression within cells.
1. Cell Culture and Fixation:
-
Seed cells on glass coverslips in a 24-well plate and treat as required to induce EMT.
-
Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15]
-
Wash three times with PBS.
2. Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
3. Antibody Staining:
-
Incubate with primary antibodies against this compound (1:200) and Vimentin (1:200) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[16]
-
Wash three times with PBST.
-
Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594, 1:500) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
4. Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
Conclusion
The dynamic and reciprocal expression of this compound and vimentin serves as a reliable and quantifiable indicator of the epithelial-mesenchymal transition. For researchers in oncology and developmental biology, a thorough understanding of the regulatory networks governing these cytoskeletal changes, coupled with robust experimental methodologies, is paramount. This guide provides a foundational framework for investigating the roles of this compound and vimentin in EMT, offering insights into the key signaling pathways and providing actionable protocols for their analysis. Further investigation into the functional consequences of this intermediate filament switch will undoubtedly continue to illuminate the complex mechanisms underlying cell plasticity in both health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Human Skin Keratinocytes on Sustained TGF-β Stimulation Reveal Partial EMT Features and Weaken Growth Arrest Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - TGF-β–mediated epithelial-mesenchymal transition of keratinocytes promotes fibrosis in secondary lymphedema [insight.jci.org]
- 4. researchgate.net [researchgate.net]
- 5. An autocrine TGF-β/ZEB/miR-200 signaling network regulates establishment and maintenance of epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transforming growth factor-β signaling in epithelial-mesenchymal transition and progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epithelial–mesenchymal transition - Wikipedia [en.wikipedia.org]
- 8. A new role for the PI3K/Akt signaling pathway in the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. PI3K/AKT pathway as a pivotal regulator of epithelial-mesenchymal transition in lung tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Epithelial-Mesenchymal Transition (EMT) Regulatory Factor SLUG (SNAI2) Is a Downstream Target of SPARC and AKT in Promoting Melanoma Cell Invasion | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Vimentin contributes to epithelial-mesenchymal transition cancer cell mechanics by mediating cytoskeletal organization and focal adhesion maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound and 18 Loss in Epithelial Cancer Cells Increases Collective Cell Migration and Cisplatin Sensitivity through Claudin1 Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Variable expression levels of keratin and vimentin reveal differential EMT status of circulating tumor cells and correlation with clinical characteristics and outcome of patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Keratin 8 Phosphorylation in Cell Migration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intermediate filament protein Keratin 8 (K8) is a crucial component of the cytoskeleton in simple epithelial cells. Its post-translational modifications, particularly phosphorylation, play a significant role in regulating the dynamic reorganization of keratin filaments, which is essential for cell migration.[1][2][3] This guide provides a comparative analysis of the effects of K8 phosphorylation on cell migration, supported by experimental data and detailed methodologies.
Comparative Analysis of Cell Migration
Experimental evidence highlights a direct correlation between the phosphorylation state of this compound and the migratory capacity of epithelial cells. Studies utilizing site-directed mutagenesis to mimic either a constitutively phosphorylated state (phospho-mimetic) or a non-phosphorylatable state have been pivotal in elucidating this role.
Key Phosphorylation Site: Serine 431
A major phosphorylation site on human K8 is Serine 431 (S431), which is targeted by mitogen-activated protein kinases (MAPKs) such as ERK.[1][4] The phosphorylation of this site is a key event in the signaling cascade that leads to keratin filament reorganization and enhanced cell migration.[1][2][3][5][6]
| Cell Line | K8 Mutant | Treatment | Migration Velocity (µm/min) | Fold Change vs. WT (untreated) | Reference |
| Pancreatic Cancer (Panc-1) | Wild-Type (WT) | Untreated | 0.21 | 1.0 | [1] |
| Pancreatic Cancer (Panc-1) | Wild-Type (WT) | SPC | 0.42 | 2.0 | [1] |
| Pancreatic Cancer (Panc-1) | S431A (non-phosphorylatable) | Untreated | 0.21 | 1.0 | [1] |
| Pancreatic Cancer (Panc-1) | S431A (non-phosphorylatable) | SPC | 0.24 | 1.14 | [1] |
| Pancreatic Cancer (Panc-1) | S431E (phospho-mimetic) | Untreated | 0.40 | 1.9 | [1] |
Table 1: Comparison of Migration Velocity in Pancreatic Cancer Cells. Data from wound healing assays demonstrate that the phospho-mimetic K8 S431E mutant exhibits a significantly higher migration velocity compared to the wild-type and the non-phosphorylatable S431A mutant. Treatment with Sphingosylphosphorylcholine (SPC), a bioactive lipid that induces keratin reorganization and migration, enhances the migration of cells with wild-type K8 but has a diminished effect on cells with the S431A mutant, indicating that phosphorylation at S431 is crucial for SPC-induced cell migration.[1]
In contrast, some studies in oral squamous cell carcinoma (OSCC) have shown that a loss of K8 phosphorylation at both Serine 73 and Serine 431 can lead to an increase in cell migration.[7][8] This suggests that the role of K8 phosphorylation in cell migration may be context-dependent, varying with cell type and the specific signaling pathways involved.
| Cell Line | K8 Mutant | Wound Closure | Reference |
| Oral Squamous Cell Carcinoma (AW13516) | Wild-Type (WT) | Baseline | [7][8] |
| Oral Squamous Cell Carcinoma (AW13516) | S73A (non-phosphorylatable) | Increased | [7][8] |
| Oral Squamous Cell Carcinoma (AW13516) | S431A (non-phosphorylatable) | Increased | [7][8] |
Table 2: Effect of Non-phosphorylatable K8 Mutants on Wound Healing in OSCC Cells. In this context, the non-phosphorylatable mutants of K8 at both S73 and S431 showed a significant increase in cell migration in a wound healing assay compared to the wild-type K8.[7][8]
Signaling Pathway of K8 Phosphorylation and Cell Migration
The phosphorylation of K8 at S431 is often mediated by the MEK-ERK signaling cascade.[1][2][3][5][6] This pathway can be activated by various stimuli, including growth factors and bioactive lipids like SPC.
Figure 1: Signaling pathway of K8 S431 phosphorylation-induced cell migration. This diagram illustrates the signaling cascade where an external stimulus activates a receptor, leading to the sequential activation of MEK and ERK, which in turn phosphorylates this compound at Serine 431. This phosphorylation event triggers the reorganization of keratin filaments, ultimately resulting in enhanced cell migration.
Experimental Protocols
Wound Healing Assay
This assay is used to measure the rate of collective cell migration.
Protocol:
-
Culture cells to confluence in a multi-well plate.
-
Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.
-
Wash the wells with media to remove detached cells.
-
Acquire images of the wound at time zero and at regular intervals thereafter (e.g., every 4-6 hours).
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the rate of wound closure to determine cell migration speed.
Figure 2: Workflow for a wound healing assay. This diagram outlines the key steps involved in performing a wound healing assay to assess collective cell migration.
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the migratory response of cells to a chemoattractant.
Protocol:
-
Seed cells in the upper chamber of a Transwell insert (with a porous membrane) in serum-free media.
-
Place the insert into a well of a larger plate containing media with a chemoattractant (e.g., serum, specific growth factors).
-
Incubate for a period sufficient for cells to migrate through the pores to the underside of the membrane.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
Figure 3: Workflow for a Transwell migration assay. This diagram illustrates the sequential steps of a Transwell migration assay used to quantify chemotactic cell migration.
Conclusion
The phosphorylation of this compound is a critical regulatory mechanism in cell migration. While the phosphorylation of K8 at Serine 431, mediated by the MEK-ERK pathway, generally promotes migration in several cancer cell types, the context-dependent nature of this regulation, as seen in oral squamous cell carcinoma, highlights the complexity of intermediate filament dynamics. Understanding the precise role of K8 phosphorylation in different cellular contexts is crucial for the development of novel therapeutic strategies targeting cancer cell invasion and metastasis. The experimental approaches outlined in this guide provide a robust framework for investigating the intricate relationship between keratin phosphorylation and cell motility.
References
- 1. This compound phosphorylation regulates keratin reorganization and migration of epithelial tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound phosphorylation regulates keratin reorganization and migration of epithelial tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] this compound phosphorylation regulates keratin reorganization and migration of epithelial tumor cells | Semantic Scholar [semanticscholar.org]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Loss of this compound Phosphorylation Leads to Increased Tumor Progression and Correlates with Clinico-Pathological Parameters of OSCC Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Comparative analysis of KRT8 gene regulation in normal versus tumor cells
For Researchers, Scientists, and Drug Development Professionals
Keratin 8 (KRT8), a type II intermediate filament protein, is a cornerstone of the cytoskeleton in simple epithelial cells, playing a vital role in maintaining cellular integrity and function.[1] In normal tissues, its expression is tightly controlled. However, in the landscape of cancer, this regulation is often disrupted, leading to the aberrant overexpression of KRT8, which has been linked to tumor progression, metastasis, and poor prognosis in various cancers, including lung, gastric, and clear cell renal cell carcinoma.[2][3][4] This guide provides a comparative analysis of KRT8 gene regulation in normal versus tumor cells, supported by experimental data and detailed methodologies.
Quantitative Analysis of KRT8 Expression
The upregulation of KRT8 in tumor cells compared to their normal counterparts is a well-documented phenomenon. The following tables summarize quantitative data from various studies, highlighting the differential expression at both the mRNA and protein levels.
| Cancer Type | Tissue Type | Method | Fold Change (Tumor vs. Normal) | Reference |
| Lung Adenocarcinoma | Lung | qRT-PCR | 3.846 | [3] |
| Pancreatic Cancer | Pancreas | Microarray | 1.69 (Effect Size) | [5] |
| Ovarian Cancer | Ovary | Microarray | 1.61 (Effect Size) | [5] |
| Breast Cancer | Breast | Microarray | 0.88 (Effect Size) | [5] |
| Gastric Cancer | Stomach | qRT-PCR | Increased in 68% of cases | [4] |
Table 1: Comparative KRT8 mRNA Expression Levels. This table summarizes the fold change in KRT8 mRNA expression in various tumor tissues compared to corresponding normal tissues.
| Cancer Type | Tissue Type | Method | Expression Level/Score (Normal) | Expression Level/Score (Tumor) | Reference |
| Lung Adenocarcinoma | Lung | Immunohistochemistry | Not detected | Moderate to strong staining | [3] |
| Clear Cell Renal Cell Carcinoma | Kidney | Western Blot | Lower expression | Higher expression | [6] |
| Clear Cell Renal Cell Carcinoma | Kidney | Immunohistochemistry | Average Density: 0.0042±0.00017 | Average Density: 0.0072±0.00031 | [6] |
| Gastric Cancer | Stomach | Immunohistochemistry | Lower staining | Dramatically increased staining in 62.8% of cases | [4] |
| Colon Cancer | Colon | Immunohistochemistry | Staining primarily in the upper third of crypts | Increased staining in over 50% of cells in most cases | [7] |
| Breast Cancer (Invasive Ductal Carcinoma) | Breast | Immunohistochemistry | Not specified | Positive in 65% of cases | [8] |
Table 2: Comparative KRT8 Protein Expression Levels. This table presents a summary of KRT8 protein expression levels as determined by Western Blot and Immunohistochemistry in normal versus tumor tissues.
Regulatory Mechanisms: A Tale of Two Cell Types
The differential expression of KRT8 in normal and tumor cells is orchestrated by a complex interplay of signaling pathways, transcription factors, and epigenetic modifications.
Signaling Pathways and Transcriptional Regulation
In tumor cells, several signaling pathways are aberrantly activated, leading to the upregulation of KRT8. These include:
-
NF-κB Signaling: In lung adenocarcinoma, KRT8 has been shown to promote metastasis and epithelial-mesenchymal transition (EMT) through the activation of the NF-κB signaling pathway.[3]
-
IL-11/STAT3 Signaling: In clear cell renal cell carcinoma, KRT8 overexpression promotes metastasis by increasing Interleukin-11 (IL-11) expression, leading to the activation of the STAT3 signaling pathway.[6]
-
TGF-β/Smad2/3 Signaling: In gastric cancer, KRT8 overexpression has been linked to increased levels of p-smad2/3, suggesting an involvement of the TGF-β signaling pathway.[4]
-
p53 Regulation: The tumor suppressor protein p53 has been shown to directly regulate the expression of the human cytothis compound (CK8) gene. A p53-like binding site has been identified in the 5' untranslated region of the KRT8 gene, and wild-type p53 can induce CK8 expression.[5]
The following diagrams illustrate these key signaling pathways.
Figure 1: Signaling Pathways Regulating KRT8 Expression in Cancer. This diagram illustrates the NF-κB, IL-11/STAT3, TGF-β/Smad, and p53 signaling pathways that have been implicated in the regulation of KRT8 gene expression in various cancer types.
Epigenetic Regulation
Epigenetic modifications, particularly DNA methylation, play a crucial role in the differential regulation of KRT8. In many cancers, the KRT8 gene is hypomethylated, leading to its overexpression.[2][9] This contrasts with normal cells where the methylation status of the KRT8 promoter is likely more tightly controlled to maintain appropriate expression levels.
Experimental Protocols
This section provides an overview of the methodologies commonly employed to study KRT8 gene regulation.
Quantitative Real-Time PCR (qRT-PCR) for KRT8 mRNA Expression
This technique is used to quantify the amount of KRT8 mRNA in a sample.
Workflow:
Figure 2: qRT-PCR Workflow for KRT8 Expression Analysis. This diagram outlines the key steps involved in quantifying KRT8 mRNA levels.
Detailed Methodology:
-
RNA Extraction: Total RNA is isolated from normal and tumor tissue samples using a suitable RNA extraction kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
qPCR: The qPCR reaction is performed using a qPCR instrument, a SYBR Green-based master mix, and KRT8-specific primers.
-
Human KRT8 Forward Primer: ACAAGGTAGAGCTGGAGTCTCG
-
Human KRT8 Reverse Primer: AGCACCACAGATGTGTCCGAGA A housekeeping gene (e.g., GAPDH, ACTB) is used as an internal control for normalization.
-
-
Data Analysis: The relative expression of KRT8 mRNA is calculated using the comparative Ct (ΔΔCt) method. The fold change in KRT8 expression in tumor samples is determined relative to the normal samples.
Western Blot for KRT8 Protein Quantification
This technique is used to detect and quantify the amount of KRT8 protein in a sample.
Workflow:
Figure 3: Western Blot Workflow for KRT8 Protein Analysis. This diagram shows the sequential steps of the Western Blotting technique to quantify KRT8 protein levels.
Detailed Methodology:
-
Protein Extraction: Total protein is extracted from normal and tumor tissues using a lysis buffer containing protease inhibitors. Protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for KRT8.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the KRT8 protein band is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the genomic regions where a specific protein, such as a transcription factor, binds.
Workflow:
Figure 4: Chromatin Immunoprecipitation (ChIP) Workflow. This flowchart illustrates the main steps of a ChIP experiment to identify protein-DNA interactions.
Detailed Methodology:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is fragmented into smaller pieces (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the transcription factor of interest (e.g., anti-p65 for NF-κB, anti-STAT3, or anti-Smad2/3). The antibody-protein-DNA complexes are then captured using protein A/G beads.
-
Reverse Cross-linking: The cross-links are reversed by heating.
-
DNA Purification: The DNA is purified from the protein.
-
Analysis: The purified DNA can be analyzed by qPCR using primers specific for the KRT8 promoter to determine if the transcription factor binds to this region. Alternatively, the DNA can be sequenced (ChIP-seq) to identify all genomic binding sites of the transcription factor.
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of the KRT8 promoter in response to different stimuli or the overexpression/knockdown of specific transcription factors.
Workflow:
Figure 5: Luciferase Reporter Assay Workflow. This diagram outlines the process of using a luciferase reporter to measure KRT8 promoter activity.
Detailed Methodology:
-
Construct Preparation: The promoter region of the KRT8 gene is cloned into a reporter vector upstream of a luciferase gene.
-
Transfection: The KRT8 promoter-luciferase construct is transfected into cells (e.g., normal and tumor cell lines). A control vector expressing a different reporter (e.g., Renilla luciferase) is often co-transfected for normalization of transfection efficiency.
-
Cell Treatment: The transfected cells are treated with specific stimuli (e.g., cytokines to activate signaling pathways) or co-transfected with expression vectors for transcription factors.
-
Cell Lysis: The cells are lysed to release the luciferase enzyme.
-
Luciferase Activity Measurement: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Normalization: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
Conclusion
The regulation of the KRT8 gene is significantly altered in cancer. In normal epithelial cells, its expression is maintained at a basal level, contributing to cellular structure and function. In contrast, various oncogenic signaling pathways, including NF-κB, IL-11/STAT3, and TGF-β, are hijacked in tumor cells to drive the overexpression of KRT8. This upregulation is further facilitated by epigenetic changes such as DNA hypomethylation. The aberrant expression of KRT8 in cancer cells is not merely a bystander effect but actively contributes to key malignant phenotypes, including proliferation, migration, invasion, and resistance to apoptosis. A deeper understanding of the intricate regulatory networks governing KRT8 expression in normal versus tumor cells will be instrumental in developing novel therapeutic strategies that target KRT8 and its regulatory pathways for cancer treatment.
References
- 1. Frontiers | Genome-Wide ChIP-seq and RNA-seq Analyses of STAT3 Target Genes in TLRs Activated Human Peripheral Blood B Cells [frontiersin.org]
- 2. A multi-scale integrated analysis identifies KRT8 as a pan-cancer early biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | KRT8 Serves as a Novel Biomarker for LUAD and Promotes Metastasis and EMT via NF-κB Signaling [frontiersin.org]
- 4. High KRT8 expression promotes tumor progression and metastasis of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. KRT8 upregulation promotes tumor metastasis and is predictive of a poor prognosis in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound expression in colon cancer associates with low faecal butyrate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemical analysis of cytokeratin #8 as a prognostic factor in invasive breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Keratin 8: A Key Regulator of Apoptosis Validated by Functional Assays
A Comparative Guide for Researchers
Keratin 8 (K8), in conjunction with its binding partner Keratin 18 (K18), forms the intermediate filament cytoskeleton in simple epithelial cells. Beyond its structural role, a growing body of evidence highlights K8 as a crucial modulator of apoptosis, or programmed cell death. This guide provides a comparative analysis of functional assays used to validate the role of K8 in apoptosis, presenting experimental data, detailed protocols, and visual workflows to aid researchers in this field.
This compound's Protective Role Against Apoptosis
Studies have consistently demonstrated that the presence of this compound provides resistance to certain apoptotic stimuli, particularly those mediated by death receptors such as Fas and TRAIL receptor (DR5). The absence or depletion of K8 sensitizes cells to apoptosis, a phenomenon observed in various experimental models.
Comparative Analysis of Apoptosis in K8-Deficient vs. Wild-Type Cells
A common strategy to investigate K8 function involves comparing apoptotic responses in cells with normal K8 expression (wild-type) versus those with reduced or absent K8 (knockdown or knockout).
| Cell Type | Apoptotic Stimulus | K8 Status | Apoptosis Level (%) | Key Findings | Reference |
| Mouse Hepatocytes | Jo2 (anti-Fas antibody) | Wild-Type (WT) | ~5% | K8-null hepatocytes are 3- to 4-fold more sensitive to Fas-mediated apoptosis.[1][2] | --INVALID-LINK-- |
| Mouse Hepatocytes | Jo2 (anti-Fas antibody) | K8-null | ~15% | Increased sensitivity is associated with higher and more rapid caspase-3 activation.[1][2] | --INVALID-LINK-- |
| Breast Cancer Cell Lines (T47D, BT474, MCF7) | TRAIL | Control (scramble siRNA) | Resistant | K8/K18 protein levels are higher in TRAIL-resistant cells.[3][4] | --INVALID-LINK-- |
| Breast Cancer Cell Lines (T47D, BT474, MCF7) | TRAIL | K8 Knockdown (siRNA) | Sensitized | Knockdown of K8 increases DR5 expression on the cell surface, sensitizing cells to TRAIL-induced apoptosis.[3][4] | --INVALID-LINK-- |
| Epithelial Carcinoma Cells (KLE, HepG2) | Cisplatin | Control (shNC) | Lower | K8/18 knockdown sensitizes cells to cisplatin-induced apoptosis.[5][6][7] | --INVALID-LINK-- |
| Epithelial Carcinoma Cells (KLE, HepG2) | Cisplatin | K8/18 Knockdown (shRNA) | Higher | Apoptosis is enhanced via the death receptor pathway, suggested by increased Fas receptor membrane targeting.[5][6][7] | --INVALID-LINK-- |
Key Signaling Pathways Modulated by this compound
This compound influences apoptosis primarily by regulating the cell surface presentation of death receptors and by interacting with intracellular signaling molecules.
Fas-Mediated Apoptosis Pathway
In hepatocytes, K8/K18 intermediate filaments modulate the trafficking of the Fas receptor to the cell surface. In the absence of K8, there is a more prominent targeting of Fas to the plasma membrane, leading to increased sensitivity to Fas ligand (FasL) or agonistic anti-Fas antibodies.[1][2][8] The loss of K8/K18 can also cause a switch in the Fas-activated death signaling from a type II (mitochondrial amplification) to a type I (direct caspase-8 to caspase-3 activation) pathway.[9]
Caption: Role of K8 in the Fas-mediated apoptosis pathway.
TRAIL-Induced Apoptosis Pathway
Similar to its role in Fas signaling, K8/K18 can physically interact with Death Receptor 5 (DR5), the receptor for TRAIL, thereby regulating its subcellular localization.[3][4] Loss of K8/K18 leads to increased translocation of DR5 to the cell surface, making the cells more susceptible to TRAIL-induced apoptosis.[3][4]
Caption: K8's regulation of TRAIL-induced apoptosis via DR5.
Experimental Protocols for Functional Assays
K8 Knockdown using siRNA/shRNA
This method is used to transiently or stably reduce the expression of K8 in cultured cells.
Experimental Workflow:
Caption: Workflow for K8 knockdown in cell culture.
Methodology:
-
Cell Seeding: Plate cells in appropriate culture vessels to achieve 50-70% confluency on the day of transfection.
-
Transfection:
-
For siRNA, use a lipid-based transfection reagent according to the manufacturer's protocol. Prepare a complex of siRNA (targeting K8 or a non-targeting control) and the transfection reagent in serum-free medium.
-
For shRNA, use lentiviral or retroviral vectors for stable knockdown, followed by selection with an appropriate antibiotic (e.g., puromycin).
-
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for the degradation of K8 mRNA and protein.
-
Validation of Knockdown:
-
Western Blot: Lyse the cells and perform SDS-PAGE followed by immunoblotting with an anti-K8 antibody to confirm the reduction in K8 protein levels. Use a loading control (e.g., GAPDH, β-actin) for normalization.
-
Quantitative PCR (qPCR): Extract total RNA, reverse transcribe to cDNA, and perform qPCR using primers specific for K8 and a reference gene to quantify the reduction in K8 mRNA.
-
Induction and Quantification of Apoptosis
Methodology:
-
Induction of Apoptosis:
-
Quantification of Apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
-
Caspase Activity Assay: Measure the activity of key executioner caspases like caspase-3 and caspase-7 using a fluorogenic or colorimetric substrate. Cell lysates are incubated with the substrate, and the resulting signal is proportional to caspase activity.
-
TUNEL Assay: The TdT-mediated dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks. This can be analyzed by fluorescence microscopy or flow cytometry.
-
Western Blot for Cleaved Caspases and PARP: Apoptosis activation leads to the cleavage of pro-caspases into their active forms and the cleavage of substrates like Poly (ADP-ribose) polymerase (PARP). Western blotting can detect these cleaved fragments.[10]
-
Immunofluorescence Microscopy for Protein Localization
This technique is used to visualize the subcellular localization of proteins like Fas and DR5.
Methodology:
-
Cell Preparation: Grow cells on glass coverslips and treat as required (e.g., K8 knockdown).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100 to allow antibody access to intracellular antigens.
-
Immunostaining:
-
Incubate with a primary antibody against the protein of interest (e.g., anti-Fas or anti-DR5).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI or Hoechst.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
Logical Relationship: K8's Protective Function
The experimental evidence strongly supports a model where this compound acts as a negative regulator of apoptosis, particularly in the context of extrinsic, death-receptor-mediated pathways.
Caption: Opposing outcomes of K8 presence vs. absence.
References
- 1. Simple epithelium keratins 8 and 18 provide resistance to Fas-mediated apoptosis. The protection occurs through a receptor-targeting modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Cytothis compound/18 protects breast cancer cell lines from TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and 18 Loss in Epithelial Cancer Cells Increases Collective Cell Migration and Cisplatin Sensitivity through Claudin1 Up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Simple epithelium keratins 8 and 18 provide resistance to Fas-mediated apoptosis. The protection occurs through a receptor-targeting modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Switch in Fas-activated death signaling pathway as result of this compound/18-intermediate filament loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Keratin 8
For researchers, scientists, and drug development professionals, the proper disposal of Keratin 8 (K8) is crucial for maintaining laboratory safety and environmental integrity. As a recombinant protein, the disposal of K8 and associated materials should adhere to established best practices for biological waste. The following guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound waste.
Before initiating any disposal procedures, a thorough risk assessment must be conducted to correctly categorize the this compound waste. The primary factors to consider are its biological origin, any potential bioactivity, and chemical modifications. Based on this assessment, the waste will be classified into one of the categories outlined below, each with a specific disposal pathway.
Waste Categorization and Disposal Protocols
The appropriate disposal method for this compound waste is determined by its form and potential hazards. The following table summarizes the waste categories and their corresponding disposal procedures.
| Waste Category | Description | Primary Disposal Method |
| Non-Hazardous Liquid Waste | This compound protein solutions in benign buffers (e.g., PBS, Tris) with no known biological activity of concern. | Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.[1] |
| Chemically Hazardous Waste | This compound mixed with hazardous chemicals such as solvents, detergents, or heavy metals. | Collection in a designated, labeled hazardous waste container for pickup by certified hazardous waste personnel.[1] |
| Biohazardous Waste | This compound expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors). | Decontamination via autoclaving or chemical inactivation, followed by disposal as regulated medical waste.[1][2] |
| Solid Waste | Gels, contaminated labware (e.g., gloves, tubes), and paper towels used during work with this compound. | Disposal in the appropriate waste stream (biohazardous or regular trash) based on the risk assessment of the protein.[1] |
| Sharps Waste | Needles, syringes, pipette tips, or any other sharp objects contaminated with this compound. | Collection in a designated, puncture-proof sharps container for specialized disposal.[1] |
Detailed Experimental Protocols for Inactivation
For non-hazardous this compound solutions, inactivation is a recommended precautionary step before drain disposal.[1]
Chemical Inactivation:
-
Prepare a 10% bleach solution.
-
Add the bleach solution to the this compound solution to achieve a final concentration of at least 1% bleach.[1]
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[1][2]
-
If required by local regulations, neutralize the bleach solution with a suitable quenching agent like sodium thiosulfate.[1]
-
Dispose of the inactivated solution down the drain with a large volume of running water.[1]
Heat Inactivation:
-
Transfer the this compound solution to a heat-resistant container.
-
Heat the solution to 100°C and maintain this temperature for at least 30 minutes.[1]
-
Allow the solution to cool to room temperature.
-
Dispose of the inactivated solution down the drain with a large volume of running water.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Keratin 8
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Keratin 8 (KRT8), a key intermediate filament protein. By offering clear procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust and providing value beyond the product itself.
Immediate Safety and Handling Protocols
While purified this compound is generally not classified as a hazardous substance, adherence to good laboratory practices is crucial to ensure a safe working environment. The primary risks associated with handling purified proteins in a laboratory setting are inhalation of aerosols, and potential skin or eye irritation from prolonged contact.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound protein:
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1-compliant | Protects against accidental splashes of protein solutions into the eyes. |
| Hand Protection | Nitrile Gloves | Standard laboratory grade, disposable | Prevents direct skin contact and potential contamination of the sample. |
| Body Protection | Laboratory Coat | Standard length, buttoned | Protects personal clothing from spills and contamination. |
Engineering Controls
-
Ventilation: Work in a well-ventilated area. For procedures that may generate aerosols (e.g., sonication, vigorous mixing), a biological safety cabinet (BSC) or a fume hood is recommended.
Hygiene Measures
-
Hand Washing: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
-
No Eating or Drinking: Do not eat, drink, or smoke in laboratory areas where this compound is handled.
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for maintaining a safe and efficient laboratory.
Storage and Handling
-
Storage Temperature: Store purified this compound protein at -20°C or -80°C for long-term stability. For short-term storage (a few days), 4°C is acceptable.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the protein, it is recommended to aliquot the protein into single-use volumes upon receipt.
-
Handling: When thawing, do so on ice to maintain protein integrity. Briefly centrifuge the vial before opening to collect all liquid at the bottom.
Disposal Plan
As this compound is a non-hazardous biological material, it can typically be disposed of as regular laboratory waste. However, it is essential to follow your institution's specific guidelines for biological waste disposal.
-
Liquid Waste: Non-hazardous protein solutions can generally be disposed of down the sanitary sewer, followed by flushing with ample water.
-
Solid Waste: Solid waste, such as contaminated consumables (e.g., pipette tips, microfuge tubes), should be placed in a designated biohazard bag for autoclaving and/or incineration, or as directed by your institution's waste management plan.
-
Empty Containers: Empty containers should be rinsed with water, and the labels should be defaced before disposal in the regular trash.
Experimental Protocols
While specific experimental protocols will vary, the following provides a general framework for safe handling during common laboratory procedures.
Reconstituting Lyophilized this compound
-
Preparation: Don the appropriate PPE (lab coat, gloves, safety glasses).
-
Centrifugation: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Reconstitution: Slowly add the recommended volume of sterile, high-purity water or buffer to the vial.
-
Mixing: Gently swirl or pipette up and down to dissolve the protein. Avoid vigorous shaking or vortexing, which can cause denaturation.
-
Aliquoting: Aliquot the reconstituted protein into smaller, single-use volumes for storage.
Emergency Procedures
In the event of an accidental spill or exposure, follow these procedures immediately.
Minor Spill Cleanup (Small Volume)
-
Alert personnel in the immediate area.
-
Don appropriate PPE , including a lab coat, gloves, and eye protection.
-
Contain the spill with absorbent materials (e.g., paper towels).
-
Clean the area with a suitable disinfectant or detergent solution, followed by water.
-
Dispose of all contaminated materials in the appropriate waste stream.
-
Wash hands thoroughly after cleanup.
Personal Exposure
-
Skin Contact: Wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to an area with fresh air. If respiratory irritation occurs, seek medical attention.
Visual Guidance: Workflow and Emergency Response
To further clarify these procedures, the following diagrams illustrate the logical workflows for PPE selection and emergency spill response.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
